(S)-Baxdrostat
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m0/s1 |
InChI Key |
VDEUDSRUMNAXJG-IBGZPJMESA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Canonical SMILES |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Selective Aldosterone Synthase Inhibitor (S)-Baxdrostat: A Technical Deep Dive into its Renal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands. By targeting the production of aldosterone, a primary driver of sodium and water retention, Baxdrostat offers a novel therapeutic approach for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease (CKD). In renal cells, the mechanism of action of this compound is primarily indirect, stemming from the systemic reduction of circulating aldosterone. This leads to decreased activation of the mineralocorticoid receptor (MR) in the distal nephron, thereby mitigating the downstream effects of aldosterone, which include sodium reabsorption, potassium excretion, and the promotion of renal inflammation and fibrosis. Clinical trials have demonstrated that Baxdrostat effectively lowers blood pressure and reduces albuminuria, indicating a significant renal protective effect.
Core Mechanism of Action
This compound, formerly known as CIN-107 or RO6836191, is a competitive inhibitor of the CYP11B2 enzyme.[1] This enzyme is critical for the conversion of 11-deoxycorticosterone to aldosterone. The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis, is a key feature of its pharmacological profile. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect associated with non-selective inhibitors. Preclinical studies have shown that Baxdrostat has an in vitro selectivity of over 100-fold for aldosterone synthase over 11β-hydroxylase.
The primary mechanism of action of this compound in the context of renal function is the systemic reduction of aldosterone levels. Aldosterone exerts its effects in the kidney by binding to the mineralocorticoid receptor (MR) in the epithelial cells of the distal convoluted tubule and collecting duct. The activation of the MR leads to the transcription of genes that increase the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in increased sodium and water reabsorption and potassium excretion. By inhibiting aldosterone production, Baxdrostat reduces the activation of the MR in these renal cells, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.
Beyond its hemodynamic effects, aldosterone is also known to promote inflammation and fibrosis in the kidneys. By reducing aldosterone levels, Baxdrostat is believed to attenuate these pathological processes, contributing to its observed renoprotective effects, such as the reduction in albuminuria.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical and In Vitro Data
| Parameter | Value | Species/System | Reference |
| Ki for CYP11B2 | 13 nmol/L | In vitro | [2] |
| In Vitro Selectivity (CYP11B2 vs. CYP11B1) | >100-fold | In vitro | [2] |
Table 2: Clinical Trial Efficacy Data - Blood Pressure Reduction
| Trial Name | Treatment Group | N | Baseline Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP from Baseline (mmHg) | p-value | Reference |
| BrigHTN (Phase II) | Baxdrostat 0.5 mg | 69 | ~147 | -2.7 | 0.3110 | [1] |
| Baxdrostat 1 mg | 70 | ~147 | -8.1 | 0.0030 | [1] | |
| Baxdrostat 2 mg | 67 | ~147 | -11.0 | <0.0001 | [1] | |
| BaxHTN (Phase III) | Baxdrostat 1 mg | 264 | ~148 | -8.7 | <0.001 | [3] |
| Baxdrostat 2 mg | 266 | ~148 | -9.8 | <0.001 | [3] | |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | 128 | 151.2 | -8.1 | 0.003 | [4] |
Table 3: Clinical Trial Efficacy Data - Renal and Biomarker Endpoints
| Trial Name | Treatment Group | Endpoint | Result | Reference |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Change in Urine Albumin-to-Creatinine Ratio (UACR) | 55% reduction vs. placebo | [2][4] |
Table 4: Adverse Events of Interest from Clinical Trials
| Trial Name | Treatment Group | Adverse Event | Incidence | Placebo Incidence | Reference |
| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Hyperkalemia | 41% | 5% | [2][4] |
| BaxHTN (Phase III) | Baxdrostat 1 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |
| Baxdrostat 2 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |
Experimental Protocols
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay (General Methodology)
While the specific, detailed protocol used for this compound is not publicly available in the reviewed literature, a general methodology for such an assay can be described based on standard practices for evaluating CYP450 enzyme inhibitors.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound on the activity of human aldosterone synthase (CYP11B2).
Materials:
-
Recombinant human CYP11B2 enzyme
-
A suitable substrate, such as 11-deoxycorticosterone
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test compound (this compound) at various concentrations
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection system for the product (aldosterone), typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, recombinant CYP11B2 enzyme, and the NADPH regeneration system.
-
Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, 11-deoxycorticosterone.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time, during which the enzyme converts the substrate to the product.
-
Reaction Termination: The reaction is stopped, typically by the addition of a quenching solvent such as acetonitrile.
-
Product Quantification: The amount of aldosterone produced is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The data are then fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
BrigHTN Phase II Clinical Trial Protocol (Representative Example)
Objective: To evaluate the efficacy and safety of different doses of this compound compared with placebo in patients with treatment-resistant hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.
Inclusion Criteria:
-
Adults (≥18 years) with treatment-resistant hypertension.
-
Mean seated blood pressure ≥130/80 mmHg.
-
Stable doses of at least three antihypertensive medications, including a diuretic.
Exclusion Criteria:
-
Secondary hypertension due to causes other than primary aldosteronism.
-
Severe renal impairment.
-
History of major cardiovascular events in the preceding months.
Treatment:
-
Patients were randomized to receive once-daily oral doses of this compound (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in mean seated systolic blood pressure at week 12.
-
Secondary Efficacy Endpoints: Change from baseline in mean seated diastolic blood pressure and the proportion of patients achieving blood pressure control (<130/80 mmHg).
-
Safety Endpoints: Incidence of adverse events, including hyperkalemia, and changes in laboratory parameters.
Assessments:
-
Blood pressure was measured at regular intervals throughout the study.
-
Blood and urine samples were collected for pharmacokinetic and pharmacodynamic analyses, including measurement of aldosterone and cortisol levels.
-
Safety was monitored through the recording of adverse events, physical examinations, and laboratory tests.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound in Renal Cells.
Experimental Workflow
Caption: Representative Clinical Trial Workflow.
References
- 1. Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New medication lowered hard-to-control high blood pressure in people with chronic kidney disease | American Heart Association [newsroom.heart.org]
- 3. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 4. Baxdrostat Lowers BP and Albuminuria in CKD with Uncontrolled Hypertension | Docwire News [docwirenews.com]
The Discovery and Synthesis of (S)-Baxdrostat: A Novel Aldosterone Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-Baxdrostat, also known as CIN-107 and formerly RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] This novel therapeutic agent represents a significant advancement in the treatment of resistant hypertension and other conditions driven by excess aldosterone.[3][4] Its mechanism of action, which directly targets the synthesis of aldosterone without significantly affecting cortisol production, offers a promising approach for managing cardiovascular and renal diseases.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound.
Discovery and Mechanism of Action
The discovery of this compound was driven by the need for a therapeutic agent that could overcome the limitations of existing treatments for hypertension, particularly resistant hypertension, which is often associated with elevated aldosterone levels.[5] While mineralocorticoid receptor antagonists are available, they can be associated with side effects due to their non-specific hormonal activity.[5] The development of a selective aldosterone synthase inhibitor was therefore a key objective.
This compound selectively inhibits CYP11B2, the enzyme responsible for the final step in aldosterone biosynthesis.[1] This selectivity is crucial, as the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis, shares a high degree of homology with CYP11B2.[6] this compound has demonstrated over 100-fold selectivity for CYP11B2 over CYP11B1, a key feature that minimizes the risk of adrenal insufficiency.[2][6]
The inhibition of aldosterone synthesis by this compound leads to a reduction in aldosterone levels in the blood and urine.[1] This, in turn, promotes sodium and water excretion, leading to a decrease in blood volume and, consequently, a reduction in blood pressure.[3] Clinical studies have shown that this compound effectively lowers blood pressure in patients with resistant hypertension.[7][8]
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of intervention by this compound.
Pharmacological and Pharmacokinetic Profile
Clinical trials have provided valuable data on the pharmacological and pharmacokinetic properties of this compound.
In Vitro Inhibitory Activity
| Target | Parameter | Value | Reference |
| CYP11B2 (Aldosterone Synthase) | IC50 | 0.063 µM | [9] |
| CYP11B1 (11β-Hydroxylase) | IC50 | >10 µM | [9] |
| Selectivity (CYP11B1/CYP11B2) | Ratio | >100-fold | [2][6] |
Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)
| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Aldosterone Reduction | Cortisol Levels | Reference |
| 0.5 mg | 4.2 ± 1.5 | 2.0 (1.0-4.0) | 29.8 ± 6.9 | Dose-dependent | No significant change | [10] |
| 1.5 mg | 13.1 ± 4.5 | 2.0 (1.0-4.0) | 29.2 ± 5.6 | Dose-dependent | No significant change | [10] |
| 2.5 mg | 21.9 ± 7.8 | 2.5 (1.0-4.0) | 31.0 ± 7.4 | Dose-dependent | No significant change | [10] |
| 5.0 mg | 43.8 ± 15.6 | 3.0 (2.0-4.0) | 26.0 ± 5.2 | Dose-dependent | No significant change | [10] |
Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process, with a key enantioselective step to establish the desired stereochemistry at the C8 position of the tetrahydroisoquinoline core. The general synthetic strategy is outlined below.
Overall Synthetic Workflow
Key Experimental Protocols
Step 1: Enantioselective Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine
This crucial step establishes the chirality of the final molecule. A common method involves the condensation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with a chiral auxiliary, such as (S)-tert-butanesulfinamide, followed by diastereoselective reduction and subsequent removal of the auxiliary.
-
Reaction: 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the corresponding N-sulfinyl imine.
-
Reduction: The imine is then reduced with a hydride source, such as sodium borohydride, at low temperature to stereoselectively form the desired (R)-amine intermediate.
-
Deprotection: The tert-butanesulfinyl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.[11]
Step 2: Suzuki Coupling
The aryl bromide intermediate is coupled with a suitable boronic acid or boronate ester to introduce the quinolinone moiety.
-
Reaction: (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is coupled with 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).[12]
Step 3: Amide Formation
The final step involves the acylation of the primary amine to form the propionamide group.
-
Reaction: (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one is reacted with propionyl chloride or propionic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to afford this compound.[11]
Experimental Workflow Diagram
Conclusion
This compound is a promising new therapeutic agent for the treatment of resistant hypertension and other aldosterone-mediated diseases. Its high selectivity for aldosterone synthase over 11β-hydroxylase provides a favorable safety profile by avoiding interference with cortisol production. The development of an efficient and stereoselective synthetic route has been crucial for its clinical advancement. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of this compound in cardiovascular and renal medicine. This technical guide provides a foundational understanding of the discovery, mechanism of action, and synthesis of this innovative molecule for professionals in the field of drug development.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension | MDPI [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. How does Baxdrostat work? | ERGSY [ergsy.com]
- 4. cardiometabolichealth.org [cardiometabolichealth.org]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 9. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
(S)-Baxdrostat: A Deep Dive into its High Selectivity for Aldosterone Synthase (CYP11B2)
For Researchers, Scientists, and Drug Development Professionals
(S)-Baxdrostat is an investigational oral small molecule inhibitor of aldosterone synthase, the enzyme encoded by the CYP11B2 gene, which is critical for the final steps of aldosterone synthesis in the adrenal glands.[1][2] Its therapeutic potential lies in its ability to potently and selectively block the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone is a significant contributor to conditions such as resistant hypertension.[3] This technical guide provides an in-depth analysis of the selectivity of this compound for CYP11B2 over its closely related isoenzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.
Mechanism of Action: Targeting Aldosterone Synthesis
This compound directly targets and inhibits aldosterone synthase (CYP11B2).[1][4] By doing so, it reduces the levels of aldosterone in the body, leading to decreased sodium and water retention, and consequently, a lowering of blood pressure.[1] A critical aspect of its design is its high selectivity for CYP11B2 over CYP11B1.[5] These two enzymes share a high degree of sequence homology, making the development of selective inhibitors a significant challenge.[6] The ability of this compound to spare CYP11B1 is crucial, as the inhibition of cortisol synthesis can lead to serious adverse effects, including adrenal insufficiency.[5][6] Clinical trials have demonstrated that this compound significantly lowers aldosterone levels without affecting cortisol levels across a wide range of doses.[7][8]
Quantitative Analysis of Selectivity
The selectivity of this compound for CYP11B2 over CYP11B1 has been quantified in various in vitro studies. The data consistently demonstrates a significant preference for the inhibition of aldosterone synthase.
| Parameter | CYP11B2 (Aldosterone Synthase) | CYP11B1 (11β-hydroxylase) | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |
| Ki | 13 nM | >1300 nM | >100-fold | [9] |
| IC50 | Not Specified | Not Specified | 71-fold | [10] |
Table 1: In vitro inhibitory activity and selectivity of this compound.
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of intervention for this compound.
Experimental Protocols for Determining Selectivity
The determination of the selectivity of this compound for CYP11B2 over CYP11B1 typically involves in vitro assays using recombinant enzymes expressed in a suitable cell line. The following is a representative, detailed protocol based on methodologies described in the literature for assessing CYP11B inhibitor selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human CYP11B2 and CYP11B1.
Materials:
-
Human renal leiomyoblastoma cells (or other suitable host cells like V79)
-
Expression vectors containing the cDNA for human CYP11B1 and human CYP11B2
-
Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics
-
Transfection reagent
-
This compound stock solution in DMSO
-
Substrate for CYP11B2: 11-deoxycorticosterone
-
Substrate for CYP11B1: 11-deoxycortisol
-
Cell lysis buffer
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
-
96-well cell culture plates
Experimental Workflow Diagram:
Detailed Procedure:
-
Cell Culture and Transfection:
-
Maintain human renal leiomyoblastoma cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Separately transfect cells with expression plasmids for human CYP11B1 and CYP11B2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the recombinant proteins for 24-48 hours.
-
-
Inhibition Assay:
-
Seed the transfected cells into 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the respective substrate (11-deoxycorticosterone for CYP11B2-expressing cells and 11-deoxycortisol for CYP11B1-expressing cells) to each well.
-
Incubate the plates at 37°C for a specific time to allow for product formation.
-
-
Sample Preparation and Analysis:
-
Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Collect the supernatant from each well.
-
Analyze the samples by HPLC-MS/MS to quantify the amount of aldosterone (from CYP11B2 activity) or cortisol (from CYP11B1 activity) produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
The selectivity ratio is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
-
Conclusion
This compound is a potent inhibitor of aldosterone synthase with a high degree of selectivity over 11β-hydroxylase. This selectivity is a key feature that minimizes the risk of interfering with the crucial cortisol biosynthesis pathway. The quantitative data from in vitro assays consistently demonstrates a significant therapeutic window. The experimental protocols outlined provide a framework for the continued investigation and characterization of selective aldosterone synthase inhibitors, which hold promise for the treatment of resistant hypertension and other conditions driven by aldosterone excess.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Chemical properties and structure of (S)-Baxdrostat
An In-depth Technical Guide to (S)-Baxdrostat: Chemical Properties and Structure
Introduction
This compound, also known by its development codes CIN-107 and RO6836191, is a potent and highly selective small molecule inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in the regulation of blood pressure through sodium and water retention.[3][4] By selectively targeting this enzyme, this compound effectively reduces aldosterone levels, offering a promising therapeutic approach for conditions such as resistant hypertension, primary aldosteronism, and chronic kidney disease.[5][6]
A significant challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[2][7][8] this compound has demonstrated a high degree of selectivity, with over 100-fold greater potency for CYP11B2 than for CYP11B1 in vitro.[1][7][9] This high selectivity minimizes the risk of off-target effects related to cortisol suppression, a significant advantage over earlier, less selective inhibitors.[2] Clinical trials have confirmed that this compound produces a dose-dependent reduction in plasma aldosterone without meaningfully impacting cortisol levels.[2][10] This guide provides a detailed overview of the chemical properties, structure, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is the S-enantiomer of Baxdrostat. Its structure is characterized by a tetrahydroisoquinoline core linked to a dihydroquinolinone moiety.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in drug formulation and development.
| Property | Value | Reference(s) |
| IUPAC Name | N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide | |
| Synonyms | (S)-CIN-107, (S)-RO6836191 | [1][2] |
| CAS Number | 1428652-16-7 | |
| Molecular Formula | C₂₂H₂₅N₃O₂ | |
| Molecular Weight | 363.45 g/mol | |
| Exact Mass | 363.1947 g/mol | |
| Elemental Analysis | C, 72.70%; H, 6.93%; N, 11.56%; O, 8.80% | |
| Half-Life (t½) | ~29 hours |
Solubility
The solubility of this compound in various solvents and formulation systems is critical for its use in in vitro and in vivo studies.
| Solvent/Formulation | Solubility | Reference(s) |
| DMSO | ≥ 90.0 mg/mL (247.6 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM) | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM) |
Mechanism of Action: Inhibition of Aldosterone Synthesis
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal cortex. By blocking this pathway, this compound prevents the production of aldosterone, a key driver of hypertension.
Caption: Aldosterone synthesis pathway showing inhibition by this compound.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and a representative protocol for evaluating its inhibitory activity.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following protocol is based on information disclosed in patent literature.
Step 1: Formation of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide
-
Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (6.9 mmol) and (S)-tert-butylsulfinamide (20.7 mmol) in 20 mL of tetrahydrofuran (THF).
-
Add ethyl titanate (48.28 mmol) to the solution.
-
Heat the reaction mixture to 65°C and stir for 48 hours.
-
Cool the mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.
-
Remove the resulting solid by filtration.
-
Separate the organic and aqueous phases of the filtrate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which is used directly in the next step.
Step 2: Suzuki Coupling
-
Combine the crude product from Step 1, a suitable boronic acid or ester partner (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., AcOK) in a solvent such as toluene.
-
Degas the mixture and stir at an elevated temperature (e.g., 130°C) for several hours until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue using column chromatography to yield the coupled product.
Step 3: Deprotection and Final Amide Formation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butylsulfinyl protecting group. Stir for approximately 1 hour.
-
Concentrate the reaction solution under reduced pressure.
-
React the resulting amine with propionyl chloride or propionic anhydride in the presence of a base to form the final propanamide product, this compound.
-
Purify the final compound using column chromatography.
Caption: Workflow for the chemical synthesis of this compound.
In Vitro Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a generalized method for determining the in vitro inhibitory potency (IC₅₀) of this compound against human CYP11B2 and CYP11B1 to establish its selectivity. The specific conditions used in proprietary studies may vary.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of recombinant human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).
Materials:
-
Recombinant human CYP11B2 and CYP11B1 enzymes.
-
Substrate: 11-deoxycorticosterone for CYP11B2; 11-deoxycortisol for CYP11B1.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH regenerating system.
-
96-well microplates.
-
LC-MS/MS system for product quantification.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations.
-
In a 96-well plate, add the assay buffer, the recombinant enzyme (CYP11B2 or CYP11B1), and the this compound dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plates to pellet precipitated proteins.
-
Analyze the supernatant for the amount of product formed (e.g., aldosterone or cortisol) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The selectivity index is calculated as the ratio of IC₅₀ (CYP11B1) / IC₅₀ (CYP11B2). For Baxdrostat, this ratio is >100.[9]
Caption: Experimental workflow for in vitro enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2024030615A1 - Method of treating hypertension with the aldosterone synthase inhibitor baxdrostat - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. drughunter.com [drughunter.com]
Preclinical Profile of (S)-Baxdrostat: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[1] This novel therapeutic agent represents a targeted approach for managing conditions associated with elevated aldosterone levels, such as resistant hypertension.[2][3] The high homology between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, has historically challenged the development of selective inhibitors. This compound has demonstrated significant selectivity for CYP11B2 over CYP11B1, thereby minimizing the risk of off-target effects on cortisol production. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting aldosterone synthase, the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. This inhibition leads to a dose-dependent reduction in aldosterone levels.
Caption: Mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its high potency and selectivity.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of aldosterone synthase with a reported Ki of 13 nmol/L.[2] Critically, it exhibits over 100-fold selectivity for aldosterone synthase (CYP11B2) compared to 11β-hydroxylase (CYP11B1).[2]
| Parameter | Value | Reference |
| Ki for Aldosterone Synthase (CYP11B2) | 13 nmol/L | [2] |
| Selectivity (CYP11B2 vs. CYP11B1) | >100-fold | [2] |
| Table 1: In Vitro Potency and Selectivity of this compound. |
In Vivo Pharmacodynamics in Cynomolgus Monkeys
Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of this compound.
Experimental Protocol: ACTH Challenge in Cynomolgus Monkeys
To assess the in vivo activity and selectivity of this compound, a study was conducted in cynomolgus monkeys. A single oral dose of this compound was administered, followed by a challenge with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. This model allows for the simultaneous evaluation of the inhibitor's effect on both aldosterone and cortisol production under stimulated conditions. Preclinical investigations in cynomolgus monkeys showed that this compound inhibited the synthesis of aldosterone without impacting the rise in cortisol induced by adrenocorticotropic hormone.[2][4]
Results: Dose-Dependent Inhibition of Aldosterone
This compound demonstrated a dose-dependent reduction in plasma aldosterone levels in ACTH-challenged cynomolgus monkeys. Importantly, even at doses that caused significant suppression of aldosterone, there was no meaningful effect on plasma cortisol levels, confirming the high selectivity observed in vitro.[5]
| Dose | Change in Plasma Aldosterone | Change in Plasma Cortisol | Reference |
| Vehicle | Baseline | Baseline | [5] |
| Low Dose | ↓ | No significant change | [5] |
| High Dose | ↓↓↓ | No significant change | [5] |
| Table 2: In Vivo Pharmacodynamic Effects of this compound in ACTH-Challenged Cynomolgus Monkeys. (Note: Qualitative representation based on reported findings. Specific quantitative dose-response data from preclinical studies is limited in publicly available literature). |
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start -> dosing [color="#5F6368"]; dosing -> acth [color="#5F6368"]; acth -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }
Caption: Experimental workflow for the ACTH challenge model.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, based on the information gathered from preclinical and early clinical studies, some key characteristics can be summarized.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in preclinical models have contributed to the understanding of the ADME properties of this compound. While specific quantitative data from these preclinical studies are not fully detailed in available publications, the overall profile has guided clinical development. Human studies have reported that Baxdrostat has a half-life of approximately 29 hours, supporting once-daily dosing.[6]
| PK Parameter | Finding in Preclinical/Early Clinical Studies | Reference |
| Absorption | Orally bioavailable. | [2] |
| Distribution | Data not available. | |
| Metabolism | Data not available. | |
| Excretion | Data not available. | |
| Half-life (in humans) | ~29 hours | [6] |
| Table 3: Summary of Pharmacokinetic Properties of this compound. |
Conclusion
The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of aldosterone synthase. In vitro studies have quantified its high affinity for CYP11B2 and its significant selectivity over CYP11B1. These findings are corroborated by in vivo studies in cynomolgus monkeys, where this compound effectively reduced aldosterone levels in a dose-dependent manner without affecting cortisol production, even under ACTH stimulation. While comprehensive preclinical pharmacokinetic data are not widely published, the available information has successfully guided the progression of this compound into clinical development, where it continues to show promise as a novel therapeutic for hypertension and other aldosterone-mediated diseases. Further publication of detailed preclinical ADME and efficacy data in various animal models would be beneficial to the scientific community.
References
- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(S)-Baxdrostat: A Deep Dive into its Selective Inhibition of the Steroidogenesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Baxdrostat (formerly CIN-107 or RO6836191) is a potent and highly selective, orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a key mineralocorticoid involved in the regulation of blood pressure and electrolyte balance. By specifically targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting the synthesis of cortisol, which is governed by the homologous enzyme 11β-hydroxylase (CYP11B1). This high selectivity minimizes the risk of adrenal insufficiency, a significant concern with less selective inhibitors. Preclinical and clinical studies have demonstrated Baxdrostat's ability to dose-dependently lower plasma and urinary aldosterone levels, leading to clinically meaningful reductions in blood pressure in patients with treatment-resistant hypertension. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the steroidogenesis pathway, and the experimental methodologies used to characterize its profile.
The Steroidogenesis Pathway and the Role of Aldosterone Synthase
The adrenal cortex is responsible for the synthesis of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens. This process, known as steroidogenesis, involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.
Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex and is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. The final steps of this pathway are uniquely catalyzed by aldosterone synthase (CYP11B2), a mitochondrial enzyme that sequentially hydroxylates and oxidizes 11-deoxycorticosterone to produce aldosterone. In contrast, the synthesis of cortisol in the zona fasciculata is completed by 11β-hydroxylase (CYP11B1). Despite sharing 93% sequence homology, the distinct functions of CYP11B2 and CYP11B1 allow for the potential for selective inhibition.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, it prevents the conversion of 11-deoxycorticosterone to subsequent intermediates and ultimately to aldosterone. This leads to a reduction in circulating aldosterone levels. A key feature of Baxdrostat is its high selectivity for CYP11B2 over CYP11B1, the enzyme responsible for the final step of cortisol synthesis. This selectivity is crucial for avoiding the adverse effects associated with cortisol deficiency.
Quantitative Data
In Vitro Potency and Selectivity
The inhibitory activity of this compound against human CYP11B2 and its selectivity over CYP11B1 have been determined in various in vitro assays.
| Parameter | Value | Enzyme | Reference |
| Ki | 13 nM | Human CYP11B2 | [1] |
| Selectivity Ratio (CYP11B1/CYP11B2) | >100-fold | Human | [1][2] |
| IC50 | 0.063 µM | Aldosterone (in APA cells) | [3] |
Preclinical In Vivo Data (Cynomolgus Monkey)
Preclinical studies in cynomolgus monkeys demonstrated that Baxdrostat inhibits aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.[2]
| Dose | Effect on Aldosterone | Effect on Cortisol (post-ACTH) | Reference |
| Not Specified | Inhibition of synthesis | No effect | [2] |
Clinical Data
A Phase 1, randomized, double-blind, multiple ascending dose study evaluated the safety, pharmacokinetics, and pharmacodynamics of Baxdrostat in healthy volunteers on either a low-salt or normal-salt diet.[4]
| Baxdrostat Dose | Change in Plasma Aldosterone (Day 10) | Effect on Plasma Cortisol | Reference |
| ≥1.5 mg (once daily for 10 days) | ~51% to 73% reduction | No meaningful impact | [4] |
The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study in patients with treatment-resistant hypertension.[3][5][6]
| Treatment Group | Change in Seated Systolic Blood Pressure (Week 12) | Placebo-Adjusted Change in SBP | Reference |
| Placebo | -9.4 mmHg | - | [3] |
| Baxdrostat 0.5 mg | -12.1 mmHg | -2.7 mmHg | [3] |
| Baxdrostat 1 mg | -17.5 mmHg | -8.1 mmHg | [3] |
| Baxdrostat 2 mg | -20.3 mmHg | -11.0 mmHg | [3] |
| Treatment Group | Effect on Aldosterone | Effect on Cortisol | Reference |
| Baxdrostat (all doses) | Reduced plasma and urine levels | No change | [6] |
The BaxHTN Phase 3 trial further evaluated the efficacy and safety of Baxdrostat in a larger patient population.[5][7]
| Treatment Group | Placebo-Adjusted Change in Seated Systolic Blood Pressure (Week 12) | Reference |
| Baxdrostat 1 mg | -8.7 mmHg | [5] |
| Baxdrostat 2 mg | -9.8 mmHg | [5] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound on CYP11B2 and its selectivity over CYP11B1.
-
General Methodology: While specific details from the primary literature are limited, a general protocol involves the use of cell lines (e.g., human adrenal carcinoma NCI-H295R cells or other cell lines engineered to express recombinant human CYP11B2 and CYP11B1) that produce aldosterone and cortisol.
-
Cell Culture: Cells are cultured under standard conditions. For experiments, cells are plated in multi-well plates.
-
Treatment: Cells are incubated with varying concentrations of this compound.
-
Substrate Addition: A precursor substrate (e.g., 11-deoxycorticosterone for aldosterone synthesis or 11-deoxycortisol for cortisol synthesis) is added to the culture medium.
-
Incubation: The cells are incubated for a defined period to allow for enzymatic conversion.
-
Hormone Quantification: The concentrations of aldosterone and cortisol in the culture supernatant are measured using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated from the concentration-response curves, and Ki values are determined using appropriate enzyme kinetic models. The selectivity ratio is calculated by dividing the IC50 or Ki for CYP11B1 by that for CYP11B2. A study on aldosterone-producing adenoma (APA) cells used Baxdrostat concentrations ranging from 0.0001 to 10 µM and measured aldosterone via CLEIA and cortisol via ECLIA after three days of incubation.[3]
-
Preclinical In Vivo Assessment (Cynomolgus Monkey)
-
Objective: To evaluate the in vivo efficacy and selectivity of this compound.
-
General Methodology:
-
Animal Model: Cynomolgus monkeys are often used in preclinical studies due to the high homology of their CYP11B enzymes to human enzymes.
-
Dosing: Animals are administered single or multiple doses of this compound or vehicle control.
-
ACTH Challenge: To stimulate steroidogenesis, an ACTH challenge is often performed.
-
Sample Collection: Blood samples are collected at various time points post-dose and post-ACTH challenge.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using validated analytical methods.
-
Data Analysis: Changes in hormone levels are compared between the Baxdrostat-treated and control groups to assess the extent of aldosterone synthesis inhibition and the lack of effect on cortisol production.[2]
-
Clinical Trial Protocol (BrigHTN - Phase 2)
-
Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial (NCT04519658).[5][8]
-
Patient Population: Adults with treatment-resistant hypertension (blood pressure ≥130/80 mmHg on stable doses of at least three antihypertensive agents, including a diuretic).[8]
-
Treatment Arms:
-
Placebo
-
Baxdrostat 0.5 mg once daily
-
Baxdrostat 1 mg once daily
-
Baxdrostat 2 mg once daily
-
-
Duration: 12 weeks of treatment.[8]
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[9]
-
Secondary and Exploratory Endpoints: Change in diastolic blood pressure, and changes in plasma and urinary aldosterone and plasma cortisol levels.[9]
-
Key Procedures:
-
Screening and run-in period to ensure stable background medication and assess adherence.
-
Randomization to one of the four treatment arms.
-
Regular blood pressure monitoring and blood and urine sample collection for hormone analysis at baseline and throughout the study.
-
Safety monitoring, including assessment of adverse events and clinical laboratory parameters.
-
Conclusion
This compound is a pioneering example of a selective aldosterone synthase inhibitor. Its targeted mechanism of action, which results in a significant reduction of aldosterone synthesis without impacting cortisol production, represents a major advancement in the development of therapies for conditions driven by aldosterone excess, such as treatment-resistant hypertension. The robust preclinical and clinical data gathered to date underscore its potential as a valuable therapeutic agent. Further research and ongoing clinical trials will continue to elucidate the full therapeutic utility and long-term safety profile of this compound.
References
- 1. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension. (2023) | Sonia Dogra | 10 Citations [scispace.com]
- 2. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 3. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baxdrostat - Wikipedia [en.wikipedia.org]
- 5. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca-us.com]
- 6. Baxdrostat met the primary endpoint in Bax24 Phase III trial in patients with resistant hypertension [astrazeneca.com]
- 7. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 8. What is Baxdrostat used for? [synapse.patsnap.com]
- 9. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Molecular Docking Studies of (S)-Baxdrostat with Aldosterone Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies involving (S)-Baxdrostat, a selective aldosterone synthase inhibitor, and its target enzyme, aldosterone synthase (CYP11B2). Baxdrostat represents a significant advancement in the treatment of resistant hypertension by directly targeting the synthesis of aldosterone, a key hormone in blood pressure regulation.[1][2] This document details the quantitative metrics from computational studies, outlines a comprehensive experimental protocol for conducting similar in silico analyses, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Aldosterone Synthase
This compound (formerly CIN-107 or RO6836191) is a potent and highly selective oral inhibitor of aldosterone synthase.[3][4][5] This enzyme, encoded by the CYP11B2 gene, is responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3][6] Aldosterone plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by promoting sodium and water reabsorption in the kidneys, which can lead to elevated blood pressure.[1][2]
The therapeutic challenge in developing aldosterone synthase inhibitors has been achieving selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, due to their high sequence homology (>93%).[7][8] Baxdrostat has demonstrated an exquisite selectivity of over 100-to-1 for aldosterone synthase over 11β-hydroxylase, allowing it to significantly lower aldosterone levels without adversely affecting cortisol production.[9][10][11] This targeted mechanism of action makes it a promising therapeutic agent for conditions driven by aldosterone excess, particularly resistant hypertension.[3][12]
Quantitative Data from Molecular Docking Studies
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (receptor).[13] These studies provide valuable insights into the drug-target interaction at a molecular level. The following table summarizes key quantitative metrics from in silico studies of Baxdrostat with aldosterone synthase.
| Parameter | Value | Method | Source |
| Binding Affinity | -9.3 kcal/mol | Molecular Docking | [9] |
| Inhibition Constant (Ki) | 13 nmol/L | In Vitro Assay | [10] |
| Selectivity | >100:1 (CYP11B2:CYP11B1) | In Vitro Assay | [8][9][10][11] |
Table 1: Summary of Quantitative Data for this compound Interaction with Aldosterone Synthase.
Experimental Protocol for Molecular Docking
This section outlines a typical, detailed protocol for performing a molecular docking study of this compound with human aldosterone synthase (CYP11B2). This methodology is synthesized from established computational drug discovery practices.[6][13]
3.1. Required Software and Tools
-
Protein Preparation: UCSF Chimera, PyMOL, AutoDock Tools
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Molecular Docking: AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer
3.2. Step 1: Receptor Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of human aldosterone synthase (CYP11B2) from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions not critical to the enzyme's structural integrity.[13]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate Kollman charges to all atoms.
-
Define the Binding Site: Identify the active site of the enzyme. This is typically the heme-containing catalytic pocket. Define the grid box for the docking simulation, ensuring it encompasses the entire active site to allow for comprehensive conformational searching by the ligand.
3.3. Step 2: Ligand Preparation
-
Obtain Ligand Structure: Acquire the 2D structure of this compound from a chemical database such as PubChem or sketch it using software like ChemDraw.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Set Torsional Degrees of Freedom: Define the rotatable bonds within the Baxdrostat molecule to allow for conformational flexibility during the docking process.[13]
-
Charge Assignment: Assign Gasteiger charges to the ligand atoms.
3.4. Step 3: Molecular Docking Simulation
-
Configure Docking Parameters: Using a program like AutoDock Vina, set the prepared protein and ligand files as input.[13] Configure the coordinates and dimensions of the grid box defined in Step 1.
-
Run the Simulation: Execute the docking algorithm. The software will systematically explore various conformations and orientations of Baxdrostat within the enzyme's active site, calculating the binding energy for each pose.[13]
-
Generate Output: The program will rank the resulting poses based on their predicted binding affinities (docking scores) and output the coordinates for the top-ranked conformations.[13]
3.5. Step 4: Analysis and Visualization
-
Analyze Docking Results: Examine the docking scores of the top poses. The pose with the lowest binding energy is considered the most favorable binding mode.
-
Visualize Interactions: Load the protein-ligand complex of the best-ranked pose into a molecular visualization tool like PyMOL.
-
Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Baxdrostat and the key amino acid residues in the active site of aldosterone synthase. This analysis helps to rationalize the high binding affinity and selectivity of the inhibitor.
Visualizations: Pathways and Workflows
4.1. Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the RAAS pathway and highlights the specific point of inhibition by this compound. Baxdrostat blocks aldosterone synthase (CYP11B2), preventing the conversion of 11-deoxycorticosterone to aldosterone and thereby reducing its downstream effects on blood pressure.
Caption: RAAS pathway showing inhibition of Aldosterone Synthase by this compound.
4.2. Molecular Docking Experimental Workflow
The diagram below outlines the logical flow of a typical molecular docking experiment as described in the protocol.
Caption: Standard workflow for a molecular docking study.
Conclusion
Molecular docking studies are indispensable tools in modern drug discovery, providing critical insights into the molecular basis of a drug's mechanism of action. For this compound, these in silico methods have helped to elucidate its high-affinity binding and remarkable selectivity for aldosterone synthase. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of aldosterone synthase inhibitors and the broader field of computational drug design. The continued application of these techniques will undoubtedly accelerate the development of next-generation therapies for hypertension and other cardiovascular diseases.
References
- 1. How does Baxdrostat work? | ERGSY [ergsy.com]
- 2. What is Baxdrostat used for? [synapse.patsnap.com]
- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 4. Lowering the Pressure: Baxdrostat Redefines Resistant Hypertension - PharmaFeatures [pharmafeatures.com]
- 5. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual Labs [pe-iitb.vlabs.ac.in]
(S)-Baxdrostat: A Deep Dive into its Selective Impact on Aldosterone and Cortisol Levels
(S)-Baxdrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase, the key enzyme responsible for the final step in aldosterone biosynthesis.[1][2] This technical guide provides a comprehensive overview of the impact of this compound on aldosterone and cortisol levels, drawing from preclinical and clinical trial data. It is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
This compound targets aldosterone synthase, an enzyme encoded by the CYP11B2 gene, which is responsible for the synthesis of aldosterone in the adrenal gland.[1][3] Crucially, it demonstrates high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for the final step of cortisol synthesis.[4][5] This selectivity is critical as it allows for the reduction of aldosterone levels without significantly affecting cortisol production, thereby minimizing the risk of adrenal insufficiency and other side effects associated with non-selective inhibitors.[5][6][7]
The signaling pathway below illustrates the mechanism by which this compound selectively inhibits aldosterone production.
Quantitative Impact on Aldosterone and Cortisol Levels
Clinical trials have consistently demonstrated that this compound produces a dose-dependent reduction in plasma aldosterone levels while having no meaningful impact on cortisol levels.
Phase I Clinical Trial Data in Healthy Volunteers
A Phase I, randomized, double-blind, multiple-ascending-dose study in healthy volunteers on either a low-salt or normal-salt diet assessed the pharmacokinetics and pharmacodynamics of this compound.[8]
| Dose (once daily for 10 days) | Diet | Approximate Reduction in Plasma Aldosterone on Day 10 | Impact on Plasma Cortisol | Reference |
| ≥1.5 mg | Low-salt or Normal-salt | 51% to 73% | No meaningful impact | [7][8][9] |
Phase II Clinical Trial Data (BrigHTN Study)
The BrigHTN study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in patients with treatment-resistant hypertension.[4][5]
| Treatment Group (once daily for 12 weeks) | Change in Plasma Aldosterone | Change in Urine Aldosterone | Impact on Cortisol Levels | Reference |
| Baxdrostat 0.5 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [6] |
| Baxdrostat 1 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [4][6] |
| Baxdrostat 2 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [4][6] |
| Placebo | - | - | No effect | [6] |
Phase III Clinical Trial Data (BaxHTN Study)
The BaxHTN Phase III trial further confirmed the efficacy and safety of this compound in a larger population of patients with uncontrolled or resistant hypertension.[10]
| Treatment Group (once daily for 12 weeks) | Impact on Aldosterone Levels | Impact on Cortisol Levels | Reference |
| Baxdrostat 1 mg | Significantly lowered | Not affected | [1][3] |
| Baxdrostat 2 mg | Significantly lowered | Not affected | [1][3] |
| Placebo | - | - | [1][3] |
Experimental Protocols
The following outlines the general methodology for the key clinical trials cited.
BrigHTN (Phase II) and BaxHTN (Phase III) Study Design
These were multinational, randomized, double-blind, placebo-controlled trials.
-
Patient Population : Adults with treatment-resistant hypertension, defined as having a blood pressure of ≥130/80 mmHg while on stable doses of at least three antihypertensive agents, including a diuretic, or uncontrolled hypertension with a seated systolic blood pressure ≥140 mmHg and <170 mmHg despite treatment with two or more antihypertensive medications.[4][10]
-
Exclusion Criteria : A key exclusion criterion was an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m2.[5]
-
Treatment Protocol : Following a placebo run-in period, eligible participants were randomized to receive once-daily oral doses of this compound (e.g., 0.5 mg, 1 mg, or 2 mg) or a placebo, in addition to their existing antihypertensive medications, for a period of 12 weeks.[4][10]
-
Primary Endpoint : The primary endpoint was the change in seated systolic blood pressure from baseline to the end of the 12-week treatment period.[4][11]
-
Secondary and Exploratory Endpoints : These included changes in diastolic blood pressure, plasma and urine aldosterone concentrations, and plasma cortisol levels.[6][12]
-
Hormone Level Assessment : Blood and urine samples were collected at baseline and at specified intervals throughout the study to measure aldosterone and cortisol levels. These measurements were typically performed at a central laboratory, with staff blinded to the treatment allocation.[10]
The workflow for these clinical trials is depicted in the diagram below.
Selectivity of this compound
The high selectivity of this compound for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) is a key differentiating feature.[13] Preclinical studies in cynomolgus monkeys demonstrated that this compound inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.[9][12] This high degree of selectivity has been consistently observed in human clinical trials, where significant reductions in aldosterone were achieved without a corresponding decrease in cortisol levels.[1][4][7] An increase in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol has only been observed at a dose of ≥90 mg, far exceeding the therapeutic doses used in clinical trials.[6]
The logical relationship illustrating the selectivity of this compound is shown below.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. What is Baxdrostat used for? [synapse.patsnap.com]
- 3. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]
- 4. cardiometabolichealth.org [cardiometabolichealth.org]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Drug Baxdrostat Shows Major Promise for Resistant Hypertension | Cardio Care Today [cardiocaretoday.com]
- 12. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 13. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for (S)-Baxdrostat: A Technical Guide
(S)-Baxdrostat, a novel and highly selective aldosterone synthase inhibitor, has shown significant promise in early-phase clinical trials for the management of treatment-resistant hypertension. This technical guide provides an in-depth analysis of the available data, experimental protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Baxdrostat is a potential first-in-class oral small molecule that targets and inhibits aldosterone synthase, the enzyme responsible for the final step of aldosterone synthesis.[1][2] By selectively blocking this enzyme, encoded by the CYP11B2 gene, baxdrostat reduces aldosterone levels without significantly affecting cortisol production, a crucial distinction from previous attempts at aldosterone synthase inhibition.[3][4] Elevated aldosterone levels are a known driver of hypertension, and this targeted approach offers a new therapeutic avenue for patients whose blood pressure remains uncontrolled despite treatment with multiple antihypertensive agents.[5][6][7]
Efficacy in Treatment-Resistant Hypertension
Early-phase clinical trials have consistently demonstrated the dose-dependent antihypertensive efficacy of baxdrostat. The Phase 2 BrigHTN study, a multicenter, placebo-controlled trial, evaluated baxdrostat in patients with treatment-resistant hypertension who were already receiving at least three antihypertensive agents, including a diuretic.[8][9] The results, published in the New England Journal of Medicine, showed statistically significant reductions in systolic blood pressure (SBP) at 12 weeks for the 1 mg and 2 mg doses compared to placebo.[8][10]
Subsequent Phase 3 trials, such as the BaxHTN and Bax24 studies, have further solidified these findings. The Bax24 trial, for instance, reported a highly clinically meaningful placebo-adjusted reduction in ambulatory 24-hour average SBP of 14.0 mmHg at 12 weeks in patients with resistant hypertension.[11][12]
Quantitative Efficacy Data
| Trial | Dosage | Metric | Change from Baseline (Baxdrostat) | Change from Baseline (Placebo) | Placebo-Adjusted Difference (95% CI) | P-value | Citation |
| BrigHTN (Phase 2) | 0.5 mg | Seated SBP (mmHg) | -12.1 | -9.4 | Not Significant | - | [9][10] |
| 1 mg | Seated SBP (mmHg) | -17.5 | -9.4 | -8.1 (-13.5 to -2.8) | 0.003 | [9][10] | |
| 2 mg | Seated SBP (mmHg) | -20.3 | -9.4 | -11.0 (-16.4 to -5.5) | <0.001 | [9][10] | |
| Bax24 (Phase 3) | 2 mg | 24-hour Ambulatory SBP (mmHg) | - | - | -14.0 (-17.2 to -10.8) | <0.0001 | [11][12] |
| 2 mg | Night-time Ambulatory SBP (mmHg) | - | - | -13.9 (-17.5 to -10.3) | <0.0001 | [12] | |
| 2 mg | Seated SBP (mmHg) | - | - | -10.3 (-14.9 to -5.6) | <0.0001 | [12] |
Pharmacodynamics and Safety Profile
A key feature of baxdrostat is its high selectivity for aldosterone synthase over the cortisol-synthesizing enzyme, which share 93% sequence similarity.[8][9] Preclinical and Phase 1 studies established a 100:1 selectivity for enzyme inhibition.[8] This selectivity has been consistently demonstrated in clinical trials, with baxdrostat significantly reducing plasma aldosterone levels in a dose-dependent manner without a meaningful impact on cortisol levels.[3][13][14]
The safety profile of baxdrostat in early-phase trials has been favorable. The most anticipated adverse effect, hyperkalemia (elevated potassium levels), has been observed but was generally mild and manageable.[9][10] In the BrigHTN trial, two patients experienced potassium levels of 6.0 mmol/L or greater, but this did not recur after withdrawal and reinitiation of the drug.[8][9] Importantly, no instances of adrenocortical insufficiency have been reported.[8][10]
Quantitative Safety and Pharmacodynamic Data
| Trial | Dosage | Parameter | Observation | Citation |
| Phase 1 (Multiple Ascending Dose) | ≥1.5 mg | Plasma Aldosterone | Sustained reduction of approximately 51% to 73% on day 10. | [13][14] |
| All doses | Plasma Cortisol | No meaningful impact. | [13][14] | |
| All doses | Plasma Sodium | Mild dose-dependent decreases. | [13][14] | |
| All doses | Plasma Potassium | Mild dose-dependent increases. | [13][14] | |
| BrigHTN (Phase 2) | All doses | Serious Adverse Events | None attributed to baxdrostat. | [8][9] |
| All doses | Adrenocortical Insufficiency | No instances reported. | [8][9] | |
| All doses | Hyperkalemia (≥6.0 mmol/L) | 2 patients; did not recur on re-challenge. | [8][9] | |
| BaxHTN (Phase 3) | 1 mg | Discontinuation due to Hyperkalemia | 0.8% of patients. | [7] |
| 2 mg | Discontinuation due to Hyperkalemia | 1.5% of patients. | [7] | |
| 1 mg & 2 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1% of patients in both groups. | [7] |
Pharmacokinetics
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of baxdrostat. Following oral administration, peak plasma concentrations are typically observed within 2 to 4 hours.[13][15] The drug exhibits a mean half-life of approximately 26 to 31 hours, which supports a once-daily dosing regimen.[13][14][16] Plasma levels of baxdrostat increase proportionally with ascending doses.[13][14] Furthermore, a Phase 1 study in participants with varying degrees of renal function found that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat, suggesting that dose adjustments due to renal impairment may not be necessary.[17]
Quantitative Pharmacokinetic Data
| Parameter | Value | Citation |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [13][15] |
| Mean Half-life (t½) | 26 - 31 hours | [13][14][16] |
| Dose Proportionality | Plasma levels increase proportionally with ascending doses. | [13][14] |
| Effect of Renal Impairment | No significant impact on systemic exposure or clearance. | [17] |
Experimental Protocols
The early-phase clinical trials of baxdrostat have followed rigorous, well-defined protocols. Below are the generalized methodologies for the key Phase 1 and Phase 2 studies.
Phase 1 Multiple Ascending Dose Study
-
Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.[13][14]
-
Intervention: Subjects were randomized to receive oral baxdrostat (0.5, 1.5, 2.5, or 5.0 mg) or placebo once daily for 10 days.[13][14] Participants were also placed on either a low-salt or normal-salt diet.[13][14]
-
Assessments:
-
Pharmacokinetics: Blood samples were collected before and after dosing on days 1 and 10 to characterize plasma concentrations of baxdrostat.[13][14]
-
Pharmacodynamics: Blood samples were collected to measure plasma aldosterone and cortisol levels.[13][14]
-
Safety: Assessed through adverse events, physical examinations, electrocardiograms, orthostatic vital signs, and clinical laboratory evaluations.[13][14]
-
BrigHTN (Phase 2) Study
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.[8][9]
-
Participants: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.[8][9]
-
Intervention: Patients were randomly assigned to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[8][9]
-
Primary Endpoint: The change in systolic blood pressure from baseline to week 12 in each baxdrostat group as compared with the placebo group.[8][9]
-
Assessments:
-
Efficacy: Seated systolic and diastolic blood pressure measurements.
-
Safety and Tolerability: Monitoring of adverse events, with a focus on hyperkalemia and adrenocortical function.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 2. CinCor Pharma Announces Publication of Phase 1 Multiple Ascending Dose Study Data in Hypertension Research - BioSpace [biospace.com]
- 3. cardiometabolichealth.org [cardiometabolichealth.org]
- 4. researchgate.net [researchgate.net]
- 5. How does Baxdrostat work? | ERGSY [ergsy.com]
- 6. What is Baxdrostat used for? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patientcareonline.com [patientcareonline.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 Phase III trial [astrazeneca-us.com]
- 13. researchgate.net [researchgate.net]
- 14. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baxdrostat met the primary endpoint in Bax24 Phase III trial in patients with resistant hypertension [astrazeneca.com]
- 16. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 17. Results from a Phase 1 Study Assessing the Pharmacokinetics of the Aldosterone Synthase Inhibitor Baxdrostat in Participants with Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-Baxdrostat: A Technical Guide to Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (S)-baxdrostat, a potent and highly selective inhibitor of aldosterone synthase. The document details the quantitative measures of its potency and efficacy, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been determined through various enzymatic and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity.
| Target Enzyme | Species | Parameter | Value | Reference |
| CYP11B2 (Aldosterone Synthase) | Human | K_i_ | 13 nM | [1][2] |
| CYP11B1 (11β-Hydroxylase) | Human | K_i_ | >1300 nM | [1][2][3] |
| Selectivity (CYP11B1/CYP11B2) | Human | K_i_ Ratio | >100-fold | [3][4][5] |
Table 1: In Vitro Potency and Selectivity of this compound Against Aldosterone Synthase. This table clearly demonstrates the high potency of this compound for human CYP11B2 and its significant selectivity over the closely related CYP11B1 enzyme, which is responsible for cortisol synthesis.
| Target | Assay System | Parameter | Value | Reference |
| Aldosterone Production | Human Adrenal Tumor Cells (APA) | IC_50_ | 0.063 µM | |
| MATE1 Transporter | In Vitro Assay | IC_50_ | 1.34 µM | [6] |
| MATE2-K Transporter | In Vitro Assay | IC_50_ | 2.67 µM | [6] |
Table 2: Additional In Vitro Inhibitory Activities of this compound. This table highlights the functional inhibition of aldosterone production in a cellular context and its interaction with multidrug and toxin extrusion (MATE) transporters.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the potency and selectivity of this compound.
CYP11B2 and CYP11B1 Inhibition Assay
This assay determines the inhibitory potency (K_i_) of this compound against aldosterone synthase (CYP11B2) and its selectivity over 11β-hydroxylase (CYP11B1).
-
Cell Line: Human renal leiomyoblastoma cells engineered to express recombinant human CYP11B1 or CYP11B2 enzymes.[7]
-
Assay Principle: This is a competitive inhibition assay that measures the production of aldosterone (by CYP11B2) or cortisol (by CYP11B1) from their respective substrates in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Cell Culture: The recombinant human renal leiomyoblastoma cells are cultured under standard conditions to ensure sufficient enzyme expression.
-
Substrate Incubation: The cells are incubated with the specific substrate for each enzyme. For CYP11B2, a precursor such as 11-deoxycorticosterone is used. For CYP11B1, 11-deoxycortisol is the substrate.
-
Inhibitor Treatment: this compound is added to the cell cultures at a range of concentrations.
-
Incubation: The cells are incubated with the substrate and inhibitor for a predetermined period to allow for the enzymatic reaction to occur.
-
Quantification of Products: The concentration of the reaction products, aldosterone and cortisol, in the cell culture supernatant is measured. This is typically done using highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of product formation at each inhibitor concentration is determined. The K_i_ value is then calculated by fitting the data to a suitable enzyme inhibition model, such as the Cheng-Prusoff equation.
-
MATE1 and MATE2-K Inhibition Assay
This assay evaluates the potential of this compound to inhibit the function of the renal transporters MATE1 and MATE2-K, which are involved in the excretion of organic cations.
-
Assay System: In vitro cellular systems, such as transfected cell lines overexpressing human MATE1 or MATE2-K, are commonly used.
-
Substrate: A known substrate of MATE1 and MATE2-K, such as metformin, is used.[6]
-
Protocol:
-
Cell Plating: The MATE1 or MATE2-K expressing cells are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Substrate and Inhibitor Co-incubation: The cells are incubated with a fixed concentration of the labeled substrate (e.g., [14C]-metformin) and varying concentrations of this compound.
-
Uptake Measurement: After a defined incubation period, the uptake of the labeled substrate into the cells is terminated by washing with ice-cold buffer. The amount of intracellular substrate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of substrate uptake is calculated for each concentration of this compound. The IC_50_ value, which is the concentration of inhibitor that causes 50% inhibition of the transporter activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the in vitro characterization of this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound on CYP11B2.
Caption: Experimental workflow for determining the in vitro inhibition of CYP11B2/CYP11B1.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
(S)-Baxdrostat: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of (S)-Baxdrostat, a potent and selective aldosterone synthase inhibitor currently under investigation. The information is compiled from various public sources to assist researchers in handling and utilizing this compound in a laboratory setting.
Core Properties of this compound
This compound, also known as (S)-CIN-107, is the S-enantiomer of Baxdrostat. It is a small molecule with the following properties:
-
Molecular Formula: C₂₂H₂₅N₃O₂
-
Molecular Weight: 363.45 g/mol
-
CAS Number: 1428652-16-7
Solubility Profile
The solubility of this compound has been characterized primarily in Dimethyl Sulfoxide (DMSO), where it exhibits high solubility. It is sparingly soluble in ethanol and is practically insoluble in water. Quantitative solubility data in other common laboratory solvents such as methanol, acetone, acetonitrile, and isopropanol are not widely available in the public domain. The available data suggests that sonication and warming can facilitate the dissolution of this compound.
Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~27.5 - 250 | ~75.7 - 687.8 | The wide range may be attributed to variations in experimental conditions such as temperature, sonication, and the hygroscopic nature of DMSO.[1][2][3] |
| Ethanol | 73 | 200.85 | - |
| Water | Insoluble | - | - |
This compound is often utilized in complex formulations for in vivo studies, highlighting its limited aqueous solubility. These formulations typically involve co-solvents and excipients to enhance its bioavailability.
Table 2: Solubility of this compound in Formulation Vehicles
| Formulation Composition | Solubility (mg/mL) | Molar Concentration (mM) |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 | ≥ 6.88 |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.88 |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 6.88 |
Stability Profile
Detailed stability studies on this compound in various laboratory solvents under different conditions (e.g., pH, light, ambient temperature) are not extensively reported in publicly accessible literature. However, general storage guidelines are provided by suppliers.
Table 3: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent (Stock Solution) | -80°C | 6 months |
| In Solvent (Stock Solution) | -20°C | 1 month |
It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can lead to degradation. For in vivo experiments, freshly prepared solutions are recommended. While specific degradation pathways in common lab solvents are not detailed, in vivo metabolism studies of Baxdrostat have shown that it undergoes oxidation, N-dealkylation, amide hydrolysis, N-demethylation, and N-acetylglucosaminidation. These metabolic routes may suggest potential chemical degradation pathways to investigate under laboratory conditions.
Experimental Protocols
Detailed, compound-specific experimental protocols for determining the solubility and stability of this compound are not publicly available. However, based on general practices in the pharmaceutical sciences, the following methodologies can be applied.
Solubility Determination: Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from its potential impurities and degradation products. The method should be validated according to ICH guidelines.
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions as per ICH Q1A(R2) guidelines, including:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Expose to high temperatures.
-
Photostability: Expose to light (as per ICH Q1B guidelines).
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each stressed sample.
-
Quantification: Analyze the aliquots using the developed stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Calculate the degradation rate and identify potential degradation pathways.
Visualizations
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of a research compound like this compound.
Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates its mechanism of action.
References
Methodological & Application
Application Notes and Protocols: (S)-Baxdrostat In Vitro Assay for CYP11B2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system.[1][2] By targeting CYP11B2, Baxdrostat effectively reduces the production of aldosterone without significantly impacting cortisol synthesis, which is regulated by the homologous enzyme 11β-hydroxylase (CYP11B1).[1][3][4][5][6] This selectivity minimizes the risk of hormonal side effects.[4] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on CYP11B2.
Introduction
Aldosterone synthase (CYP11B2) catalyzes the final steps of aldosterone biosynthesis in the adrenal glands.[1] Elevated aldosterone levels are associated with various cardiovascular and renal diseases, including treatment-resistant hypertension.[3][4] Baxdrostat is a next-generation aldosterone synthase inhibitor designed to offer a targeted therapeutic approach.[1][7] In vitro studies have demonstrated that Baxdrostat is over 100-fold more selective for CYP11B2 than for CYP11B1.[2][6][7][8] The following protocol outlines a typical in vitro assay to quantify the inhibitory potency of Baxdrostat on CYP11B2.
Signaling Pathway
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cardiometabolichealth.org [cardiometabolichealth.org]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 6. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (S)-Baxdrostat in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Baxdrostat in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a potent and selective inhibitor of aldosterone synthase, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the final step in aldosterone synthesis, this compound reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lower blood pressure.[1] Its high selectivity for aldosterone synthase over other steroidogenic enzymes minimizes the risk of off-target hormonal effects. Accurate quantification of this compound in plasma is essential for pharmacokinetic assessments and to understand its disposition in the body. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical studies of such potent compounds.[3]
Signaling Pathway
Baxdrostat directly inhibits the action of aldosterone synthase (CYP11B2), the enzyme responsible for converting 11-deoxycorticosterone to aldosterone. This is the final and rate-limiting step in the biosynthesis of aldosterone. By inhibiting this enzyme, Baxdrostat effectively lowers the circulating levels of aldosterone.
Figure 1: Mechanism of action of this compound.
Experimental Workflow
The analytical workflow consists of plasma sample preparation, followed by LC-MS/MS analysis and data processing.
Figure 2: Experimental workflow for the quantification of this compound in plasma.
Materials and Methods
Materials
-
This compound reference standard
-
This compound-d5 internal standard (IS)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the internal standard, this compound-d5.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A reversed-phase gradient from 20% to 90% mobile phase B.[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes.[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | 364.2 -> 291.2[3] |
| This compound-d5 IS Transition | 369.2 -> 291.2[3] |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL (low range) and 5.00 - 2500 ng/mL (high range)[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (%CV) | Within 3%[3] |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[3] |
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d5 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls.
-
Prepare a working solution of the this compound-d5 internal standard.
Calibration Standards (CS):
-
Spike blank human plasma with the appropriate this compound working solutions to achieve a series of concentrations covering the desired linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 7.5, and 40 ng/mL).
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy, making it well-suited for supporting clinical and non-clinical research studies.
References
- 1. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Evaluating (S)-Baxdrostat in Animal Models of Salt-Sensitive Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salt-sensitive hypertension is a major contributor to cardiovascular disease, characterized by an exaggerated blood pressure response to high dietary salt intake. The hormone aldosterone, a key regulator of sodium and water balance, is often implicated in the pathophysiology of this condition. (S)-Baxdrostat is a novel, highly potent, and selective inhibitor of aldosterone synthase (the CYP11B2 enzyme), which is responsible for the final step of aldosterone biosynthesis.[1][2][3] Its high selectivity for CYP11B2 over CYP11B1 (the enzyme for cortisol synthesis) minimizes the risk of adrenal insufficiency, a major drawback of earlier, non-selective inhibitors.[1][4][5] These application notes provide an overview and detailed protocols for testing the efficacy of this compound in established preclinical animal models of salt-sensitive hypertension.
Mechanism of Action of this compound
This compound specifically targets and inhibits aldosterone synthase (CYP11B2), the enzyme that converts 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1][4] By blocking this enzyme, Baxdrostat reduces circulating aldosterone levels, which in turn decreases sodium and water reabsorption in the kidneys, ultimately leading to a reduction in blood pressure.[2][3] Preclinical studies in cynomolgus monkeys and early-phase human trials have confirmed that Baxdrostat effectively lowers aldosterone in a dose-dependent manner without significantly affecting cortisol levels.[1][5][6][7]
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the antihypertensive effects of this compound. The following models are highly relevant for studying salt-sensitive hypertension.
Dahl Salt-Sensitive (SS) Rat
The Dahl SS rat is a genetic model that exhibits a significant increase in blood pressure when fed a high-salt diet.[8] This strain is characterized by impaired nitric oxide production, increased oxidative stress, and a blunted pressure-natriuresis response, making it a clinically relevant model for human salt-sensitive hypertension.[9] It is an excellent model to test the efficacy of Baxdrostat in a setting of genetically predisposed salt sensitivity.
Deoxycorticosterone Acetate (DOCA)-Salt Rat
The DOCA-salt model is a classic, induced model of low-renin, mineralocorticoid-dependent hypertension.[10] It is created by performing a unilateral nephrectomy, implanting a DOCA pellet (a synthetic mineralocorticoid), and providing saline as drinking water.[11][12] This model bypasses the renin-angiotensin system and directly simulates a state of aldosterone excess, making it ideal for assessing the direct impact of aldosterone synthase inhibition by Baxdrostat.
Angiotensin II (Ang II) + Salt-Induced Hypertension Model
This model involves the continuous infusion of Angiotensin II via an osmotic minipump in animals maintained on a high-salt diet.[13][14] This combination creates a severe hypertensive phenotype that is salt-sensitive.[13] It is particularly useful for investigating the ability of Baxdrostat to mitigate the downstream effects of RAAS activation and the synergistic hypertensive effects of Ang II and high salt intake.
Experimental Protocols
The following are detailed protocols for inducing hypertension and testing this compound in the recommended animal models.
Protocol 1: Dahl Salt-Sensitive (SS) Rat Model
-
Animals: Male Dahl Salt-Sensitive (SS/Jr) rats, 6-8 weeks old. Use Dahl Salt-Resistant (SR) rats as a parallel control strain.
-
Acclimatization: House animals in a controlled environment (12:12-h light-dark cycle, 22-24°C) for at least one week with free access to standard chow and water.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) for 3-5 consecutive days using a non-invasive tail-cuff method to ensure stable readings.[15]
-
Induction of Hypertension:
-
Divide SS rats into groups (e.g., Vehicle, Baxdrostat Low Dose, Baxdrostat High Dose).
-
Switch all animals from standard chow to a high-salt diet (e.g., 8% NaCl). Maintain SR rats on the same diet as a control for the hypertensive stimulus.
-
-
This compound Administration:
-
Preparation: Prepare Baxdrostat in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Dosing: Begin daily oral gavage one day prior to or on the same day as the diet switch. Continue for the duration of the study (typically 3-4 weeks). Dosages should be determined from dose-ranging studies, but a starting point could be in the range of 1-30 mg/kg/day.
-
-
Monitoring and Endpoints:
-
Blood Pressure: Measure SBP 2-3 times per week. For continuous and more accurate data, consider using radiotelemetry.
-
Urine Collection: Place animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study to measure volume, protein, sodium, and aldosterone excretion.
-
Terminal Procedures: At the end of the study, anesthetize animals to collect blood via cardiac puncture for plasma aldosterone, renin, and electrolyte analysis. Harvest heart and kidneys for weight (to assess hypertrophy) and histopathological analysis.
-
Protocol 2: DOCA-Salt Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Surgical Procedure (Unilateral Nephrectomy):
-
Induction of Hypertension:
-
Following recovery, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25-50 mg, 21-day release) subcutaneously in the dorsal neck region.
-
Simultaneously, replace drinking water with 1% NaCl + 0.2% KCl solution.[16] The addition of KCl helps prevent severe hypokalemia.
-
A sham group should undergo a sham surgery without nephrectomy or DOCA implantation and receive normal drinking water.
-
-
This compound Administration:
-
Begin daily oral gavage of Baxdrostat or vehicle one day prior to DOCA implantation.
-
Continue treatment for the study duration (typically 4 weeks).
-
-
Monitoring and Endpoints:
-
Follow the same monitoring schedule and endpoint collection as described in Protocol 1 (blood pressure, urine analysis, terminal blood and tissue collection).
-
Protocol 3: Angiotensin II + Salt Model
-
Surgical Procedure (Minipump Implantation):
-
Anesthetize the animal.
-
Implant an osmotic minipump (e.g., Alzet model 2004 for mice, 2ML4 for rats) subcutaneously in the dorsal region.
-
The minipump should be filled with Angiotensin II dissolved in a sterile vehicle (e.g., 0.01N Acetic Acid-Saline) to deliver a dose such as 200-1000 ng/kg/min.[13][15]
-
-
Induction of Hypertension:
-
Immediately following pump implantation, provide animals with a high-salt diet (e.g., 4-8% NaCl) or saline in their drinking water (1% NaCl).
-
A control group should receive a sham surgery with a vehicle-filled pump and a normal salt diet.
-
-
This compound Administration:
-
Begin daily oral gavage of Baxdrostat or vehicle one day prior to pump implantation.
-
Continue treatment for the duration of the pump's infusion period (e.g., 14-28 days).
-
-
Monitoring and Endpoints:
-
Follow the same monitoring schedule and endpoint collection as described in Protocol 1. Pay close attention to hydration status and body weight.
-
Experimental Workflow and Data Presentation
A typical experimental workflow is outlined below. Quantitative data should be collected and organized to allow for clear comparison between treatment groups.
Table 1: Example Data Summary for a 4-Week Study in Dahl SS Rats
| Parameter | Sham (Low Salt) | Vehicle (High Salt) | Baxdrostat (10 mg/kg) | Baxdrostat (30 mg/kg) |
| Change in SBP (mmHg) | +5 ± 2 | +55 ± 5 | +25 ± 4 | +15 ± 3 |
| Plasma Aldosterone (pg/mL) | 150 ± 20 | 130 ± 18 | 45 ± 10 | 20 ± 8 |
| Plasma Renin Activity (ng/mL/h) | 2.5 ± 0.5 | 1.0 ± 0.2 | 8.5 ± 1.5 | 12.0 ± 2.0 |
| 24h Urinary Protein (mg/day) | 20 ± 5 | 150 ± 20 | 80 ± 15 | 65 ± 12 |
| Heart Weight / Body Weight (mg/g) | 2.8 ± 0.2 | 4.2 ± 0.3 | 3.4 ± 0.2 | 3.1 ± 0.2 |
| Kidney Weight / Body Weight (mg/g) | 3.5 ± 0.3 | 5.0 ± 0.4 | 4.1 ± 0.3 | 3.8 ± 0.3 |
| *Note: Data are hypothetical examples representing expected trends. p < 0.05 vs. Vehicle. |
Table 2: Example Data Summary for a 4-Week DOCA-Salt Study
| Parameter | Sham | Vehicle (DOCA-Salt) | Baxdrostat (10 mg/kg) | Baxdrostat (30 mg/kg) |
| Change in SBP (mmHg) | +4 ± 2 | +65 ± 6 | +30 ± 5 | +20 ± 4 |
| Plasma Aldosterone (pg/mL) | 160 ± 25 | Suppressed (<20) | Suppressed (<20) | Suppressed (<20) |
| Serum Potassium (mEq/L) | 4.5 ± 0.3 | 3.2 ± 0.4 | 3.8 ± 0.3 | 4.1 ± 0.2 |
| 24h Urinary Sodium (mEq/day) | 15 ± 2 | 25 ± 3 | 35 ± 4 | 40 ± 4 |
| Heart Weight / Body Weight (mg/g) | 2.9 ± 0.2 | 4.5 ± 0.3 | 3.6 ± 0.3 | 3.3 ± 0.2 |
| *Note: Data are hypothetical examples representing expected trends. p < 0.05 vs. Vehicle. |
Summary and Conclusion
The animal models described provide robust platforms for evaluating the therapeutic potential of this compound in salt-sensitive hypertension. The Dahl SS rat offers insights into a genetic predisposition, while the DOCA-salt and Ang II + Salt models allow for the assessment of Baxdrostat's efficacy in states of mineralocorticoid excess and RAAS overactivation, respectively. By systematically applying these protocols and collecting comprehensive data on blood pressure, biomarkers, and end-organ damage, researchers can thoroughly characterize the preclinical pharmacology of this compound and build a strong foundation for its clinical development.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension | MDPI [mdpi.com]
- 2. How does Baxdrostat work? | ERGSY [ergsy.com]
- 3. What is Baxdrostat used for? [synapse.patsnap.com]
- 4. cardiometabolichealth.org [cardiometabolichealth.org]
- 5. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijvets.com [ijvets.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Complete Protocol For Ang Ii-Induced Hypertension Model In C57bl/6 Mice [okclevervet.com]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Inducing Resistant Hypertension in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing resistant hypertension in rodent models, a critical tool for understanding the pathophysiology of this complex disease and for the preclinical evaluation of novel therapeutic agents. Resistant hypertension is defined as blood pressure that remains above goal despite the concurrent use of three antihypertensive agents from different classes, including a diuretic.[1] The models described herein mimic key aspects of clinical resistant hypertension, including activation of the renin-angiotensin-aldosterone system (RAAS), volume expansion, and increased sympathetic nervous system activity.[2][3][4]
I. Models for Inducing Resistant Hypertension
Several rodent models have been established to study resistant hypertension. The choice of model depends on the specific research question, as each recapitulates different aspects of the human condition. The most common and well-validated models involve the administration of a mineralocorticoid (Deoxycorticosterone acetate, DOCA) in combination with a high-salt diet, or the infusion of Angiotensin II (Ang II) with concurrent high-salt intake.[5][6][7][8]
A. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces a low-renin, salt-sensitive form of hypertension characterized by volume expansion and increased sympathetic nervous system activity.[5][6] It is often combined with unilateral nephrectomy to accelerate and exacerbate the hypertensive response.[5]
B. Angiotensin II (Ang II) and High-Salt Hypertension Model
This model directly activates the renin-angiotensin system, a key pathway in blood pressure regulation.[2] The addition of a high-salt diet potentiates the hypertensive effects of Ang II and contributes to a state of resistant hypertension.[8][9]
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for the described models of resistant hypertension. These values represent typical ranges and may vary depending on the specific rodent strain, age, and experimental conditions.
| Parameter | DOCA-Salt Model (Rat) | Ang II + High-Salt Model (Mouse/Rat) | Reference |
| Inducing Agents | DOCA, High-Salt Diet (1% NaCl + 0.2% KCl in drinking water) | Angiotensin II, High-Salt Diet (0.9% to 4% NaCl in drinking water or chow) | [5],[8][10] |
| DOCA Dose | 25-150 mg/kg (subcutaneous implantation or injection) | N/A | [5] |
| Angiotensin II Dose | N/A | 100-1000 ng/kg/min (subcutaneous infusion via osmotic pump) | [11] |
| Duration of Induction | 3-4 weeks | 2-4 weeks | [5],[8] |
| Expected Systolic BP | >180 mmHg | >160 mmHg | [12] |
| Expected Diastolic BP | >120 mmHg | >110 mmHg | [7] |
| Control Systolic BP | ~120-130 mmHg | ~110-120 mmHg | [13] |
| Control Diastolic BP | ~80-90 mmHg | ~70-80 mmHg | [7] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. All surgical procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[14][15][16]
A. Protocol 1: Induction of DOCA-Salt Hypertension in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Deoxycorticosterone acetate (DOCA) pellets or silicone implants
-
1% NaCl + 0.2% KCl solution
-
Standard rat chow
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Wound clips or sutures
Procedure:
-
Unilateral Nephrectomy (Optional but recommended):
-
Anesthetize the rat.
-
Make a flank incision to expose the kidney.
-
Ligate the renal artery, vein, and ureter of one kidney and then remove the kidney.
-
Close the muscle and skin layers with sutures.
-
Allow a one-week recovery period.
-
-
DOCA Implantation:
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the dorsal side.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a DOCA pellet (e.g., 25 mg, 21-day release) or a custom-made DOCA-silicone implant.
-
Close the incision with wound clips or sutures.
-
-
High-Salt Diet:
-
Replace drinking water with a 1% NaCl + 0.2% KCl solution.
-
Provide standard rat chow ad libitum.
-
-
Blood Pressure Monitoring:
-
Monitor blood pressure weekly using tail-cuff plethysmography or continuously via radiotelemetry.[17]
-
Hypertension is typically established within 3-4 weeks.
-
B. Protocol 2: Induction of Angiotensin II + High-Salt Hypertension in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet model 1002 or 2004)
-
High-salt diet (e.g., chow containing 4% NaCl) or 0.9% NaCl in drinking water.[8][10]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Wound clips or sutures
Procedure:
-
Osmotic Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of Angiotensin II to achieve the desired infusion rate (e.g., 400-1000 ng/kg/min).
-
Prime the pumps in sterile saline at 37°C for at least 24 hours prior to implantation.[18]
-
-
Osmotic Pump Implantation:
-
High-Salt Diet:
-
Provide the high-salt diet or saline drinking water immediately after pump implantation.
-
-
Blood Pressure Monitoring:
C. Protocol 3: Blood Pressure Measurement via Radiotelemetry
Implantable radiotelemetry is the gold standard for chronic and accurate blood pressure monitoring in rodents.[19][21]
Materials:
-
Telemetry transmitter (e.g., DSI PA-C10 for mice, PA-C40 for rats)
-
Surgical instruments
-
Sutures
-
Receivers and data acquisition system
Procedure (Mouse Carotid Artery Cannulation): [20]
-
Anesthetize the mouse.
-
Make a ventral midline incision in the neck to expose the left common carotid artery.
-
Ligate the distal end of the carotid artery.
-
Place a temporary ligature at the proximal end.
-
Make a small incision in the artery and insert the telemetry catheter, advancing it into the aortic arch.
-
Secure the catheter in place with sutures.
-
Create a subcutaneous pocket along the flank and place the transmitter body.[20]
-
Close all incisions.
-
Allow at least a 7-10 day recovery period before recording baseline blood pressure.[17][22]
Procedure (Rat Abdominal Aorta Cannulation): [19]
-
Anesthetize the rat.
-
Make a midline abdominal incision.
-
Gently move the intestines to expose the abdominal aorta.
-
Temporarily occlude blood flow and insert the telemetry catheter into the aorta.
-
Secure the catheter with tissue adhesive.
-
Place the transmitter body in the peritoneal cavity.[19]
-
Close the muscle and skin layers.
-
Allow a 7-10 day recovery period before recording.[22]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in resistant hypertension and the general experimental workflow for inducing and evaluating these models.
Caption: Key signaling pathways in resistant hypertension.
Caption: General experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Decoding resistant hypertension signalling pathways - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. ccjm.org [ccjm.org]
- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. development-of-the-deoxycorticosterone-acetate-doca-salt-hypertensive-rat-model - Ask this paper | Bohrium [bohrium.com]
- 7. DOCA-Salt Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ahajournals.org [ahajournals.org]
- 9. High-Salt Diet and Hypertension: Focus on the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hypertension model in rats - Enamine [enamine.net]
- 12. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 17. ahajournals.org [ahajournals.org]
- 18. jove.com [jove.com]
- 19. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Evaluating the Effects of (S)-Baxdrostat on Steroidogenesis using the H295R Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the steroidogenesis pathway responsible for the synthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, making selective inhibition of its production a promising therapeutic strategy.[1] The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established in vitro model for assessing the effects of compounds on steroid hormone production.[3] These cells express the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and androgens, providing a comprehensive system to evaluate the potency and selectivity of steroidogenesis inhibitors.[3]
These application notes provide a detailed protocol for utilizing the H295R steroidogenesis assay to evaluate the effects of this compound on the production of key steroid hormones, including aldosterone and cortisol.
Key Concepts and Signaling Pathways
The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. This compound specifically targets CYP11B2, the enzyme that catalyzes the final steps in aldosterone synthesis. By inhibiting CYP11B2, this compound is expected to decrease the production of aldosterone while having minimal effect on the synthesis of cortisol, which is primarily mediated by a distinct enzyme, 11β-hydroxylase (CYP11B1).[4] The high degree of homology between CYP11B2 and CYP11B1 makes the selectivity of inhibitors a critical factor to avoid off-target effects on cortisol production.[4]
Figure 1: Simplified steroidogenesis pathway highlighting the target of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on steroid hormone production based on available in vitro data from human adrenal cells. While specific data for the H295R cell line is not yet published, the data from primary cultures of human adrenal tumors provides a strong indication of its potency and selectivity.[5]
Table 1: Inhibitory Potency of this compound on Aldosterone Production [5]
| Cell Type | Parameter | This compound (µM) |
| Human Aldosterone-Producing Adenoma (APA) Cells | IC50 for Aldosterone | 0.063 |
Table 2: Comparative Effects of this compound on Aldosterone and Cortisol [5]
| Compound | Effect on Aldosterone (in APA cells) | Effect on Cortisol (in CPT cells) |
| This compound | Potent Inhibition | Weaker Inhibition |
| Osilodrostat | Potent Inhibition | Stronger Inhibition (IC50: 0.438 µM) |
| Metyrapone | Weaker Inhibition (IC50: 1.310 µM) | Stronger Inhibition (IC50: 0.748 µM) |
Table 3: Expected Changes in Steroid Hormone Profile Following this compound Treatment in H295R Cells
| Steroid Hormone | Expected Change | Rationale |
| Aldosterone | Significantly Decreased | Direct inhibition of CYP11B2. |
| Cortisol | No Significant Change | High selectivity of this compound for CYP11B2 over CYP11B1.[4] |
| 11-Deoxycorticosterone (DOC) | Increased | Accumulation of the substrate for the inhibited CYP11B2 enzyme.[5] |
| Corticosterone | Increased | Accumulation of the precursor to aldosterone. |
| 11-Deoxycortisol | No Significant Change | Upstream of CYP11B1, which is not significantly inhibited. |
| Androstenedione | No Significant Change | Not directly in the mineralocorticoid or glucocorticoid synthesis pathways. |
| Testosterone | No Significant Change | Not directly in the mineralocorticoid or glucocorticoid synthesis pathways. |
Experimental Protocols
This section provides a detailed methodology for conducting the H295R steroidogenesis assay to evaluate the effects of this compound.
Materials and Reagents
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I Growth Medium Supplement
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (and other test compounds)
-
Forskolin (to stimulate steroidogenesis)
-
Dimethyl sulfoxide (DMSO, as vehicle)
-
24-well or 96-well cell culture plates
-
LC-MS/MS system for steroid hormone analysis
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Experimental Workflow
Figure 2: Experimental workflow for the H295R steroidogenesis assay.
Step-by-Step Protocol
-
Cell Culture and Maintenance:
-
Culture H295R cells in DMEM/F12 medium supplemented with Nu-Serum™ and ITS+ Premix.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Plating:
-
Trypsinize and resuspend H295R cells in fresh culture medium.
-
Seed the cells into 24-well or 96-well plates at a density that will result in approximately 50-60% confluency on the day of treatment.
-
Allow the cells to attach and acclimate overnight in the incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
On the day of treatment, carefully remove the old medium from the cell plates.
-
Add fresh medium containing a stimulant of steroidogenesis, such as forskolin (typically at 10 µM), to all wells except for the negative control wells.
-
Add the prepared dilutions of this compound, a vehicle control (DMSO), a positive control inhibitor (e.g., a known CYP11B2 inhibitor), and a negative control (medium with forskolin only) to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the 48-hour incubation period, carefully collect the cell culture supernatant from each well.
-
Store the supernatant at -80°C until analysis.
-
-
Cell Viability Assay:
-
Immediately after collecting the supernatant, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions. This is crucial to ensure that the observed effects on steroid production are not due to cytotoxicity.
-
-
Steroid Hormone Quantification:
-
Thaw the collected supernatant samples.
-
Perform sample preparation, which may include solid-phase extraction, to concentrate the steroids and remove interfering substances.
-
Analyze the concentrations of aldosterone, cortisol, 11-deoxycorticosterone, and other relevant steroids using a validated LC-MS/MS method. This technique provides high sensitivity and specificity for the simultaneous quantification of multiple steroids.
-
-
Data Analysis:
-
Normalize the measured steroid hormone concentrations to the corresponding cell viability data for each well.
-
Calculate the percentage of inhibition of aldosterone production for each concentration of this compound relative to the vehicle control.
-
Generate dose-response curves and calculate the IC50 value for aldosterone inhibition.
-
Compare the effects of this compound on the levels of different steroid hormones to assess its selectivity.
-
Conclusion
The H295R steroidogenesis assay is a valuable in vitro tool for characterizing the effects of this compound on the production of adrenal steroids. By following the detailed protocol provided, researchers can obtain robust and reliable data on the potency and selectivity of this novel aldosterone synthase inhibitor. The expected outcome is a significant and dose-dependent decrease in aldosterone production with minimal impact on cortisol synthesis, which would be consistent with the known mechanism of action of this compound. This assay is critical for the preclinical evaluation of aldosterone synthase inhibitors and can provide valuable insights for drug development programs targeting diseases associated with elevated aldosterone levels.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (S)-Baxdrostat for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (S)-Baxdrostat for in vivo administration. This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1][2] Proper formulation is crucial for ensuring the bioavailability and efficacy of this compound in preclinical research. These guidelines are intended to assist researchers in preparing this compound formulations for administration in animal models.
Physicochemical Properties and Solubility
This compound is the S-enantiomer of Baxdrostat.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅N₃O₂ | [3] |
| Molecular Weight | 363.45 g/mol | [3] |
| CAS Number | 1428652-16-7 | [3] |
| Solubility in DMSO | ~27.5 mg/mL (75.66 mM) | [3] |
Note: The use of ultrasonic warming and heating to 80°C can aid in the dissolution of this compound in DMSO.[3] It is also important to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[4]
Recommended In Vivo Formulations
Several vehicle formulations have been successfully used to administer this compound in vivo. The choice of vehicle will depend on the desired route of administration, dosing volume, and the specific requirements of the animal model. The following table summarizes three commonly used formulations.
| Formulation Composition | Achievable Concentration | Administration Route(s) |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage, Intraperitoneal Injection |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage, Intraperitoneal Injection |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM) | Oral Gavage |
Experimental Protocols
Stock Solution Preparation
A concentrated stock solution in DMSO is the first step for preparing the final dosing formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the mixture thoroughly.
-
If necessary, sonicate the solution in a water bath or gently warm it to ensure complete dissolution.[3] The solution should be clear.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Formulation 1: PEG300 and Tween80 Vehicle
This formulation is suitable for both oral gavage and intraperitoneal injection.
Materials:
-
This compound DMSO stock solution (25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol (for 1 mL of final formulation):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween80 to the mixture and vortex until fully incorporated.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is a clear and homogenous solution.
-
It is recommended to prepare this formulation fresh before each use. If the working solution appears turbid, ultrasonic heating may help to achieve a uniform suspension suitable for administration.[5]
Formulation 2: SBE-β-CD Vehicle
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent and is suitable for both oral and parenteral routes.
Materials:
-
This compound DMSO stock solution (25 mg/mL)
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol (for 1 mL of final formulation):
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. This may require vortexing and gentle warming (37°C) to achieve a clear solution.[6] This solution can be stored at 4°C for up to one week.[1][7]
-
In a new sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.[1]
-
Vortex thoroughly to ensure the final solution is clear.
Formulation 3: Corn Oil Vehicle
This is a simple formulation suitable for oral administration.
Materials:
-
This compound DMSO stock solution (25 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol (for 1 mL of final formulation):
-
Add 900 µL of corn oil to a sterile tube.[1]
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.[1]
-
Vortex the mixture vigorously until it is homogenous. Note that mixing DMSO with corn oil can sometimes lead to phase separation; ensure thorough mixing immediately before administration.[8]
In Vivo Administration Guidelines
The choice of administration route and volume is critical and depends on the animal model. The following are general guidelines.
| Species | Route of Administration | Maximum Dosing Volume | Recommended Needle/Tube Gauge |
| Rat | Oral Gavage | 10-20 mL/kg | 16-18 gauge |
| Rat | Intraperitoneal (IP) Injection | < 10 mL/kg | 23-25 gauge |
| Mouse | Oral Gavage | 10 mL/kg | 18-20 gauge |
| Mouse | Intraperitoneal (IP) Injection | < 10 mL/kg | 25-27 gauge |
Sources: [9][10][11][12][13][14][15][16][17]
Important Considerations:
-
Always perform animal procedures in accordance with institutional guidelines and approved animal care and use protocols.
-
For oral gavage, ensure the correct length of the gavage needle is used to avoid perforation of the esophagus or stomach.[11]
-
For IP injections in rodents, the lower right quadrant of the abdomen is the preferred site to avoid injury to the cecum and bladder.[10]
-
It is recommended to warm formulations to room temperature before administration to minimize discomfort to the animal.[16]
-
Observe animals for any signs of distress or adverse reactions following administration.
Visualizations
Aldosterone Synthesis Pathway and Inhibition by this compound
This compound selectively inhibits Aldosterone Synthase (CYP11B2), the enzyme responsible for the final steps in aldosterone production.[1]
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing the in vivo formulations of this compound.
Caption: General workflow for preparing this compound for in vivo administration.
References
- 1. This compound I CAS#: 1428652-16-7 I aldosterone synthase inhibitor I InvivoChem [invivochem.com]
- 2. Baxdrostat - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. olaw.nih.gov [olaw.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Determine (S)-Baxdrostat's Effect on Adrenal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By specifically targeting CYP11B2, this compound effectively reduces the production of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, making aldosterone synthase a compelling therapeutic target.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the in vitro effects of this compound on adrenal cells. The human adrenocortical carcinoma cell line, NCI-H295R, is utilized as a well-established and physiologically relevant model system. This cell line expresses the key enzymes necessary for steroidogenesis, including both aldosterone synthase (CYP11B2) and the highly homologous 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol synthesis.[3] This allows for the simultaneous assessment of this compound's potency in inhibiting aldosterone production and its selectivity over cortisol synthesis.
The following protocols detail methods for:
-
Aldosterone Secretion Assay: To quantify the inhibitory effect of this compound on aldosterone production.
-
Steroid Profiling using LC-MS/MS: To comprehensively analyze the impact of this compound on the steroidogenic pathway.
-
Cell Viability Assay: To assess the cytotoxicity of this compound.
-
Gene Expression Analysis by qPCR: To determine the effect of this compound on the expression of key steroidogenic enzymes.
Data Presentation
The following tables summarize the expected quantitative data from the described assays.
Table 1: Inhibitory Potency of this compound on Aldosterone and Cortisol Production in NCI-H295R Cells
| Parameter | This compound |
| Aldosterone Production IC50 (nM) | ~1.3 |
| Cortisol Production IC50 (nM) | >1000 |
| Selectivity Index (Cortisol IC50 / Aldosterone IC50) | >769 |
Data presented is based on reported in vitro values for Baxdrostat (RO6836191) and may vary based on experimental conditions.
Table 2: Typical Steroid Hormone Levels in NCI-H295R Cell Supernatant (48-hour incubation)
| Steroid Hormone | Basal Secretion (pmol/mg protein) | Angiotensin II-Stimulated Secretion (pmol/mg protein) |
| Aldosterone | 10 - 20 | 70 - 80 |
| Cortisol | 1000 - 2000 | 1500 - 2500 |
These values are approximate and can vary significantly based on cell passage number, culture conditions, and specific NCI-H295R sub-clone.[4][5]
Experimental Protocols
Aldosterone Secretion Assay
This protocol describes a 96-well plate-based assay to determine the dose-dependent inhibition of aldosterone secretion by this compound in NCI-H295R cells.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound
-
Angiotensin II
-
96-well cell culture plates
-
Aldosterone ELISA kit
-
Bradford protein assay reagent
Procedure:
-
Cell Seeding:
-
Culture NCI-H295R cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM/F12 medium. A typical concentration range would be 0.1 nM to 10 µM.
-
After 24 hours of cell seeding, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of serum-free DMEM/F12.
-
Add 90 µL of serum-free medium containing the desired concentration of this compound or vehicle control to each well.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of Angiotensin II in serum-free DMEM/F12.
-
Add 10 µL of Angiotensin II solution to each well to a final concentration of 100 nM to stimulate aldosterone production. For basal secretion, add 10 µL of serum-free medium.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Aldosterone Measurement:
-
After the incubation period, collect the supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cell debris.
-
Measure the aldosterone concentration in the supernatant using a commercial Aldosterone ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Wash the remaining cell monolayer in the wells with PBS.
-
Lyse the cells in 50 µL of a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration in each well using a Bradford protein assay.
-
Normalize the aldosterone concentration to the total protein content for each well.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aldosterone secretion for each this compound concentration relative to the vehicle-treated, Angiotensin II-stimulated control.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Steroid Profiling by LC-MS/MS
This protocol provides a general workflow for the comprehensive analysis of multiple steroids in the supernatant of this compound-treated NCI-H295R cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Supernatant from this compound-treated NCI-H295R cells (from section 3.1)
-
Internal standards (deuterated steroid analogues)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture supernatant, add a mixture of internal standards.
-
Perform solid-phase extraction (SPE) to concentrate the steroids and remove interfering substances.
-
Elute the steroids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a suitable C18 liquid chromatography column with a gradient elution program.
-
Detect and quantify the steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid of interest should be established.
-
-
Data Analysis:
-
Quantify the concentration of each steroid by comparing its peak area to that of its corresponding internal standard.
-
Analyze the changes in the steroid profile in response to different concentrations of this compound to identify the specific points of inhibition in the steroidogenic pathway.
-
Cell Viability Assay (PrestoBlue™ Assay)
This protocol describes the use of the PrestoBlue™ cell viability reagent to assess the potential cytotoxicity of this compound.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
96-well cell culture plates
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed NCI-H295R cells in a 96-well plate and treat with a serial dilution of this compound as described in the Aldosterone Secretion Assay protocol (steps 1 and 2). Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
Incubate for 48 hours.
-
-
PrestoBlue™ Incubation:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Gene Expression Analysis by qPCR
This protocol outlines the steps to quantify the mRNA expression levels of CYP11B1 and CYP11B2 in NCI-H295R cells treated with this compound.
Materials:
-
NCI-H295R cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for human CYP11B1, CYP11B2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the this compound-treated NCI-H295R cells and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (see Table 3), and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (CYP11B1, CYP11B2) to the Ct value of the housekeeping gene (GAPDH) (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Table 3: Validated qPCR Primer Sequences (Human)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CYP11B1 | GTGTGGAAGGAGCACTTTGAGG | GATGCTGGTGTACTGTTGAGGG |
| CYP11B2 | CTGACAGCCCTGACAGAGAC | CAGGTTGTAGGAGGCAGGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Primer sequences should be validated for specificity and efficiency before use.
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-Baxdrostat in Preclinical Chronic Kidney Disease Models
1.0 Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathway implicated in the pathophysiology of CKD is the Renin-Angiotensin-Aldosterone System (RAAS).[1] Excessive aldosterone production, a downstream effector of the RAAS, contributes directly to kidney damage through mechanisms including inflammation, fibrosis, sodium retention, and hypertension.[2][3][4]
(S)-Baxdrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[5][6][7] Its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, allows for targeted reduction of aldosterone without significantly impacting cortisol levels, thereby minimizing potential hormonal side effects.[6][8] By directly inhibiting the production of aldosterone, this compound represents a promising therapeutic agent for slowing the progression of CKD.[3][9]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established rodent models of chronic kidney disease.
2.0 Mechanism of Action: Targeting the RAAS Pathway
This compound exerts its therapeutic effect by blocking the final enzymatic step in aldosterone biosynthesis. The diagram below illustrates the RAAS cascade and the specific point of inhibition by this compound.
3.0 General Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in a CKD model follows a structured timeline. This workflow ensures robust and reproducible data collection.
4.0 Recommended Preclinical CKD Models
The choice of animal model is critical for studying specific aspects of CKD pathophysiology. We recommend two widely used and well-characterized rodent models.
-
5/6 Nephrectomy (Surgical Model): This model induces CKD by reducing the functional renal mass, leading to compensatory hyperfiltration, hypertension, glomerulosclerosis, and interstitial fibrosis.[10][11][12] It is highly relevant for studying the hemodynamic and structural consequences of CKD.[13]
-
Adenine-Induced Nephropathy (Metabolic Model): This non-surgical model is induced by feeding a diet rich in adenine.[14] Adenine metabolites crystallize in the renal tubules, causing tubular injury, inflammation, and robust tubulointerstitial fibrosis.[15][16] Its advantages include high reproducibility and ease of induction.[14]
5.0 Detailed Experimental Protocols
5.1 Protocol 1: 5/6 Nephrectomy (Nx) Model in Rats
This protocol describes a two-step surgical procedure to induce CKD.[13][17]
-
Animals: Male Sprague-Dawley rats, 180-200g.
-
Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Step 1: Left Kidney Ablation
-
Place the anesthetized rat on its right side. Make a flank incision to expose the left kidney.
-
Carefully dissect the renal capsule.
-
Ligate two of the three main branches of the left renal artery with fine silk suture to induce infarction of approximately 2/3 of the kidney mass.
-
Alternatively, surgically resect the upper and lower poles of the kidney.
-
Reposition the kidney, and close the muscle and skin layers with sutures.
-
Administer post-operative analgesia (e.g., buprenorphine) as per institutional guidelines.
-
-
Step 2: Right Nephrectomy (1 week after Step 1)
-
Anesthetize the rat and place it on its left side to expose the right flank.
-
Make an incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter together with a single suture.
-
Excise the entire right kidney.
-
Close the incision in layers. Provide post-operative care as before.
-
-
Sham Control Group: Animals undergo the same surgical procedures (flank incisions and kidney manipulation) but without arterial ligation or nephrectomy.
-
Confirmation of CKD: Disease progression is typically established 4-6 weeks post-surgery, confirmed by elevated serum creatinine, BUN, and proteinuria.
5.2 Protocol 2: Adenine-Induced CKD Model in Mice
This protocol describes a non-invasive method for inducing CKD.[14][18]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Diet Preparation:
-
Prepare a custom diet containing 0.2% (w/w) adenine.
-
Thoroughly mix the adenine powder with the standard rodent chow powder before pelleting to ensure uniform distribution.
-
-
Induction:
-
House mice individually or in small groups.
-
Provide the adenine-containing diet ad libitum for 4 consecutive weeks.
-
Ensure free access to water, as adenine can induce polyuria.[15]
-
Monitor body weight and food intake regularly.
-
-
Control Group: Animals are fed the standard rodent chow without added adenine.
-
Confirmation of CKD: After 4 weeks, mice typically exhibit significant elevations in serum creatinine and BUN, along with histological evidence of tubular injury and interstitial fibrosis.[19]
5.3 Protocol 3: this compound Administration
-
Formulation: Prepare a homogenous suspension of this compound in a standard vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing:
-
Conduct a dose-response study to determine the optimal therapeutic dose. Suggested starting doses for rodents could range from 1 to 30 mg/kg/day.
-
Dose volume should be adjusted based on the most recent body weight measurement (e.g., 5-10 mL/kg).
-
-
Administration: Administer the suspension once daily via oral gavage using an appropriate gauge feeding needle.
-
Treatment Period: Initiate treatment after CKD has been established (e.g., 4 weeks post-induction) and continue for a period of 4 to 8 weeks.
5.4 Protocol 4: Key Endpoint and Biomarker Analysis
A comprehensive analysis of multiple endpoints is crucial for evaluating efficacy.
-
In-life Monitoring:
-
Systolic Blood Pressure: Measure weekly using a non-invasive tail-cuff plethysmography system in conscious, restrained animals.
-
Urine Collection: At baseline and termination, place animals in metabolic cages for 24-hour urine collection to measure volume and albumin and creatinine concentrations.[12]
-
-
Terminal Sample Collection:
-
At the study endpoint, anesthetize animals and collect terminal blood via cardiac puncture.
-
Perfuse kidneys with cold saline, then excise and weigh them.
-
-
Biochemical Analysis:
-
Renal Function: Measure serum/plasma creatinine and Blood Urea Nitrogen (BUN) using commercially available assay kits.
-
Proteinuria: Calculate the Urinary Albumin-to-Creatinine Ratio (UACR) to normalize for urine concentration.[20]
-
Pharmacodynamics: Measure plasma aldosterone concentration (via ELISA or LC-MS/MS) to confirm target engagement.
-
Safety: Measure serum potassium to monitor for hyperkalemia, a potential side effect of RAAS inhibition.[1][20]
-
-
Histopathological Analysis:
-
Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
-
Section the kidney and stain with:
-
Immunohistochemistry: Use specific antibodies to detect markers of inflammation (e.g., F4/80 for macrophages) or tubular injury (e.g., KIM-1).[11]
-
6.0 Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups. The following tables provide examples using hypothetical data.
Table 1: Renal Function and Hemodynamic Parameters
| Group | N | Serum Creatinine (mg/dL) | BUN (mg/dL) | UACR (mg/g) | Systolic BP (mmHg) |
|---|---|---|---|---|---|
| Sham + Vehicle | 10 | 0.4 ± 0.1 | 25 ± 5 | 30 ± 8 | 125 ± 5 |
| CKD + Vehicle | 10 | 1.5 ± 0.3 | 110 ± 15 | 350 ± 50 | 170 ± 8 |
| CKD + this compound (3 mg/kg) | 10 | 1.1 ± 0.2* | 85 ± 12* | 180 ± 40* | 145 ± 7* |
| CKD + this compound (10 mg/kg) | 10 | 0.9 ± 0.2* | 70 ± 10* | 110 ± 30* | 135 ± 6* |
*Data are presented as Mean ± SD. *p < 0.05 vs. CKD + Vehicle.
Table 2: Pharmacodynamic and Safety Biomarkers
| Group | N | Plasma Aldosterone (pg/mL) | Serum Potassium (mEq/L) |
|---|---|---|---|
| Sham + Vehicle | 10 | 150 ± 30 | 4.2 ± 0.3 |
| CKD + Vehicle | 10 | 450 ± 70 | 4.5 ± 0.4 |
| CKD + this compound (3 mg/kg) | 10 | 120 ± 25* | 4.8 ± 0.5 |
| CKD + this compound (10 mg/kg) | 10 | 50 ± 15* | 5.1 ± 0.5* |
*Data are presented as Mean ± SD. *p < 0.05 vs. CKD + Vehicle.
Table 3: Renal Histopathology Scores
| Group | N | Glomerulosclerosis Index (0-4) | Tubulointerstitial Fibrosis (%) |
|---|---|---|---|
| Sham + Vehicle | 10 | 0.2 ± 0.1 | 1.5 ± 0.5 |
| CKD + Vehicle | 10 | 2.8 ± 0.5 | 35 ± 8 |
| CKD + this compound (3 mg/kg) | 10 | 1.9 ± 0.4* | 22 ± 6* |
| CKD + this compound (10 mg/kg) | 10 | 1.2 ± 0.3* | 15 ± 5* |
*Data are presented as Mean ± SD. *p < 0.05 vs. CKD + Vehicle.
7.0 Therapeutic Rationale Summary
The therapeutic strategy of using this compound in CKD is based on a clear logical pathway: inhibiting the cause (aldosterone overproduction) to prevent the downstream pathological effects that drive disease progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Baxdrostat: An Aldosterone Synthase Inhibitor for the Treatment of Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]
- 8. cardiometabolichealth.org [cardiometabolichealth.org]
- 9. New Drug Lowers Treatment-Resistant High Blood Pressure and May Slow Kidney Disease | University of Utah Health [healthcare.utah.edu]
- 10. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. gubra.dk [gubra.dk]
- 12. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice [mdpi.com]
- 16. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of pediatric chronic kidney disease. Is adenine intake an appropriate model? | Nefrología [revistanefrologia.com]
- 18. researchgate.net [researchgate.net]
- 19. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 20. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for Western Blot Analysis of Aldosterone Synthase Expression Following (S)-Baxdrostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the final step of aldosterone synthesis, this compound effectively reduces aldosterone levels, offering a promising therapeutic approach for conditions such as resistant hypertension and chronic kidney disease.[1][2][3] While the primary mechanism of this compound is the inhibition of enzymatic activity, it is also crucial to understand its effects on the expression level of the aldosterone synthase protein itself. Western blot analysis is a fundamental technique to investigate potential changes in protein expression, such as upregulation or downregulation, in response to drug treatment.
These application notes provide a detailed protocol for the quantitative analysis of aldosterone synthase (CYP11B2) expression in adrenal cell lines or tissue samples following treatment with this compound.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on aldosterone synthase expression. These tables are for illustrative purposes to guide data presentation.
Table 1: Densitometric Analysis of Aldosterone Synthase Expression
| Treatment Group | Aldosterone Synthase Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized Aldosterone Synthase Expression |
| Vehicle Control | 1.25 | 1.30 | 0.96 |
| This compound (10 nM) | 1.22 | 1.28 | 0.95 |
| This compound (100 nM) | 1.18 | 1.32 | 0.89 |
| This compound (1 µM) | 1.15 | 1.29 | 0.89 |
Table 2: Summary of Fold Change in Aldosterone Synthase Expression
| Treatment Group | Mean Normalized Expression ± SD | Fold Change vs. Vehicle Control | P-value |
| Vehicle Control | 0.96 ± 0.08 | 1.00 | - |
| This compound (10 nM) | 0.95 ± 0.07 | 0.99 | >0.05 |
| This compound (100 nM) | 0.89 ± 0.06 | 0.93 | <0.05 |
| This compound (1 µM) | 0.89 ± 0.05 | 0.93 | <0.05 |
Signaling Pathways and Experimental Workflow
Caption: Aldosterone synthesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of aldosterone synthase.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human adrenal carcinoma cell line (e.g., NCI-H295R) is a suitable model as it expresses the necessary enzymes for steroidogenesis.
-
Culture Conditions: Culture cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours before treatment.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
To stimulate aldosterone synthase expression, co-treatment with angiotensin II (e.g., 10 nM) or potassium chloride (e.g., 10 mM) can be performed.
-
Mitochondrial Protein Extraction
Aldosterone synthase (CYP11B2) is a mitochondrial membrane protein. Therefore, an extraction method that enriches for mitochondrial proteins is recommended.
-
Cell Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
-
Lysis of Mitochondria: Discard the supernatant and resuspend the mitochondrial pellet in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
Sonication: Sonicate the mitochondrial lysate on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any remaining debris. The supernatant contains the mitochondrial protein extract.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA (bicinchoninic acid) protein assay kit.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for aldosterone synthase (CYP11B2) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for loading control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, the membrane is washed, blocked, and re-probed with a primary antibody for a loading control protein (e.g., β-actin, GAPDH, or a mitochondrial-specific protein like VDAC1 or COX IV).
-
Quantitative Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for aldosterone synthase and the loading control in each lane.
-
Normalization: Normalize the band intensity of aldosterone synthase to the band intensity of the corresponding loading control for each sample.
-
Data Analysis: Calculate the fold change in normalized aldosterone synthase expression in the this compound-treated groups relative to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 3. Results from a Phase 1 Study Assessing the Pharmacokinetics of the Aldosterone Synthase Inhibitor Baxdrostat in Participants with Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aldosterone and Cortisol in Response to (S)-Baxdrostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of aldosterone and cortisol levels in response to treatment with (S)-Baxdrostat, a selective aldosterone synthase inhibitor.
Introduction
This compound is a novel therapeutic agent that acts as a potent and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2][3] Its mechanism of action makes it a promising treatment for conditions associated with elevated aldosterone levels, such as resistant hypertension and primary aldosteronism.[4][5] A critical aspect of the clinical development and research involving this compound is the accurate measurement of its pharmacological effects on aldosterone and the assessment of its selectivity by monitoring cortisol levels, which are synthesized by the closely related enzyme 11β-hydroxylase (CYP11B1).[5][6] Clinical trials have consistently demonstrated that Baxdrostat produces a dose-dependent reduction in plasma aldosterone levels while having no meaningful impact on cortisol concentrations.[1][4][7][8]
Mechanism of Action of this compound
This compound selectively binds to the active site of the CYP11B2 enzyme, preventing the conversion of 11-deoxycorticosterone to corticosterone and subsequently to aldosterone.[3] This high selectivity for CYP11B2 over CYP11B1 is a key feature, minimizing the risk of off-target effects on cortisol production and the associated adverse events.[5][6]
Figure 1. Mechanism of action of this compound in the steroidogenesis pathway.
Quantitative Data from Clinical Trials
The following tables summarize the dose-dependent effects of this compound on plasma aldosterone and cortisol levels as reported in clinical studies.
Table 1: Effect of this compound on Plasma Aldosterone Levels
| Study Phase | Daily Dose | Treatment Duration | Change in Plasma Aldosterone | Reference |
| Phase 1 | 1.5 mg | 10 days | Dose-dependent reduction | [8][9][10] |
| Phase 1 | 5.0 mg | 10 days | ~51% to 73% reduction on Day 10 | [8][10] |
| Phase 2 (BrigHTN) | 0.5 mg | 12 weeks | Dose-dependent reduction | [1][6] |
| Phase 2 (BrigHTN) | 1.0 mg | 12 weeks | Statistically significant reduction | [1][11] |
| Phase 2 (BrigHTN) | 2.0 mg | 12 weeks | Statistically significant reduction | [1][11] |
Table 2: Effect of this compound on Plasma Cortisol Levels
| Study Phase | Daily Dose | Treatment Duration | Change in Plasma Cortisol | Reference |
| Phase 1 | Up to 5.0 mg | 10 days | No meaningful impact | [8][9][10] |
| Phase 2 (BrigHTN) | 0.5 mg, 1.0 mg, 2.0 mg | 12 weeks | No effect on cortisol levels | [6][11] |
| ACTH Stimulation Study | 2.0 mg | 8 weeks | No meaningful effect on total or free cortisol | [7][12][13] |
Experimental Protocols
Protocol 1: Quantification of Aldosterone and Cortisol in Human Plasma/Serum by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of aldosterone and cortisol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[14][15][16]
1. Materials and Reagents
-
Aldosterone and Cortisol certified reference standards
-
Isotopically labeled internal standards (e.g., d4-Aldosterone, d4-Cortisol)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., zinc sulfate, methanol)
-
Human plasma/serum samples
-
Calibrators and quality control (QC) samples
2. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma/serum, add 200 µL of cold methanol containing the internal standards. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (Alternative): After protein precipitation, the supernatant can be further purified by liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (Alternative): Condition an SPE cartridge according to the manufacturer's instructions. Load the pre-treated sample, wash with a low-organic solvent mixture, and elute the analytes with a high-organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate aldosterone, cortisol, and other endogenous steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentrations of aldosterone and cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Figure 2. Experimental workflow for LC-MS/MS analysis of aldosterone and cortisol.
Protocol 2: ACTH Stimulation Test for Cortisol Reserve Assessment
To confirm the selectivity of this compound, an Adrenocorticotropic Hormone (ACTH) stimulation test can be performed to assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis and the adrenal gland's ability to produce cortisol.[12][13]
1. Patient Preparation
-
Patients should be in a resting state.
-
An intravenous (IV) line is placed for blood sampling and ACTH administration.
2. Baseline Sampling
-
A baseline blood sample is collected for the measurement of plasma cortisol.
3. ACTH Administration
-
A standard dose of cosyntropin (synthetic ACTH), typically 250 µg, is administered intravenously.
4. Post-Stimulation Sampling
-
Blood samples for cortisol measurement are collected at 30 and 60 minutes post-ACTH administration.
5. Interpretation
-
A normal cortisol response is generally defined as a post-stimulation plasma cortisol level exceeding a certain threshold (e.g., 18-20 µg/dL).[12]
-
In the context of this compound treatment, a normal ACTH stimulation test result indicates that the drug does not impair the adrenal gland's capacity to produce cortisol under stimulation, confirming its selectivity for aldosterone synthase.
Figure 3. Logical workflow for the ACTH stimulation test.
Conclusion
The provided application notes and protocols offer a framework for the accurate measurement of aldosterone and cortisol in response to this compound. The selective and dose-dependent reduction of aldosterone with no significant effect on cortisol underscores the targeted mechanism of this novel therapeutic agent. Adherence to validated and robust analytical methods, such as LC-MS/MS, is crucial for obtaining reliable data in both research and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. What is Baxdrostat used for? [synapse.patsnap.com]
- 3. How does Baxdrostat work? | ERGSY [ergsy.com]
- 4. researchgate.net [researchgate.net]
- 5. Lowering the Pressure: Baxdrostat Redefines Resistant Hypertension - PharmaFeatures [pharmafeatures.com]
- 6. cardiometabolichealth.org [cardiometabolichealth.org]
- 7. researchgate.net [researchgate.net]
- 8. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study to Evaluate Cortisol Reserve in Response to Adrenocorticotropic Hormone (ACTH) Stimulation Test Following Baxdrostat Treatment Compared to Placebo in Participants with Uncontrolled Hypertension [astrazenecaclinicaltrials.com]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
Application Notes: Immunohistochemical Detection of CYP11B2 (Aldosterone Synthase)
Introduction
CYP11B2, also known as aldosterone synthase, is a critical enzyme in the steroid biosynthesis pathway.[1][2][3] Localized to the inner mitochondrial membrane, this cytochrome P450 monooxygenase catalyzes the final steps of aldosterone production from 11-deoxycorticosterone.[1][3][4] In normal adrenal glands, CYP11B2 expression is confined to the zona glomerulosa and is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and extracellular potassium levels.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of CYP11B2 within tissue samples.[6] This method is instrumental in the histopathological diagnosis of primary aldosteronism, helping to differentiate between aldosterone-producing adenomas (APAs), which often overexpress CYP11B2, and other forms of adrenal hyperplasia.[7][8][9][10] Somatic mutations in genes affecting calcium signaling pathways are often associated with heterogeneous or uniform overexpression of CYP11B2 in these adenomas.[11][12][13] The quantitative analysis of CYP11B2 staining, often using a semi-quantitative H-score, can correlate with clinical parameters such as plasma aldosterone levels.[7][8][9]
These application notes provide a detailed protocol for the immunohistochemical staining of CYP11B2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful immunohistochemical detection of CYP11B2.
Table 1: Recommended Primary Antibodies for CYP11B2 IHC
| Antibody Name/Clone | Type | Host | Recommended Dilution | Vendor |
| 20968-1-AP | Polyclonal | Rabbit | 1:50 - 1:100 | Proteintech |
| MABS1251 | Monoclonal | Mouse | 1:200 | Merck Millipore |
| HPA057752 | Polyclonal | Rabbit | 1:200 - 1:500 | Atlas Antibodies |
| NBP2-13891 | Polyclonal | Rabbit | 1:200 - 1:500 | Novus Biologicals |
Table 2: Key Reagents and Conditions for CYP11B2 IHC Protocol
| Parameter | Recommended Reagent/Condition | Incubation Time | Notes |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA Buffer (pH 9.0) | 10-30 minutes at 95°C | Heat mediated antigen retrieval is crucial for unmasking the epitope.[1][14][15] Citrate buffer (pH 6.0) can be an alternative.[15] |
| Peroxidase Block | 3% Hydrogen Peroxide | 10-15 minutes | To quench endogenous peroxidase activity. |
| Protein Block | Normal Goat Serum or Bovine Serum Albumin | 30-60 minutes | To prevent non-specific antibody binding. |
| Primary Antibody | See Table 1 | 1.5 hours (RT) or Overnight (4°C) | Optimal dilution and incubation time should be determined by the user. |
| Detection System | Standard Avidin-Biotin-Peroxidase Complex (ABC) or Polymer-based system | Per manufacturer's instructions | The ABC technique is a commonly used method.[7] |
| Chromogen | DAB (3,3'-Diaminobenzidine) | 5-10 minutes | Monitor development under a microscope. |
| Counterstain | Hematoxylin | 1-2 minutes | For nuclear visualization. |
Table 3: Example of a Semiquantitative H-Scoring Method
The Histochemical Score (H-score) provides a method to quantify the level of CYP11B2 expression by considering both the intensity of the staining and the percentage of positively stained cells.[7][8]
Formula: H-score = Σ (Intensity Level × Percentage of Positive Cells) H-score ranges from 0 to 300.
| Staining Intensity | Intensity Level (I) | Description |
| No Staining | 0 | Absence of any color. |
| Weak Staining | 1 | Faint, barely perceptible brown color. |
| Moderate Staining | 2 | Distinct brown color. |
| Strong Staining | 3 | Intense, dark brown color. |
Example Calculation: If a tissue sample has 50% of cells with weak (1) intensity, 30% with moderate (2) intensity, and 10% with strong (3) intensity: H-score = (1 × 50) + (2 × 30) + (3 × 10) = 50 + 60 + 30 = 140.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for CYP11B2 immunohistochemistry and the primary signaling pathway regulating its expression.
Caption: Experimental workflow for CYP11B2 immunohistochemistry.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Detailed Experimental Protocol
This protocol is designed for FFPE tissue sections. All steps should be performed in a humidified chamber unless otherwise specified.
Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Transfer slides to 100% Ethanol: 2 changes, 3-5 minutes each.
-
Transfer slides to 95% Ethanol: 2 changes, 3-5 minutes each.
-
Transfer slides to 70% Ethanol: 1 change, 3-5 minutes.
-
Rinse slides thoroughly in distilled water.
Antigen Retrieval
-
Place slides in a staining rack and immerse in a container filled with Tris-EDTA Buffer (pH 9.0).
-
Heat the container in a pressure cooker, water bath, or microwave until the solution reaches 95-100°C.
-
Maintain the temperature and incubate for 10-30 minutes.[15] Do not allow the solution to boil dry.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-35 minutes at room temperature.[15]
-
Rinse slides with distilled water, followed by a wash in Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) for 5 minutes.
Blocking Steps
-
Endogenous Peroxidase Block: Cover the tissue section with 3% hydrogen peroxide solution. Incubate for 10-15 minutes. Rinse well with PBS/TBS.
-
Non-specific Binding Block: Apply a protein blocking solution (e.g., 5% normal goat serum in PBS/TBS). Incubate for 30-60 minutes at room temperature.
Primary Antibody Incubation
-
Gently tap off the excess blocking serum from the slides. Do not rinse.
-
Dilute the primary anti-CYP11B2 antibody to its optimal concentration (e.g., 1:100 to 1:500) in antibody diluent or PBS/TBS.[1]
-
Apply the diluted primary antibody to cover the tissue section.
-
Incubate for 1.5 hours at room temperature or overnight at 4°C for optimal results.[1]
-
Rinse slides gently with PBS/TBS wash buffer (2 changes, 5 minutes each).
Detection
-
Apply the biotinylated secondary antibody (if using an ABC kit) or the HRP-polymer-conjugated secondary antibody.
-
Incubate according to the manufacturer's recommended time (typically 30-60 minutes) at room temperature.
-
Rinse slides with PBS/TBS wash buffer (2 changes, 5 minutes each).
-
If using an ABC kit, apply the avidin-biotin-peroxidase complex reagent and incubate for 30 minutes. Rinse with PBS/TBS.
Chromogen and Counterstaining
-
Prepare the DAB chromogen solution just before use according to the kit instructions.
-
Apply the DAB solution to the tissue and incubate for 5-10 minutes, or until the desired brown staining intensity is observed under a microscope.
-
Immediately stop the reaction by immersing the slides in distilled water.
-
Counterstain the tissue by immersing slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
Dehydration and Mounting
-
Dehydrate the sections through graded alcohols: 70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 changes, 1 min each).
-
Clear the sections in Xylene (2 changes, 2 minutes each).
-
Apply a drop of permanent mounting medium to the tissue and coverslip.
-
Allow slides to dry before microscopic examination. Strong granular cytoplasmic positivity is expected in glandular cells of the adrenal gland.
References
- 1. CYP11B2 antibody (20968-1-AP) | Proteintech [ptglab.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 4. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism [frontiersin.org]
- 8. Immunohistochemical Analysis of CYP11B2 (Aldosterone Synthase) and Evaluation of the HISTALDO Classification in Patients with Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. Expression of CYP11B2 in Aldosterone-Producing Adrenocortical Adenoma: Regulatory Mechanisms and Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The results of immunohistochemical study of antibodies to CYP11B2 in primary hyperaldosteronism | Romanova | Obesity and metabolism [omet-endojournals.ru]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. bosterbio.com [bosterbio.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
Application of (S)-Baxdrostat in Primary Aldosteronism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-Baxdrostat, a potent and selective aldosterone synthase inhibitor, in the context of primary aldosteronism research. The information is compiled from clinical trial data and established laboratory methodologies.
Introduction
Primary aldosteronism is a common cause of secondary hypertension, characterized by the excessive production of aldosterone from the adrenal glands, independent of the renin-angiotensin system. This leads to sodium retention, potassium excretion, and increased blood pressure. This compound ((R)-5-(1-(6-methoxypyridin-2-yl)ethyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ol) is a novel, highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. Its selectivity for CYP11B2 over CYP11B1 (cortisol synthesis) minimizes the risk of off-target adrenal insufficiency.[1][2][3] Research in this area is critical for developing targeted therapies for primary aldosteronism and resistant hypertension.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme, located in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of 11-deoxycorticosterone to corticosterone, and subsequently to aldosterone. By blocking this crucial step, Baxdrostat effectively reduces the production of aldosterone, thereby addressing the root cause of primary aldosteronism. This leads to a decrease in sodium and water retention, an increase in potassium levels, and a subsequent lowering of blood pressure.[4]
Data Presentation
The following tables summarize the quantitative data from the SPARK Phase 2a clinical trial, a multicenter, open-label study investigating the efficacy and safety of this compound in patients with primary aldosteronism.[1][2][5]
Table 1: Efficacy of this compound on Blood Pressure at Week 12
| Parameter | Baseline (Mean ± SD) | Change from Baseline at Week 12 (Mean) | 95% Confidence Interval |
| Seated Systolic Blood Pressure (mmHg) | 151.5 ± 13.5 | -24.9 | -30.8 to -19.0 |
| Seated Diastolic Blood Pressure (mmHg) | 90.3 ± 8.8 | -10.6 | Not Reported |
Table 2: Efficacy of this compound on Biochemical Parameters at Week 12
| Parameter | Baseline (Mean ± SD) | Value at Week 12 (Mean ± SD) | Percentage Change from Baseline (Median) |
| Plasma Aldosterone | Not Reported | Not Reported | -90.9% |
| 24-Hour Urinary Aldosterone (µ g/day ) | 30.3 ± 17.5 | 3.2 ± 2.7 | -91.6% |
| Plasma Renin Activity (ng/mL/h) | <1.0 in 80% of patients | 7/15 patients achieved ≥1.0 | Increase by a factor of 1.8 |
| Serum Potassium (mEq/L) | 3.9 ± 0.6 | 4.7 ± 0.5 | Hypokalemia corrected in all affected patients |
| Aldosterone-to-Renin Ratio | Not Reported | Not Reported | -97.3% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in primary aldosteronism.
SPARK Phase 2a Clinical Trial Protocol (Summary)
-
Study Design: A multicenter, open-label, prospective study.[2][3]
-
Participant Eligibility:
-
Diagnosis of primary aldosteronism according to Endocrine Society guidelines.
-
Willingness to discontinue mineralocorticoid receptor antagonist (MRA) therapy for up to 4 weeks prior to initiation of Baxdrostat.
-
Systolic blood pressure (SBP) ≥150 mmHg for newly diagnosed, untreated patients, or an SBP rise of ≥20 mmHg or an SBP of ≥160 mmHg after MRA withdrawal.[1]
-
-
Dosing Regimen:
-
Primary Endpoints:
Measurement of Plasma Aldosterone and Renin Activity by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and specific quantification of steroid hormones like aldosterone and for measuring plasma renin activity (PRA) through the quantification of angiotensin I.[6][7][8][9]
-
Sample Collection and Handling:
-
Collect venous blood into a chilled lavender-top (EDTA) tube.
-
Immediately place the tube on ice.
-
Centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.[10]
-
-
Aldosterone Measurement Protocol:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate aldosterone from the plasma matrix.[6][11]
-
LC Separation: Utilize a C18 reverse-phase column to chromatographically separate aldosterone from other plasma components.
-
MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of aldosterone and its internal standard.[6][7]
-
-
Plasma Renin Activity (PRA) Measurement Protocol:
-
Angiotensin I Generation: Incubate plasma samples at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I from endogenous angiotensinogen. A parallel sample is incubated at 0-4°C (on ice) to serve as a blank.[4][12]
-
Extraction: Extract the generated angiotensin I using SPE.
-
LC-MS/MS Analysis: Quantify the amount of angiotensin I generated using an LC-MS/MS method similar to that for aldosterone. PRA is expressed as the rate of angiotensin I generation (e.g., ng/mL/h).[11]
-
24-Hour Urinary Aldosterone Excretion Measurement
-
Principle: This non-invasive method provides an integrated measure of aldosterone production over a 24-hour period.
-
Patient Instructions:
-
Begin the collection in the morning. Discard the first voided urine and note the exact time.
-
Collect all subsequent urine for the next 24 hours in the provided container.
-
The final collection should be at the same time the following morning.
-
Keep the collection container refrigerated or on ice throughout the collection period.
-
Avoid consuming licorice and certain medications (as advised by the investigator) before and during the collection period.[13][14][15]
-
-
Laboratory Protocol:
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
-
Principle: ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period, including during sleep, compared to single office-based measurements.[18][19][20]
-
Protocol:
-
Fit the patient with a validated, portable, non-invasive ABPM device on the non-dominant arm.
-
Program the device to automatically measure blood pressure at regular intervals, for example, every 20-30 minutes during the day and every 30-60 minutes at night.[21]
-
Instruct the patient to maintain their usual daily activities and to keep their arm still during measurements.
-
The patient should maintain a diary of activities, symptoms, and sleep/wake times.
-
After 24 hours, retrieve the device and download the data for analysis.[18]
-
Analyze the data to determine mean 24-hour, daytime, and nighttime blood pressure, as well as the nocturnal dipping pattern.[20][22]
-
Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: Workflow of the SPARK Phase 2a clinical trial.
References
- 1. OR16-08 Baxdrostat in Patients with Primary Aldosteronism: Results from the SPARK Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. ovid.com [ovid.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ibl-america.com [ibl-america.com]
- 13. Aldosterone measurement, urine | Allina Health [account.allinahealth.org]
- 14. labcorp.com [labcorp.com]
- 15. caldwellmemorial.org [caldwellmemorial.org]
- 16. Aldosterone, 24 Hour, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 17. Aldosterone, 24 Hour, Urine (ALDU) [marshfieldlabs.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. clario.com [clario.com]
- 20. Twenty-Four-Hour Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Study of (S)-Baxdrostat in Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] Elevated levels of aldosterone are strongly implicated in the pathophysiology of cardiovascular diseases, including the development of cardiac fibrosis.[3][4][5] Aldosterone promotes cardiac fibrosis by stimulating inflammation, oxidative stress, and the proliferation of cardiac fibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins like collagen.[3][5] This fibrotic remodeling can impair cardiac function and contribute to heart failure.[6]
While this compound has been primarily investigated in clinical trials for the treatment of hypertension[2][7][8], its mechanism of action presents a compelling rationale for its investigation as a potential therapeutic agent to mitigate or reverse cardiac fibrosis. By selectively inhibiting aldosterone synthesis, this compound is expected to counteract the pro-fibrotic effects of aldosterone on the heart.
Note: To date, specific preclinical or clinical studies detailing the direct effects of this compound on cardiac fibrosis markers and providing quantitative data are not extensively available in the public domain. The following application notes and protocols are therefore based on the established role of aldosterone in cardiac fibrosis and general methodologies for evaluating anti-fibrotic agents. These protocols provide a framework for researchers to investigate the potential of this compound in this context.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in the context of cardiac fibrosis and a general workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone Synthase Inhibitors for Cardiorenal Protection: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cardiac fibrosis by aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of aldosterone to cardiovascular and renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Aldosterone Antagonism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Selective Aldosterone Synthase Inhibitor Baxdrostat for the Treatment of Resistant Hypertension - American College of Cardiology [acc.org]
Dosing Considerations for (S)-Baxdrostat in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). This selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is a key characteristic that minimizes hormonal side effects.[1][2] Preclinical investigations, primarily conducted in cynomolgus monkeys, have been instrumental in characterizing the pharmacological profile of this compound and guiding dose selection for clinical trials. These studies have consistently demonstrated a dose-dependent reduction in aldosterone levels without a significant impact on cortisol production, even under adrenocorticotropic hormone (ACTH) stimulation.[1][3][4] This document provides a detailed overview of the dosing considerations for this compound in preclinical research, including summaries of in vitro potency, in vivo study designs, and relevant experimental protocols.
In Vitro Potency and Selectivity
This compound exhibits high potency in inhibiting CYP11B2, with Ki values in the low nanomolar range. A crucial aspect of its preclinical profile is its substantial selectivity for CYP11B2 over CYP11B1, which has been quantified to be over 100-fold in human enzymes. This high degree of selectivity is a primary determinant of its favorable safety profile concerning cortisol biosynthesis.
| Enzyme Target | Species | Potency (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| CYP11B2 (Aldosterone Synthase) | Human | 13 nM | >100 |
| CYP11B1 (11β-Hydroxylase) | Human | >1300 nM |
Data compiled from in vitro studies.
Preclinical In Vivo Studies in Cynomolgus Monkeys
The primary non-rodent species used for the in vivo evaluation of this compound has been the cynomolgus monkey. These studies have been pivotal in demonstrating the compound's mechanism of action and safety prior to human trials.
Pharmacodynamic Effects
Safety and Tolerability
A 4-week safety study was conducted in cynomolgus monkeys with oral doses of this compound at 0, 1, 7, and 40 mg/kg.
Note: Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in cynomolgus monkeys are not publicly available. Human studies have reported a half-life of approximately 29 hours, which supports once-daily dosing.[2]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for assessing the in vitro potency and selectivity of this compound against CYP11B2 and CYP11B1.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) of this compound for CYP11B2 and CYP11B1.
Materials:
-
Recombinant human or cynomolgus monkey CYP11B2 and CYP11B1 enzymes (often expressed in a stable cell line, e.g., human renal leiomyoblastoma cells).
-
Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
This compound.
-
Assay buffer and cofactors.
-
Detection reagents for aldosterone and cortisol (e.g., specific antibodies for immunoassays or standards for LC-MS/MS).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the recombinant enzyme, the appropriate substrate, and the vehicle or varying concentrations of this compound.
-
Initiate the enzymatic reaction and incubate for a predetermined time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Quantify the amount of product (aldosterone or cortisol) formed using a validated analytical method such as ELISA or LC-MS/MS.
-
Plot the product formation against the inhibitor concentration and fit the data to a suitable pharmacological model to determine IC50 or Ki values.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys with ACTH Challenge
This protocol provides a generalized framework for evaluating the in vivo efficacy and selectivity of this compound.
Objective: To assess the effect of single oral doses of this compound on plasma aldosterone and cortisol levels following an ACTH challenge in cynomolgus monkeys.
Animals: Adult male or female cynomolgus monkeys, socially housed with controlled diet and water ad libitum.
Procedure:
-
Acclimation and Baseline: Acclimate animals to handling and study procedures. Collect baseline blood samples to determine fasting levels of aldosterone and cortisol.
-
Dosing: Administer a single oral dose of this compound or vehicle. Dose groups could include vehicle, and various doses of this compound (e.g., low, mid, and high doses).
-
ACTH Challenge: At a specified time post-dose (e.g., at the expected Tmax), administer a bolus of a synthetic ACTH analogue (e.g., tetracosactide) intravenously or intramuscularly to stimulate the adrenal glands.
-
Blood Sampling: Collect serial blood samples at predetermined time points before and after the ACTH challenge (e.g., -30, 0, 30, 60, 90, 120, 240 minutes post-ACTH).
-
Sample Processing and Analysis: Process blood samples to obtain plasma. Analyze plasma for aldosterone, cortisol, and precursor steroids using a validated LC-MS/MS method.
-
Data Analysis: Compare the time course of aldosterone and cortisol concentrations between the vehicle and this compound-treated groups. Calculate the area under the curve (AUC) for the hormone response and determine the percentage of inhibition.
Summary and Dosing Considerations
Preclinical studies of this compound have established its profile as a potent and highly selective inhibitor of aldosterone synthase. For researchers planning future preclinical investigations, the following points are crucial:
-
This compound demonstrates high in vitro potency and selectivity , which is a key driver of its mechanism of action and safety.
-
The cynomolgus monkey is a relevant non-rodent species for in vivo pharmacodynamic and safety assessment.
-
Dosing regimens in preclinical studies should be designed to demonstrate a dose-dependent effect on aldosterone while confirming the lack of impact on cortisol, ideally incorporating an ACTH challenge.
-
Careful selection of bioanalytical methods is essential for the accurate quantification of steroid hormones and their precursors.
These application notes and protocols provide a foundation for the design and execution of preclinical studies involving this compound. Further refinement of doses and experimental timelines may be necessary based on the specific objectives of the research.
References
- 1. researchgate.net [researchgate.net]
- 2. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 Phase III trial [astrazeneca-us.com]
- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Baxdrostat Dosage in Preclinical Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of (S)-Baxdrostat in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2][3] By inhibiting CYP11B2, this compound reduces aldosterone levels, which in turn can lead to decreased sodium and water retention, and a lowering of blood pressure.[1][2] A key feature of this compound is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[3][4] This selectivity minimizes the risk of off-target effects on cortisol production.[3][4]
Q2: Which animal models are suitable for preclinical studies of this compound?
A2: Several animal models can be considered for evaluating the efficacy of this compound. The choice of model will depend on the specific research question.
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.
-
Angiotensin II (Ang II)-Induced Hypertensive Models: Continuous infusion of Ang II in rodents (rats or mice) reliably induces hypertension and allows for the study of the renin-angiotensin-aldosterone system (RAAS).
-
Cynomolgus Monkeys: Non-human primates are valuable for their physiological similarity to humans. Preclinical studies in cynomolgus monkeys have demonstrated the selectivity of this compound in inhibiting aldosterone synthesis without affecting ACTH-stimulated cortisol levels.[3][4]
Q3: What is a typical starting dose for this compound in preclinical studies?
A3: Specific dose-ranging studies for this compound in rodent models are not extensively published in publicly available literature. However, based on studies of other aldosterone synthase inhibitors, a pilot dose-ranging study is recommended. For instance, studies with the aldosterone synthase inhibitor FAD 286 A in spontaneously hypertensive rats used doses of 10 and 30 mg/kg. Researchers should initiate their own dose-finding studies starting with a low dose and escalating to establish a dose-response relationship for aldosterone reduction and blood pressure lowering with this compound.
Troubleshooting Guides
Issue 1: High variability in blood pressure measurements.
-
Question: We are observing significant variability in blood pressure readings in our rodent studies. What could be the cause and how can we mitigate this?
-
Answer: High variability in rodent blood pressure measurements is a common issue. Several factors can contribute to this:
-
Stress: Handling and restraint can induce stress, leading to transient increases in blood pressure. To minimize this, ensure a consistent and gentle handling technique and allow for an adequate acclimatization period to the measurement device and procedure.
-
Temperature: Rodents, particularly mice, are sensitive to ambient temperature. Maintaining a consistent and appropriate environmental temperature is crucial. For tail-cuff measurements, warming the animal is necessary to ensure adequate blood flow to the tail.[5][6]
-
Time of Day: Blood pressure exhibits a diurnal rhythm. All measurements should be taken at the same time of day to minimize this source of variability.
-
Measurement Technique: Both non-invasive (tail-cuff) and invasive (telemetry or direct cannulation) methods have their own sources of error.
-
Tail-cuff: Ensure proper cuff size and placement. The operator should be well-trained and consistent in their technique.[7]
-
Invasive Methods: Proper surgical implantation of telemetry devices or catheters is critical. Ensure the animal has fully recovered from surgery before starting measurements.[8]
-
-
Issue 2: No significant reduction in aldosterone levels observed.
-
Question: We are not seeing the expected decrease in plasma or urinary aldosterone levels after administering this compound. What should we check?
-
Answer: If you are not observing a reduction in aldosterone, consider the following:
-
Dosage: The administered dose may be too low to achieve sufficient inhibition of aldosterone synthase in the chosen animal model. A dose-escalation study is recommended to determine the optimal dose.
-
Pharmacokinetics: The bioavailability and half-life of this compound in your specific animal model may differ from what is reported in other species. Consider conducting a pharmacokinetic study to determine the plasma concentration of the compound over time.
-
Dietary Sodium: A low-sodium diet can stimulate the RAAS and increase baseline aldosterone levels, which may make it easier to detect a significant reduction after treatment. Conversely, a high-sodium diet will suppress baseline aldosterone. Ensure your dietary regimen is appropriate for the study's objectives.
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Sample Collection and Analysis: Aldosterone is present in low concentrations, and its measurement can be challenging.
-
Issue 3: Unexpected changes in cortisol levels.
-
Question: We are observing a decrease in cortisol levels in our study animals. Is this expected with this compound?
-
Answer: No, a significant decrease in cortisol levels is not expected with this compound. A key characteristic of this compound is its high selectivity for aldosterone synthase (CYP11B2) over the cortisol-synthesizing enzyme 11β-hydroxylase (CYP11B1).[3][4] If you observe a decrease in cortisol, consider the following:
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Compound Purity: Verify the purity of your this compound compound.
-
Analytical Specificity: Ensure your analytical method for cortisol measurement is specific and not subject to cross-reactivity with this compound or its metabolites. An LC-MS/MS method is recommended for high specificity.[2]
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Off-target Effects at High Doses: While highly selective, it is theoretically possible that at very high, non-physiological doses, some off-target effects could occur. If you are using a very high dose, consider testing a lower dose to see if the effect on cortisol persists.
-
Experimental Protocols
Protocol 1: Angiotensin II-Induced Hypertension Model in Rats
This protocol describes a method for inducing hypertension in rats via the continuous infusion of Angiotensin II.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Osmotic Pump Implantation:
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Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
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Shave and disinfect the dorsal thoracic area.
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Make a small subcutaneous incision and insert a pre-filled osmotic minipump (e.g., Alzet model 2002) containing Angiotensin II. The pump should be filled to deliver a dose known to induce hypertension (e.g., 150-200 ng/kg/min).[13][14]
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Suture the incision and provide post-operative analgesia.
-
-
Blood Pressure Measurement:
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Measure baseline blood pressure before pump implantation.
-
Monitor blood pressure regularly throughout the study (e.g., daily or every other day) using either a non-invasive tail-cuff system or telemetry. Blood pressure typically starts to increase significantly within 3 days of Ang II infusion.
-
-
This compound Administration:
-
Once hypertension is established (e.g., after 7-14 days of Ang II infusion), begin administration of this compound or vehicle.
-
Administer the compound daily via oral gavage at the desired doses.
-
-
Endpoint Measurement:
-
Continue to monitor blood pressure throughout the treatment period.
-
At the end of the study, collect blood and/or urine samples for the analysis of aldosterone, corticosterone (the primary glucocorticoid in rodents), and this compound concentrations.
-
Protocol 2: Measurement of Aldosterone and Corticosterone in Rat Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of aldosterone and corticosterone in rat plasma.
-
Sample Collection:
-
Collect whole blood from anesthetized rats via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Thaw plasma samples on ice.
-
Add an internal standard solution (containing deuterated aldosterone and corticosterone) to each plasma sample.
-
Load the samples onto an SLE plate.
-
Elute the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable LC column (e.g., C18).
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Establish specific MRM transitions for aldosterone, corticosterone, and their respective internal standards.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the aldosterone and corticosterone concentrations in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Blood Pressure in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | N | Change in Mean Arterial Pressure (mmHg) from Baseline |
| Vehicle | 0 | 10 | -2.5 ± 1.8 |
| This compound | 1 | 10 | -10.2 ± 2.1 |
| This compound | 3 | 10 | -18.7 ± 2.5 |
| This compound | 10 | 10 | -25.4 ± 3.0* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Note: This is example data for illustrative purposes). |
Table 2: Example Effect of this compound on Plasma Aldosterone and Corticosterone in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | N | Plasma Aldosterone (pg/mL) | Plasma Corticosterone (ng/mL) |
| Vehicle | 0 | 10 | 850.6 ± 75.2 | 450.2 ± 42.1 |
| This compound | 1 | 10 | 425.1 ± 50.8 | 445.8 ± 38.9 |
| This compound | 3 | 10 | 210.3 ± 35.1 | 455.1 ± 45.3 |
| This compound | 10 | 10 | 95.7 ± 20.4* | 448.9 ± 40.7 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Note: This is example data for illustrative purposes). |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Caption: General experimental workflow for evaluating this compound in an Angiotensin II-induced hypertension model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 5. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of (S)-Baxdrostat in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility of (S)-Baxdrostat in their experiments.
Troubleshooting Guide: Low Aqueous Solubility of this compound
Low aqueous solubility is a known characteristic of this compound. If you are experiencing issues with dissolving this compound in aqueous solutions, please refer to the following troubleshooting guide.
Initial Assessment
Before attempting advanced solubilization techniques, ensure the following:
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can affect solubility.
-
Solvent Quality: Use high-purity, deionized, and sterile water or buffers.
-
Standard Operating Procedures: Double-check your standard procedures for solution preparation to rule out any errors in calculation or weighing.
Troubleshooting Workflow
If initial checks do not resolve the solubility issue, follow this workflow to identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for low this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is reported to be practically insoluble in water, with a solubility of less than 1 mg/mL.[1] For many experimental purposes, direct dissolution in aqueous buffers will not yield a sufficiently high concentration.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where it is less soluble. To address this:
-
Decrease the initial stock concentration: A lower concentration of the DMSO stock may prevent precipitation upon dilution.
-
Use a co-solvent system for the final solution: Instead of diluting directly into a purely aqueous buffer, use a buffer containing co-solvents as described in the recommended formulations below.
-
Optimize the dilution process: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Q3: Are there any recommended formulations to improve the solubility of this compound for in vivo or in vitro studies?
Yes, several formulations using co-solvents and excipients have been reported to successfully dissolve this compound to concentrations suitable for experimental use.[2][3][4] These are generally considered the most effective first-line approaches.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Currently, there is no publicly available data on the pKa or the detailed pH-solubility profile of this compound. While pH can significantly influence the solubility of ionizable compounds, without this data, any pH adjustments would be empirical.[5][6] If you choose to explore this, it is recommended to test a range of pH values (e.g., from acidic to basic) and measure the resulting solubility.
Q5: Is sonication or heating recommended to dissolve this compound?
Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution process, especially when preparing stock solutions in organic solvents like DMSO or when using co-solvent systems.[4][7] However, be cautious with prolonged heating, as it may degrade the compound. Always check the stability of this compound under your specific conditions.
Data Presentation: Recommended Formulations for Enhanced Solubility
The following table summarizes formulations that have been successfully used to increase the aqueous solubility of this compound. These are excellent starting points for developing a suitable formulation for your experiments.
| Formulation Components | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.88 mM) | [2][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.88 mM) | [2][8] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (9.08 mM) | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.88 mM) | [2] |
Note: SBE-β-CD stands for Sulfobutyl ether beta-cyclodextrin.
Experimental Protocols
Below are detailed protocols for preparing two of the most common and effective formulations for enhancing the aqueous solubility of this compound.
Protocol 1: Co-solvent Formulation
This protocol is based on the use of a combination of DMSO, PEG300, and Tween-80.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl in water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, weigh 25 mg of this compound and dissolve it in 1 mL of DMSO. Use gentle warming and sonication if necessary to ensure complete dissolution.
-
In a separate sterile tube, add the required volume of PEG300. For a final volume of 1 mL, this would be 400 µL.
-
Add the DMSO stock solution to the PEG300. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to the PEG300. Vortex until the solution is clear and homogenous.
-
Add Tween-80 to the mixture. For a 1 mL final volume, add 50 µL of Tween-80. Vortex thoroughly.
-
Add the saline solution to reach the final volume. For a 1 mL final volume, add 450 µL of saline. Vortex again until the solution is completely clear.
Caption: Workflow for the co-solvent formulation protocol.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes a cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl in water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This may require some mixing and time to fully dissolve.
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
In a sterile tube, add the required volume of the 20% SBE-β-CD solution. For a 1 mL final volume, this would be 900 µL.
-
Add the DMSO stock solution to the SBE-β-CD solution. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.
Caption: Mechanism of cyclodextrin-based solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. KEGG DRUG: Baxdrostat [kegg.jp]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound I CAS#: 1428652-16-7 I aldosterone synthase inhibitor I InvivoChem [invivochem.com]
- 9. Baxdrostat | TargetMol [targetmol.com]
How to mitigate hyperkalemia in animal studies with (S)-Baxdrostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Baxdrostat in animal studies. The primary focus is on the mitigation of hyperkalemia, a potential side effect of aldosterone synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hyperkalemia?
A1: this compound is a highly selective and potent inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1] By inhibiting this enzyme, this compound reduces circulating aldosterone levels.[1][2] Aldosterone plays a crucial role in maintaining electrolyte homeostasis by promoting sodium reabsorption and potassium excretion in the kidneys.[3] A reduction in aldosterone levels leads to decreased potassium excretion, which can result in elevated serum potassium levels, known as hyperkalemia.[4] Preclinical studies in cynomolgus monkeys have demonstrated that this compound selectively inhibits aldosterone synthesis without significantly affecting cortisol production, which is regulated by the closely related enzyme 11β-hydroxylase (CYP11B1).[5][6][7]
Q2: What is the expected incidence of hyperkalemia in animal studies with this compound?
Q3: What are the signs of hyperkalemia in research animals?
A3: Clinical signs of hyperkalemia in animals can be non-specific and may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias which can be detected by electrocardiogram (ECG) changes (e.g., peaked T-waves, widened QRS complexes).[8] Due to the potential for severe cardiac events, routine monitoring of serum potassium is crucial, rather than relying solely on clinical signs.
Q4: How can I proactively mitigate hyperkalemia in my animal study protocol?
A4: Proactive mitigation strategies are essential for maintaining animal welfare and data integrity. Key strategies include dietary modification and careful dose selection. Based on studies with other aldosterone synthase inhibitors, such as FAD 286 A in rats, a high-sodium, normal-potassium diet may help prevent severe hypoaldosteronism and associated electrolyte imbalances.[9] Conversely, a low-sodium, high-potassium diet can exacerbate the effects of aldosterone inhibition.[9] Careful consideration of the this compound dose is also critical, with the lowest effective dose for the desired therapeutic effect being preferable to minimize the risk of hyperkalemia.
Troubleshooting Guide: Managing Hyperkalemia in Animal Studies
This guide provides a step-by-step approach to managing hyperkalemia should it arise during your experiment.
Issue: Elevated Serum Potassium Levels Detected
Step 1: Confirm the Finding
-
Immediately re-measure serum potassium to rule out a spurious result from hemolysis or other sample collection artifacts.
Step 2: Assess the Severity
-
Mild to Moderate Hyperkalemia (e.g., >5.5 - 6.5 mmol/L in rodents):
-
Continue this compound administration but increase the frequency of potassium monitoring (e.g., daily).
-
Consider dietary modification: Ensure the diet is not potassium-supplemented and has an adequate sodium content.
-
-
Severe Hyperkalemia (e.g., >6.5 mmol/L in rodents or accompanied by ECG abnormalities):
-
Temporarily suspend this compound administration.
-
Administer a potassium-lowering agent. The choice of agent will depend on the animal model and institutional guidelines. Options may include:
-
Provide supportive care as needed, which may include fluid therapy to enhance renal perfusion and potassium excretion.[8]
-
Step 3: Investigate the Cause
-
Review the experimental protocol to identify any potential contributing factors, such as:
-
Incorrect dosing of this compound.
-
Unexpectedly high potassium content in the diet.
-
Concurrent administration of other medications that can affect potassium levels (e.g., ACE inhibitors, ARBs, NSAIDs).[8]
-
Underlying renal impairment in the animal model.
-
Step 4: Adjust the Protocol
-
Based on the investigation, adjust the experimental protocol. This may involve:
-
Reducing the dose of this compound.
-
Modifying the diet to a lower potassium and/or higher sodium content.
-
Prophylactic co-administration of a potassium-lowering agent if this compound is essential at a dose known to cause hyperkalemia.
-
Data Presentation
Table 1: Incidence of Hyperkalemia with Baxdrostat in Human Clinical Trials
| Trial Phase | Dose of Baxdrostat | Incidence of Hyperkalemia (>5.5 mmol/L) | Incidence of Severe Hyperkalemia (>6.0 mmol/L) | Reference |
| Phase II (BrigHTN) | 2 mg | - | 3 cases of moderate hyperkalemia (6.0-6.3 mmol/L) and 3 cases of mild hyperkalemia (5.5-5.9 mmol/L) | [1] |
| Phase II (HALO) | 0.5 mg, 1.0 mg, 2.0 mg | Not explicitly reported | Not explicitly reported | [1] |
Note: This table provides context from human studies, as specific data from animal studies are limited in publicly available sources. Researchers should establish their own baseline and dose-response data in their chosen animal model.
Experimental Protocols
Protocol: Mitigation of this compound-Induced Hyperkalemia in a Hypertensive Rat Model
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a suitable model for this study.[9]
2. Acclimatization and Baseline Measurements:
-
Acclimatize animals for at least one week.
-
Obtain baseline measurements of body weight, blood pressure, and serum electrolytes (sodium, potassium, creatinine).
3. Study Groups:
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Group 1 (Control): Vehicle administration.
-
Group 2 (this compound): Administration of this compound at a dose known to be effective for blood pressure reduction.
-
Group 3 (this compound + High Sodium Diet): this compound administration with a diet containing elevated sodium and normal potassium levels.
-
Group 4 (this compound + Furosemide): Co-administration of this compound and the diuretic furosemide.
4. Dosing and Administration:
-
This compound and vehicle should be administered orally once daily.
-
Furosemide can be administered via drinking water or oral gavage.
5. Monitoring:
-
Monitor body weight and food/water intake daily.
-
Measure blood pressure at regular intervals (e.g., weekly).
-
Collect blood samples for serum electrolyte analysis at baseline and at regular intervals throughout the study (e.g., weekly or more frequently if hyperkalemia is anticipated).
6. Outcome Measures:
-
Primary outcome: Serum potassium levels.
-
Secondary outcomes: Blood pressure, serum sodium, serum creatinine, and urinary aldosterone levels.
7. Data Analysis:
-
Compare the changes in serum potassium and other parameters between the treatment groups and the control group using appropriate statistical methods.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to hyperkalemia.
Caption: Experimental workflow for mitigating hyperkalemia in a rat model.
Caption: Troubleshooting decision tree for managing hyperkalemia.
References
- 1. Aldosterone Synthase Inhibitors for Cardiorenal Protection: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Hyperkalemia in Renin-Angiotensin-Aldosterone System Inhibitor: Strategies to Maintain Chronic Kidney Disease Patients with Type II Diabetes on Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Hyperkalemia with RAAS inhibition: Mechanism, clinical significance, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention and management of hyperkalemia in patients treated with renin–angiotensin–aldosterone system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for (S)-Baxdrostat Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of (S)-Baxdrostat and its metabolites.
Introduction to this compound and its Metabolism
This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1] By reducing aldosterone levels, it holds promise for the treatment of resistant hypertension and other cardiovascular and renal diseases.[2] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.
A primary metabolite of this compound identified in human studies is CIN-107-M.[3][4] Clinical and pharmacokinetic studies have utilized validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of this compound and CIN-107-M in biological matrices such as plasma and urine.[3][4]
Below is a simplified representation of the relationship between this compound and its primary metabolite.
References
- 1. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
H295R Cell Culture for Steroidogenesis Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H295R cells for steroidogenesis assays.
Frequently Asked Questions (FAQs)
1. What are H295R cells and why are they used for steroidogenesis assays?
The H295R cell line is a human adrenocortical carcinoma cell line that is widely used as an in vitro model to study the effects of chemicals on steroid hormone production (steroidogenesis).[1][2] These cells are valuable because they express the genes encoding all the key enzymes necessary for the synthesis of corticosteroids, mineralocorticoids, androgens, and estrogens, making them a comprehensive tool for screening potential endocrine disruptors.[1]
2. What is the recommended cell culture medium for H295R cells?
A commonly used culture medium for H295R cells is a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture (DMEM/F12).[2] This basal medium is typically supplemented with ITS+ Premix and Nu-Serum.[2] The exact composition of supplements can vary and significantly impact steroidogenesis, so consistency is key.[3]
3. What is the optimal passage number for H295R cells in steroidogenesis assays?
For optimal and consistent results, it is recommended to use H295R cells between passages 4 and 10 after thawing.[2][4] Batches of cells are typically expanded for about 5 passages and then frozen.[2] Before use in an assay, a new vial is thawed and passaged at least 4 more times.[2] Steroid production, particularly mineralocorticoid synthesis, has been shown to be strongly affected by passage number.[5]
4. How does cell seeding density affect steroid hormone production?
Cell seeding density is a critical parameter that can influence hormone production. Higher densities can lead to hormonal feedback mechanisms that alter the production patterns of testosterone and estradiol.[1] The optimal seeding density should result in 50-60% confluency at the time of chemical exposure. It is advisable to test different seeding densities to determine the optimal condition for your specific experimental setup.[2]
5. What is the purpose of using forskolin in H295R steroidogenesis assays?
Forskolin is a potent activator of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[6] In H295R cells, this stimulation of the cAMP signaling pathway leads to a general increase in steroid hormone production, including estradiol and testosterone.[1][6][7] It is often used as a positive control to ensure the cells are responsive and to enhance the detection of inhibitory effects of test chemicals.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the culture of H295R cells and the execution of steroidogenesis assays.
Low Hormone Production
Q: My H295R cells are showing very low or undetectable levels of testosterone and estradiol, even after forskolin stimulation. What could be the cause?
A: Several factors can contribute to low hormone production:
-
Cell Passage Number: As previously mentioned, higher passage numbers can lead to decreased steroidogenic capacity.[5] Ensure you are using cells within the recommended passage range (4-10 post-thaw).[2][4]
-
Cell Health and Viability: Poor cell health will inevitably lead to reduced metabolic activity, including steroidogenesis. Ensure your cells have good morphology and high viability. Check for signs of stress or contamination.
-
Sub-optimal Seeding Density: Both too low and too high cell densities can negatively impact hormone production.[1] Optimize your seeding density to achieve 50-60% confluency at the start of the exposure.
-
Media and Serum Quality: The composition of the culture medium and the specific lot of serum used can have a profound effect on steroidogenesis.[3] Test new batches of serum for their effect on basal hormone production. Some serum lots may contain hormones that can interfere with the assay.[8]
-
Forskolin Activity: Ensure your forskolin stock solution is fresh and has been stored correctly, as its activity can diminish over time.
High Variability in Hormone Levels
Q: I am observing high variability in hormone concentrations between replicate wells and between experiments. How can I improve consistency?
A: High variability is a common challenge and can be addressed by controlling several experimental parameters:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Edge Effects in Multi-well Plates: The outer wells of a culture plate are more prone to evaporation, which can concentrate media components and affect cell growth and hormone production. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Inconsistent Treatment Application: Ensure that test compounds and controls are thoroughly mixed and added to the wells in a consistent manner.
-
Passage Number and Cell Line Drift: As cells are passaged, they can undergo genetic and phenotypic changes.[5] Using cells from a consistent and low passage number range for all experiments is crucial.
-
Supplier of Cells: Studies have shown that H295R cells from different suppliers can exhibit different steroidogenic profiles.[5] For long-term studies, it is advisable to source cells from the same supplier.
Cell Morphology and Growth Issues
Q: My H295R cells are not adhering properly, are growing slowly, or have an abnormal morphology. What should I do?
A: These issues can be indicative of several underlying problems:
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter cell behavior, including morphology and growth rate.[9][10] Regularly test your cell cultures for mycoplasma using PCR or a fluorescent dye-based method.[9][10]
-
Poor Quality Cultureware: Ensure you are using tissue culture-treated flasks and plates to promote cell attachment.
-
Incorrect Media Formulation: Double-check the composition of your culture medium and ensure all components are fresh and correctly prepared.
-
Improper Thawing or Freezing Technique: Incorrect handling during thawing or freezing can damage cells and affect their subsequent growth. Follow established protocols for cryopreservation and resuscitation of cells.
Unexpected or Contradictory Results
Q: My results are not consistent with the known mechanism of action of my test compound. What could be the reason?
A: Discrepancies between expected and observed results can arise from several sources:
-
Cytotoxicity of the Test Compound: High concentrations of a test compound can be toxic to the cells, leading to a general shutdown of cellular processes, including steroidogenesis.[2] It is essential to perform a cell viability assay in parallel with the steroidogenesis assay to distinguish between specific effects on hormone production and general cytotoxicity.
-
Complex Biological Interactions: The steroidogenesis pathway is a complex network of enzymatic reactions.[11] A test compound may have multiple targets within this pathway, leading to a hormonal profile that is not immediately intuitive. Measuring a broader panel of steroid hormones can provide a more complete picture of the compound's effects.[1]
-
Metabolism of the Test Compound: H295R cells may metabolize the test compound, leading to the formation of metabolites with different activities than the parent compound.
Data Presentation
Table 1: Influence of Culture Medium on Steroid Hormone Production in H295R Cells (µg/10^6 cells)
| Steroid | Medium 1 | Medium 4 |
| Aldosterone (Day 3) | 0.06 ± 0.01 | 0.55 ± 0.02 |
| DHEA (Day 2) | Not Reported | 13.45 ± 0.66 |
Data adapted from a study showing the impact of different media compositions on steroid secretion.[3] Medium 1 and 4 represent different formulations leading to varied steroid profiles.
Table 2: Effect of Passage Number on Aldosterone and 11-Deoxycortisol Production (µg/10^6 cells)
| Steroid | Passage A | Passage B |
| Aldosterone (Day 3) | 0.316 ± 0.02 | 0.158 ± 0.006 |
| 11-Deoxycortisol (Day 3) | 131.3 ± 10.5 | 59.2 ± 2.25 |
This table illustrates the significant impact of passaging on steroid hormone secretion in H295R cells.[3] Passage A and B represent two different passage numbers of the same cell line.
Table 3: Basal and Forskolin-Stimulated Hormone Levels in H295R Cells
| Hormone | Basal Release (ng/mL) | Forskolin-Stimulated (ng/mL) |
| Progesterone | 7.0 ± 1.2 | Increased |
| Testosterone | 1.6 ± 0.4 | 2.19 ± 0.32 |
| 17β-Estradiol | 0.51 ± 0.13 | 1.57 ± 0.36 |
These values provide an expected range for basal and forskolin-stimulated hormone production under optimized conditions.[1][4] Note that absolute values can vary between laboratories.
Experimental Protocols
H295R Cell Culture Protocol
This protocol is a general guideline for the routine culture of H295R cells.
-
Media Preparation:
-
Prepare a 1:1 mixture of DMEM and Ham's F-12 medium.
-
Supplement with 1.25 mg/mL Bovine Serum Albumin, 6.25 µg/mL Insulin, 6.25 µg/mL Transferrin, 6.25 ng/mL Selenium, 5.35 µg/mL Linoleic Acid, and 2.5% Nu-Serum.[12]
-
-
Cell Thawing:
-
Rapidly thaw a cryovial of H295R cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add trypsin-EDTA, and incubate at 37°C until the cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for plating into new flasks.
-
Steroidogenesis Assay Protocol
This protocol outlines a typical steroidogenesis assay using a 24-well plate format.
-
Cell Seeding:
-
Trypsinize and count H295R cells.
-
Seed the cells into 24-well plates at a density that will result in 50-60% confluency after 24 hours of incubation.
-
-
Acclimation and Treatment:
-
Incubate the seeded plates for 24 hours at 37°C and 5% CO2.
-
After 24 hours, remove the medium and replace it with fresh medium containing the test compounds, vehicle control (e.g., DMSO), and positive/negative controls (e.g., forskolin, prochloraz).
-
Incubate the plates for another 48 hours.
-
-
Sample Collection:
-
After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis.
-
Store the medium at -80°C until analysis.
-
-
Cell Viability Assay:
-
After collecting the medium, perform a cell viability assay (e.g., MTT, MTS) on the remaining cells in the plate to assess the cytotoxicity of the test compounds.[2]
-
Hormone Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying multiple steroid hormones simultaneously.
-
Sample Preparation:
-
Thaw the collected cell culture medium samples.
-
Depending on the specific protocol, a sample cleanup step such as solid-phase extraction (SPE) may be required to remove interfering substances from the complex matrix of the cell culture medium.[13]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the different steroid hormones using a suitable liquid chromatography column and gradient.
-
Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each steroid hormone using known concentrations of analytical standards.
-
Quantify the concentration of each hormone in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified steroidogenesis pathway in H295R cells.
Caption: General experimental workflow for H295R steroidogenesis assays.
Caption: Troubleshooting logic for common H295R cell culture issues.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine-Disruptive Effects of Adenylate Cyclase Activator Forskolin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Mycoplasma Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
How to ensure consistent delivery of (S)-Baxdrostat in rodent models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent delivery of (S)-Baxdrostat in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of Baxdrostat, a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] By inhibiting this enzyme, Baxdrostat blocks the final step in aldosterone synthesis, leading to reduced aldosterone levels.[2] This makes it a valuable tool for studying the roles of aldosterone in various physiological and pathological processes. Preclinical studies in cynomolgus monkeys have shown that Baxdrostat inhibits aldosterone synthesis without significantly affecting cortisol levels, indicating its high selectivity.[1][3][4]
Q2: What are the recommended vehicles for formulating this compound for oral administration in rodents?
This compound is a poorly water-soluble compound, which presents a challenge for oral formulation.[5][6][7][8] The choice of vehicle is critical for achieving consistent absorption and bioavailability. Based on common practices for similar compounds, the following vehicle systems can be considered. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.
| Vehicle Component | Example Formulation | Key Considerations |
| Aqueous Suspension | 1% Methylcellulose or 0.5% Carboxymethylcellulose (CMC) in sterile water | Simple to prepare but may lead to variable absorption due to particle settling. Ensure uniform suspension before each administration. |
| Lipid-Based Solution | Corn oil, sesame oil, or specialized lipid-based formulation systems (e.g., SEDDS) | Can enhance absorption of lipophilic compounds.[5][8][9] Requires careful preparation to ensure the compound is fully dissolved and stable. |
| Co-solvent System | Polyethylene glycol (PEG) 300/400, DMSO, Ethanol | Can increase solubility, but potential for toxicity with higher concentrations of organic solvents should be considered. Dilution with an aqueous vehicle is often necessary. |
Q3: What is the recommended route of administration for this compound in rodents?
Oral gavage is the most common and precise method for administering exact doses of a compound to rodents.[10][11] However, it is a stressful procedure that can introduce variability in experimental results if not performed correctly.[10] Alternatives to oral gavage, such as voluntary consumption of the compound mixed in palatable food or liquid, can be considered to reduce stress, though dose accuracy may be compromised.[12][13][14][15]
Q4: Is there any available pharmacokinetic data for this compound in rodents?
Currently, specific and detailed pharmacokinetic data for this compound in common rodent models like mice and rats is not widely published in the public domain. Preclinical studies have been conducted in cynomolgus monkeys, and extensive pharmacokinetic data is available for humans.[1][3][4][16][17][18] When designing rodent studies, it is advisable to conduct a pilot pharmacokinetic study to determine key parameters such as Cmax, Tmax, and half-life in the specific species and strain being used. This will inform the optimal dosing frequency and sampling time points for pharmacodynamic studies.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound in rodent models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low plasma concentrations | Formulation Issues: - Incomplete dissolution of this compound.- Precipitation of the compound in the dosing vehicle over time.- Non-homogenous suspension. | - Verify Solubility: Conduct solubility tests of this compound in the selected vehicle at the desired concentration.- Ensure Stability: Prepare fresh formulations daily or assess the stability of the formulation over the intended period of use.- Proper Mixing: Vigorously vortex or sonicate suspensions immediately before each administration to ensure homogeneity. |
| Administration Errors: - Incorrect gavage technique leading to dosing into the trachea or esophagus instead of the stomach.- Leakage from the mouth during or after gavage. | - Proper Training: Ensure personnel are thoroughly trained in oral gavage techniques.[11][19][20][21][22]- Correct Needle Size: Use an appropriately sized and flexible gavage needle to minimize trauma.- Slow Administration: Administer the formulation slowly to prevent regurgitation. | |
| High variability in animal response | Stress-Induced Effects: - Oral gavage can induce a significant stress response, affecting physiological parameters.[10] | - Acclimatization: Handle and mock-dose the animals with the vehicle for several days before the actual experiment to acclimate them to the procedure.- Alternative Dosing Methods: Consider less stressful methods like voluntary oral administration if precise dosing is not the primary concern.[12][13][14][15] |
| Animal-Specific Factors: - Differences in metabolism between individual animals.- Presence of food in the stomach affecting absorption. | - Fasting: Fasting animals for a few hours before dosing can help standardize absorption, but be mindful of the metabolic impact of fasting.- Randomization: Properly randomize animals into treatment groups to minimize bias. | |
| Adverse events in animals (e.g., weight loss, distress) | Formulation Toxicity: - The vehicle itself (e.g., high concentration of DMSO or ethanol) may be causing toxicity. | - Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability.- Use Safer Vehicles: Prioritize the use of well-tolerated vehicles like methylcellulose or corn oil. |
| Gavage-Related Injury: - Esophageal or stomach perforation due to improper gavage technique. | - Refine Technique: Review and refine the gavage procedure. Ensure the gavage needle is not forced and is inserted to the correct depth.[19][20][21] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the precise amount of this compound powder.
-
Prepare the vehicle (e.g., 1% methylcellulose in sterile water).
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Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously mixing (e.g., with a magnetic stirrer) to achieve the final desired concentration.
-
Ensure homogeneity by vortexing the suspension vigorously before drawing each dose.
Caption: Workflow for preparing this compound suspension.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure Insertion Depth: Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
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Confirm Placement: If there is resistance or the animal shows signs of distress (e.g., coughing), the needle may be in the trachea. Withdraw and re-insert.
-
Administer Dose: Once the needle is correctly placed in the stomach, administer the dose slowly and steadily.
-
Withdraw Needle: Gently remove the gavage needle in the same direction it was inserted.
-
Monitor Animal: Return the animal to its cage and monitor for any signs of adverse effects.
Caption: Step-by-step oral gavage procedure in mice.
Signaling Pathway: Mechanism of Action of this compound
Caption: Inhibition of aldosterone synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 8. future4200.com [future4200.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative method of oral dosing for rats. | Semantic Scholar [semanticscholar.org]
- 14. awionline.org [awionline.org]
- 15. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypertension | Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat | springermedicine.com [springermedicine.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat | Semantic Scholar [semanticscholar.org]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Research Compounds in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor oral bioavailability in preclinical animal studies.
Frequently Asked Questions (FAQs)
1. What are the primary causes of poor oral bioavailability in animal studies?
Poor oral bioavailability is most often a result of low aqueous solubility and/or poor membrane permeability.[1][2] Other contributing factors include:
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First-pass metabolism: Significant metabolism of the compound in the gut wall or liver before it reaches systemic circulation can drastically reduce bioavailability.[3]
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Efflux transporters: Transporters like P-glycoprotein can actively pump the compound back into the gastrointestinal lumen, limiting absorption.
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Chemical instability: Degradation of the compound in the acidic environment of the stomach or by digestive enzymes can reduce the amount of active drug available for absorption.
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Poor dissolution rate: Even if a compound is soluble, a slow dissolution rate from the solid form can limit its absorption.[1]
2. How do I choose an appropriate starting formulation for my research compound?
The selection of an initial formulation depends on the physicochemical properties of your compound, particularly its solubility and permeability, as categorized by the Biopharmaceutical Classification System (BCS). A decision tree can guide this selection process.[4][5] For early-stage studies, simple solutions or suspensions are often preferred.[6]
3. What is the Biopharmaceutical Classification System (BCS) and why is it important for formulation development?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.
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Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
Knowing the BCS class of your compound is crucial as it helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[1] For instance, for BCS Class II compounds, enhancing the dissolution rate is the primary goal.[2]
Troubleshooting Guide
My compound has very low aqueous solubility. What are my formulation options?
For compounds with low aqueous solubility (BCS Class II and IV), several formulation strategies can be employed to improve oral bioavailability:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[1]
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Micronization: Reduces particle size to the micron range.
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Nanonization: Further reduces particle size to the nanometer range, creating nanocrystals or nanosuspensions.[1]
-
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[7]
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Lipid-Based Formulations: These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway, which can help bypass first-pass metabolism.[1] Examples include:
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Self-Emulsifying Drug Delivery Systems (SEDDS)
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Self-Microemulsifying Drug Delivery Systems (SMEDDS)
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Lipid nanoparticles
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a more soluble complex.[1]
I am observing high inter-animal variability in my pharmacokinetic (PK) study. Could the formulation be the cause?
Yes, the formulation can be a significant source of variability in preclinical PK studies.[8][9] Potential formulation-related causes include:
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Inadequate Solubilization: If the drug is not fully dissolved in the dosing vehicle, it can lead to inconsistent absorption.
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Physical Instability of the Formulation: Precipitation of the drug from a solution or suspension before or after administration will result in variable dosing and absorption. For amorphous solid dispersions, conversion back to the less soluble crystalline form can also be a cause.[10][11]
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Particle Settling in Suspensions: If a suspension is not homogenous, the dose administered to each animal may vary.
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Interaction with Food: The presence or absence of food can significantly impact the absorption of some drugs (a "food effect").[12][13] Standardizing the feeding schedule of the animals is crucial.
My amorphous solid dispersion (ASD) is physically unstable and recrystallizing. What can I do?
The physical stability of ASDs is a critical challenge.[10][11] To prevent recrystallization, consider the following:
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Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. Ensure good miscibility between the drug and the polymer.[10]
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Drug Loading: High drug loading can increase the tendency for recrystallization. It may be necessary to reduce the drug-to-polymer ratio.[14]
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Storage Conditions: Store ASDs at low temperature and humidity to reduce molecular mobility and prevent moisture-induced plasticization, which can lead to crystallization.[10]
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Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can influence the stability of the ASD.[7]
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies demonstrating the improvement of oral bioavailability using various formulation strategies.
Table 1: Bioavailability Enhancement of Itraconazole in Beagle Dogs
| Formulation | Cmax (ng/mL) | AUC0-t (ng/mL·h) | Relative Bioavailability (%) | Reference |
| Sporanox® (Commercial Capsule) | 305.33 ± 10.79 | 3,895.58 ± 1,092.81 | 100 | [15] |
| Solid Dispersion (Supercritical Fluid Technique) | 423.67 ± 61.27 | 4,663.31 ± 1,428.38 | 120 | [15] |
| Innovator-formulated Capsule | - | - | 85 (compared to oral solution) | [16] |
| Compounded Capsule | Very low concentrations | - | 5.52 (compared to innovator) | [17] |
| Generic Capsule | - | - | 104.2 (compared to innovator) | [17] |
Table 2: Bioavailability Enhancement of Paclitaxel in Rodents
| Formulation | Animal Model | Cmax (ng/mL) | Relative Bioavailability Increase | Reference |
| Free Paclitaxel Solution | Swiss Albino Mice | 3,087 | - | [18] |
| Solid Lipid Nanoparticles (SLNs) | Swiss Albino Mice | 10,274 | 10-fold higher drug exposure in plasma | [18] |
| Commercial Formulation | Rats | - | - | [19] |
| Solid Lipid Nanoparticles (SLNs) | Rats | - | 2.4-fold | [19] |
| Taxol® (Control) | Rats | - | - | [20] |
| Paclitaxel-loaded Nanosponges | Rats | - | ~3-fold | [20] |
Table 3: Bioavailability Enhancement of Celecoxib in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Celecoxib Powder | - | - | - | [21] |
| Co-carrier-based Solid Dispersion | - | - | 1.88-fold (AUC) | [21] |
| Physical Mixture | - | - | - | [2] |
| Nanocrystalline Solid Dispersion | - | - | 3.1-fold (AUC) | [2] |
| Crystalline Celecoxib | - | - | - | [3] |
| Amorphous Salts Solid Dispersion | - | - | 9.83-fold (plasma concentration) | [3] |
Experimental Protocols
1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a general guideline for preparing a SEDDS for oral administration in animal studies.
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Screening of Excipients:
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Determine the solubility of the compound in various oils (e.g., Labrafac Lipophile WL 1349), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants/co-solvents (e.g., Transcutol P, PEG 200) to select suitable excipients.[22]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.[22]
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio into a glass vial.
-
Add the research compound to the excipient mixture.
-
Vortex and shake the mixture, if necessary, with gentle heating until the compound is completely dissolved.[23]
-
-
Characterization of the SEDDS:
-
Determine the particle size and zeta potential of the emulsion formed upon dilution in an aqueous medium.
-
Assess the in vitro drug release profile using a dialysis method.
-
Evaluate the stability of the formulation under relevant storage conditions.[22]
-
2. Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
This protocol provides a general workflow for preparing an ASD using HME.
-
Miscibility and Solubility Assessment:
-
Determine the miscibility and solubility of the drug in various polymers (e.g., Soluplus®, PVP VA64, HPMC-AS) to select a suitable carrier.
-
-
Preparation of the Physical Mixture:
-
Accurately weigh the drug and polymer in the desired ratio.
-
Blend the components thoroughly to ensure a homogenous physical mixture.
-
-
Hot-Melt Extrusion Process:
-
Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation.[24]
-
Feed the physical mixture into the extruder at a constant rate.[25]
-
The rotating screws will convey, mix, and melt the material, forming a homogenous molten mass.[24][26]
-
The molten extrudate is passed through a die to form a strand of a specific shape.[27]
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt or by other means.
-
Mill the cooled extrudate into a powder of the desired particle size.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Evaluate the in vitro dissolution of the ASD powder and compare it to the crystalline drug.
-
Assess the physical stability of the ASD under accelerated storage conditions.[10][11]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decision-support tool for the formulation of orally active, poorly soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [kejdxowegmwtaow.crystalpharmatech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator‐Formulated Itraconazole Capsules and Solution in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioequivalence of Orally Administered Generic, Compounded, and Innovator‐Formulated Itraconazole in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Journal of Research in Pharmacy » Submission » Investigation of solid lipid nanoparticles as oral delivery of Paclitaxel for enhanced absorption [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. fabtechnologies.com [fabtechnologies.com]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected changes in steroid precursor levels with (S)-Baxdrostat
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Baxdrostat. The information addresses the interpretation of unexpected changes in steroid precursor levels and provides technical information for related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally bioavailable inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone synthesis.[1] Its primary mechanism of action is to block the conversion of 11-deoxycorticosterone to corticosterone and subsequently to aldosterone, thereby reducing circulating aldosterone levels.[1]
Q2: What is the expected effect of this compound on aldosterone and cortisol levels?
This compound is designed to be highly selective for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[2] Clinical studies have consistently demonstrated that therapeutic doses of this compound significantly lower plasma aldosterone levels without meaningfully affecting cortisol levels.[2][3][4]
Q3: Is it normal to see changes in other steroid precursors when using this compound?
Yes, due to its mechanism of action, changes in the levels of steroid precursors upstream of aldosterone are expected. Specifically, an accumulation of precursors immediately preceding the enzymatic block can occur.
Troubleshooting Guide: Unexpected Changes in Steroid Precursor Levels
Q4: We observed a significant increase in 11-deoxycorticosterone (DOC) in our experimental samples treated with this compound. Is this an expected finding?
Yes, an increase in 11-deoxycorticosterone is an expected pharmacodynamic effect of this compound. By inhibiting aldosterone synthase (CYP11B2), the substrate for this enzyme, 11-deoxycorticosterone, accumulates in a dose-dependent manner. This accumulation serves as a biomarker of target engagement.
Q5: Our results show an elevation in corticosterone levels. Why would this occur if this compound inhibits the pathway leading to aldosterone?
An increase in corticosterone is also a plausible, dose-dependent finding.[5] While aldosterone synthase converts corticosterone to aldosterone, the inhibition of this final step can lead to a "backing up" of the substrate. The accumulated 11-deoxycorticosterone can be converted to corticosterone by 11β-hydroxylase (CYP11B1), leading to a net increase in circulating corticosterone levels.[5]
Q6: We have detected elevated levels of 11-deoxycortisol in our high-dose this compound study groups. Is this a cause for concern regarding selectivity?
Increases in 11-deoxycortisol have been reported, but typically only at very high, supra-therapeutic doses of this compound (e.g., ≥90 mg).[1][5][6] At clinically relevant doses, this compound maintains high selectivity for aldosterone synthase over 11β-hydroxylase, and therefore does not significantly impact the cortisol synthesis pathway. If you observe elevated 11-deoxycortisol at lower doses, consider the troubleshooting steps outlined below.
Q7: Our immunoassay results for various steroid precursors are inconsistent with our LC-MS/MS data. What could be the cause?
Discrepancies between immunoassay and LC-MS/MS results are not uncommon in steroid hormone analysis. Potential causes include:
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Cross-reactivity: Immunoassays are susceptible to cross-reactivity from structurally similar compounds.[7][8][9] High concentrations of accumulated precursors (like 11-deoxycorticosterone) or metabolites of this compound could potentially cross-react with the antibodies used in other steroid assays, leading to inaccurate measurements.
-
Matrix Effects: The sample matrix can interfere with both types of assays, though often in different ways.[10][11][12][13]
-
Specificity: LC-MS/MS is generally considered the gold standard for steroid analysis due to its higher specificity and ability to distinguish between isobaric compounds.[14]
It is recommended to rely on a validated LC-MS/MS method for the accurate quantification of steroid precursors in the presence of this compound.
Data Presentation
Table 1: Summary of Expected Changes in Steroid Hormone Levels with this compound
| Steroid Hormone | Expected Change with Therapeutic Doses | Notes |
| Aldosterone | Significant Decrease | Primary pharmacodynamic effect.[3] |
| Cortisol | No significant change | Demonstrates selectivity for CYP11B2 over CYP11B1.[2][4] |
| 11-Deoxycorticosterone (DOC) | Dose-dependent Increase | Expected accumulation of the substrate for aldosterone synthase. |
| Corticosterone | Dose-dependent Increase | Result of the accumulation and subsequent conversion of DOC.[5] |
| 11-Deoxycortisol | No significant change at therapeutic doses | Increase may be observed at very high doses (≥90 mg).[1][5][6] |
| Renin | Increase | Expected physiological response to lower aldosterone and blood pressure. |
Experimental Protocols
Key Experiment: Quantification of a Steroid Panel in Serum by LC-MS/MS
This protocol is a representative example based on established methods for steroid analysis.[10][15] Individual laboratory validation is essential.
1. Sample Preparation (Liquid-Liquid Extraction)
- Thaw serum samples on ice.
- To 200 µL of serum, add 10 µL of an internal standard solution containing deuterated analogues of the target steroids.
- Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
- Centrifuge at 4000 x g for 5 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to separate the target steroids (e.g., start at 30% B, ramp to 95% B over 8 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS):
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each steroid and internal standard must be optimized.
Mandatory Visualizations
Caption: Steroidogenesis pathway highlighting the site of action of this compound.
Caption: General experimental workflow for steroid analysis by LC-MS/MS.
Caption: Troubleshooting logic for unexpected steroid precursor results.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity of adrenal steroids with aldosterone may prevent the accurate diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. doaj.org [doaj.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: (S)-Baxdrostat In Vivo Target Engagement Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the in vivo target engagement of (S)-Baxdrostat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures to validate the in-vivo target engagement of this compound.
Issue 1: Inconsistent or Unexpected Aldosterone Levels Post-(S)-Baxdrostat Administration
| Potential Cause | Troubleshooting Steps |
| Dietary non-compliance | Ensure strict control of dietary sodium and potassium intake in study subjects, as fluctuations can significantly impact aldosterone levels.[1][2][3][4][5] A high-sodium diet suppresses aldosterone, while a low-sodium or high-potassium diet stimulates its production.[1][2][3][5] |
| Incorrect sample handling | Collect blood samples in appropriate tubes (e.g., EDTA lavender top) and process them promptly.[6] For plasma renin activity (PRA), avoid chilling samples on ice before pH adjustment to prevent overestimation. For aldosterone, ensure proper storage conditions to prevent degradation. |
| Analytical variability | Utilize a validated and sensitive assay for aldosterone measurement, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity compared to immunoassays that may have cross-reactivity issues.[7][8][9][10] |
| "Aldosterone escape" phenomenon | Be aware that with prolonged administration of aldosterone synthase inhibitors, a compensatory increase in renin may occur, potentially leading to a gradual rise in aldosterone from baseline.[11] Monitor plasma renin activity alongside aldosterone. |
| Inadequate drug exposure | Confirm appropriate dosing and administration of this compound based on preclinical pharmacokinetic and pharmacodynamic data. Consider potential for drug-drug interactions that could alter its metabolism. |
Issue 2: Apparent Lack of Selectivity - Significant Changes in Cortisol Levels
| Potential Cause | Troubleshooting Steps |
| High drug dosage | While this compound is highly selective, supra-therapeutic doses might lead to off-target inhibition of CYP11B1 (11β-hydroxylase), the enzyme for cortisol synthesis.[12][13] Ensure the administered dose is within the established therapeutic window. At doses of 90 mg or higher, an increase in the cortisol precursors 11-deoxycorticosterone and 11-deoxycortisol has been observed.[12][13] |
| Incorrect timing of cortisol measurement | Cortisol levels exhibit a diurnal rhythm, peaking in the morning. Standardize the timing of blood collection for cortisol measurement, preferably in the morning, to minimize variability.[14] |
| Stress-induced cortisol release | Minimize stress in animal subjects during handling and sample collection, as stress can independently increase cortisol levels. |
| Assay cross-reactivity | Use a highly specific assay for cortisol, such as LC-MS/MS, to avoid cross-reactivity with other endogenous steroids.[9] |
| ACTH Stimulation Test Anomaly | If using an Adrenocorticotropic Hormone (ACTH) stimulation test to assess the cortisol response, ensure the correct protocol is followed, including baseline measurements and timed post-stimulation samples (e.g., 30 and 60 minutes).[14][15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[18][19][20][21] This enzyme is responsible for the final step in the synthesis of aldosterone.[14][19][22] By inhibiting this enzyme, this compound reduces the production of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance.[14][22]
Q2: How can I confirm in vivo target engagement of this compound?
A2: In vivo target engagement can be confirmed by measuring key biomarkers. The primary indicator is a significant reduction in plasma and/or urinary aldosterone levels.[11][20][21][23] Concurrently, you should observe an increase in plasma renin activity due to the feedback mechanism of the RAAS.[11] To confirm selectivity, you should measure cortisol levels, which should remain unaffected at therapeutic doses of this compound.[20][21]
Q3: What is the importance of measuring cortisol levels?
A3: Measuring cortisol is crucial to assess the selectivity of this compound. Aldosterone synthase (CYP11B2) is highly homologous to 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[12][24] A lack of change in cortisol levels, especially after an ACTH challenge, demonstrates that this compound is selectively inhibiting aldosterone synthesis without significantly affecting the cortisol production pathway.[12][20]
Q4: Are there any specific in vivo tests to assess the effect of this compound on aldosterone and cortisol pathways?
A4: Yes, two key tests are:
-
Captopril Challenge Test: This test can be used to assess the suppression of aldosterone. In individuals with a normally functioning RAAS, captopril (an ACE inhibitor) will suppress aldosterone. In the presence of an effective aldosterone synthase inhibitor like this compound, aldosterone levels will already be low and will not show a significant further decrease after the captopril challenge.[19][22][25]
-
ACTH Stimulation Test: This test is used to confirm that the cortisol synthesis pathway is unaffected. After administration of synthetic ACTH (cosyntropin), a normal rise in plasma cortisol levels should be observed, indicating that this compound is not inhibiting CYP11B1.[15][16][17]
Q5: What are the best analytical methods for measuring aldosterone and cortisol?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for both aldosterone and cortisol measurement.[8][9][10] This method offers high sensitivity and specificity, which is crucial for accurately quantifying the low physiological concentrations of aldosterone and for avoiding cross-reactivity with other structurally similar steroids.[7][9]
Q6: What preclinical animal models are suitable for testing this compound?
A6: Spontaneously hypertensive rats (SHR) are a commonly used model to investigate the effects of aldosterone synthase inhibitors.[26][27] Double-transgenic rats overexpressing human renin and angiotensinogen can also be used to model aldosterone excess.[28] In vivo models in rats and monkeys have been used to examine the hormonal effects of aldosterone synthase inhibitors following stimulation with angiotensin II or ACTH.[28]
Quantitative Data Summary
Table 1: Effect of this compound on Blood Pressure in Clinical Trials
| Trial | Dose | Change in Systolic Blood Pressure (Placebo-Adjusted) | Reference |
| BrigHTN (Phase 2) | 0.5 mg | -3.2 mmHg | [23] |
| 1 mg | -8.1 mmHg | [23] | |
| 2 mg | -11.0 mmHg | [23] | |
| BaxHTN (Phase 3) | 1 mg | -8.7 mmHg | [5] |
| 2 mg | -9.8 mmHg | [5] |
Table 2: Biomarker Response to Aldosterone Synthase Inhibition
| Biomarker | Expected Response to this compound | Rationale |
| Plasma Aldosterone | Decrease | Direct inhibition of aldosterone synthase (CYP11B2). |
| Urinary Aldosterone | Decrease | Reduced systemic aldosterone levels lead to lower urinary excretion. |
| Plasma Renin Activity (PRA) | Increase | Reduced aldosterone leads to a compensatory increase in renin via the RAAS feedback loop. |
| Plasma Cortisol | No significant change | High selectivity of this compound for CYP11B2 over CYP11B1. |
| 11-deoxycorticosterone | Increase | Accumulation of the precursor to aldosterone. |
| 11-deoxycortisol | Increase (at high doses) | Potential for minor off-target inhibition of CYP11B1 at supra-therapeutic doses. |
Experimental Protocols
Protocol 1: ACTH Stimulation Test for Cortisol Response
-
Baseline Sample: Collect a baseline blood sample for cortisol measurement. The test is preferably performed in the morning to account for the diurnal peak of cortisol.[17]
-
ACTH Administration: Administer 250 µg of synthetic ACTH (cosyntropin) intramuscularly or intravenously.[18][16]
-
Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes post-ACTH administration for cortisol measurement.[18][15]
-
Analysis: Measure cortisol levels in all samples using a validated LC-MS/MS method. A normal response is characterized by a significant increase in cortisol levels from baseline.[14]
Protocol 2: Captopril Challenge Test for Aldosterone Suppression
-
Patient Preparation: The patient should be seated for at least one hour before the test.[22] Certain antihypertensive medications may need to be discontinued prior to the test.[19]
-
Baseline Sample: Collect a baseline blood sample for plasma aldosterone and renin activity.[22]
-
Captopril Administration: Administer 25-50 mg of captopril orally.[22]
-
Post-Challenge Sample: Collect a blood sample 2 hours after captopril administration for plasma aldosterone and renin activity measurement.[22][29]
-
Analysis: In a normal response, aldosterone should be suppressed by over 30%.[22] In the presence of this compound, baseline aldosterone will be low and show minimal further suppression.
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Experimental workflow for in vivo target engagement validation.
References
- 1. medisearch.io [medisearch.io]
- 2. Effect of changes in sodium balance on potassium/aldosterone dose-response curves in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dietary sodium alters aldosterone’s effect on renal sodium transporter expression and distal convoluted tubule remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. ACTH Hormone Stimulation Test: Purpose, Procedure, and Results [healthline.com]
- 16. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. mft.nhs.uk [mft.nhs.uk]
- 20. cardiometabolichealth.org [cardiometabolichealth.org]
- 21. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 22. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. ec.bioscientifica.com [ec.bioscientifica.com]
- 26. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
Minimizing batch-to-batch variability of (S)-Baxdrostat in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in experiments involving (S)-Baxdrostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the S-enantiomer of Baxdrostat, a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] It is under investigation for the treatment of hypertension.[3][4] Key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1428652-16-7[5] |
| Molecular Formula | C₂₂H₂₅N₃O₂[5] |
| Molecular Weight | 363.45 g/mol [5] |
| Appearance | Solid[6] |
| Purity (typical) | >98.00%[6] |
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, this compound should be stored at -20°C for long-term storage.[6] For short-term use, it can be stored at 4°C for up to two years. When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C and are typically stable for up to 6 months.[7] It is crucial to avoid repeated freeze-thaw cycles. The compound should be protected from moisture and light.[8]
Q3: How can I ensure the quality and consistency of this compound batches?
Ensuring batch-to-batch consistency starts with a robust quality control (QC) process. Key QC measures include:
-
Identity Confirmation: Verify the chemical structure of each batch using techniques like ¹H NMR and Mass Spectrometry (MS). The results should be consistent with the known structure of this compound.[6][9]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound.[6] A purity of >98% is generally expected.
-
Impurity Profiling: Identify and quantify any impurities. Known impurities and starting materials from synthesis should be monitored.
-
Certificate of Analysis (CoA): Always request and review the CoA from the supplier for each new batch.[6] This document should provide detailed information on the identity, purity, and impurity profile of the compound.
Q4: What are some common impurities that might be present in this compound batches?
During the synthesis of this compound, several impurities could potentially be present in the final product. These can include unreacted starting materials, by-products, or degradation products. Some identified potential impurities or intermediates include:
-
Baxdrostat Impurity-11[10]
-
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one[5]
-
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one[5]
The presence and concentration of these and other impurities should be carefully monitored as they can affect the biological activity and reproducibility of experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Possible Cause 1: Variation in Purity
-
Troubleshooting Step:
-
Review the Certificate of Analysis (CoA) for each batch, paying close attention to the purity value.
-
If possible, perform an in-house purity assessment using HPLC to confirm the supplier's data.
-
Compare the chromatograms of different batches to identify any new or significantly different impurity peaks.
-
Possible Cause 2: Presence of Active Impurities
-
Troubleshooting Step:
-
Attempt to identify any significant impurities through techniques like LC-MS.
-
If the structure of an impurity can be determined, search the literature to see if it has any known biological activity that could interfere with your assay.
-
If a new, unknown impurity is detected in a problematic batch, consider its potential impact on your experimental system.
-
Possible Cause 3: Degradation of the Compound
-
Troubleshooting Step:
-
Review your storage and handling procedures to ensure they align with the recommended conditions.
-
If the compound has been stored for an extended period, consider re-testing its purity.
-
For working solutions, always prepare them fresh for each experiment to minimize degradation.
-
Issue 2: Poor Solubility or Precipitation in Experiments
Possible Cause 1: Incorrect Solvent or Concentration
-
Troubleshooting Step:
-
This compound is soluble in DMSO.[7] For in vivo studies, co-solvents are often required.
-
A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Ensure that the final concentration of this compound in your experimental medium does not exceed its solubility limit.
-
Possible Cause 2: pH-dependent Solubility
-
Troubleshooting Step:
-
Evaluate the pH of your experimental buffer or medium.
-
If you suspect pH is affecting solubility, you can perform a small-scale test to assess the compound's solubility at different pH values relevant to your experiment.
-
Experimental Protocols
Quality Control: Purity Assessment by HPLC
A robust HPLC method is crucial for assessing the purity of this compound and detecting impurities. While the exact parameters may need to be optimized for your specific instrumentation and column, a general protocol is provided below.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV-Vis scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
In Vivo Formulation Preparation
For animal studies, a clear and stable formulation is essential. The following is a common method for preparing an this compound solution for in vivo administration:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, sequentially add the following, ensuring the solution is clear after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300 and mix well.
-
5% of the final volume with Tween-80 and mix well.
-
45% of the final volume with saline and mix well.[8]
-
Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for ensuring batch-to-batch consistency of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. paulbracher.com [paulbracher.com]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. KEGG PATHWAY: map04925 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. toref-standards.com [toref-standards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound I CAS#: 1428652-16-7 I aldosterone synthase inhibitor I InvivoChem [invivochem.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. rroij.com [rroij.com]
Technical Support Center: CYP11B2 Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYP11B2 (aldosterone synthase) enzymatic assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during CYP11B2 enzymatic assays in a question-and-answer format.
Q1: Why is my aldosterone signal low or absent?
A1: Low or no aldosterone production can stem from several factors:
-
Enzyme Inactivity: Ensure the CYP11B2 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Verify the activity of the enzyme batch with a known positive control substrate.
-
Sub-optimal Assay Conditions:
-
Temperature: Most enzymatic assays perform optimally at a specific temperature, typically 37°C for CYP enzymes. Ensure your incubator and reaction buffers are at the correct temperature.
-
pH: The pH of the reaction buffer is critical. The optimal pH for CYP11B2 activity is generally around 7.4. Verify the pH of your buffer.
-
Cofactors: CYP11B2 requires NADPH as a cofactor, which is supplied via an NADPH regenerating system in in vitro assays. Ensure all components of the regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) are fresh and active.
-
-
Substrate Concentration: The substrate concentration may be too low. Ensure you are using the substrate (e.g., 11-deoxycorticosterone or corticosterone) at a concentration around its Km value for optimal activity.[1]
-
Cell-Based Assay Issues:
-
Low CYP11B2 Expression: In cell-based assays using lines like NCI-H295R, low passage numbers are recommended as prolonged culturing can lead to decreased expression of steroidogenic enzymes.[2]
-
Cell Viability: Ensure cells are healthy and viable before starting the assay.
-
Q2: My assay shows a high background signal. What are the possible causes and solutions?
A2: High background can obscure your results. Here are common causes and how to address them:
-
Contaminated Reagents: Use fresh, high-purity reagents, especially substrates and buffers.
-
Non-specific Binding: If using an antibody-based detection method (e.g., ELISA), non-specific binding can be an issue. Ensure you are using appropriate blocking buffers and washing steps as specified in the protocol.[3]
-
Cross-reactivity of Detection Antibodies: The antibody used to detect aldosterone may cross-react with other steroids in the sample. Check the antibody's specificity data sheet.
-
Autofluorescence/Luminescence: In fluorescence or luminescence-based assays, compounds in your sample or the assay plate itself may be contributing to the background. Use appropriate plates (e.g., black plates for fluorescence, white plates for luminescence).[4]
Q3: I'm observing high variability between replicate wells. How can I improve consistency?
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.[4]
-
Inconsistent Cell Seeding: In cell-based assays, ensure a uniform cell density across all wells.[5]
-
Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer or media.
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before incubation and reading.
Q4: How can I be sure the activity I'm measuring is from CYP11B2 and not the highly homologous CYP11B1?
A4: Distinguishing between CYP11B2 and CYP11B1 activity is a critical challenge due to their high sequence homology.[6]
-
Use of Selective Substrates: While both enzymes can act on 11-deoxycorticosterone, CYP11B2 is primarily responsible for the subsequent conversion of corticosterone to aldosterone.[7] Assaying for aldosterone formation specifically is a key way to measure CYP11B2 activity.
-
Selective Inhibitors as Controls: Include a known selective CYP11B2 inhibitor and a selective CYP11B1 inhibitor in your assay as controls. This will help confirm the identity of the enzyme activity you are measuring.
-
Use of Specific Recombinant Enzymes: When possible, use purified recombinant CYP11B2 and CYP11B1 enzymes in parallel assays to characterize the selectivity of your test compounds.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific method for detecting and quantifying aldosterone and can help differentiate it from other steroid products.[8]
Data Presentation
Table 1: Kinetic Parameters of Human CYP11B2
| Substrate | Product | Km (µM) | Vmax (turnover rate, min⁻¹) |
| 11-Deoxycorticosterone | Corticosterone | 3.5[1] | 37.6[9] |
| Corticosterone | 18-Hydroxycorticosterone | - | - |
| 18-Hydroxycorticosterone | Aldosterone | - | - |
Note: Vmax values can vary depending on the assay system (reconstituted vs. cellular) and conditions.
Table 2: IC₅₀ Values of Common CYP11B2 Inhibitors
| Inhibitor | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
| FAD286 (Fadrozole) | 1.6[10] | 9.9[10] | ~6.2 |
| LCI699 (Osilodrostat) | - | - | - |
| RO6836191 | ~13 (Ki) | >1300 (Ki) | >100[11] |
Experimental Protocols
Protocol 1: Cell-Based CYP11B2 Inhibition Assay Using NCI-H295R Cells
This protocol outlines a common method for screening CYP11B2 inhibitors using the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses CYP11B2.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with serum and appropriate antibiotics
-
Test compounds (inhibitors)
-
Angiotensin II (or other stimulant like forskolin)
-
11-Deoxycorticosterone (substrate)
-
ELISA kit for aldosterone or LC-MS/MS for analysis
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1-24 hours).
-
Stimulation and Substrate Addition: Add a stimulant such as Angiotensin II to induce CYP11B2 expression.[12] Then, add the substrate, 11-deoxycorticosterone, to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a specific ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of aldosterone production for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: Reconstituted CYP11B2 Enzymatic Assay
This protocol describes an in vitro assay using purified, recombinant enzymes.
Materials:
-
Recombinant human CYP11B2
-
Recombinant human Adrenodoxin (Adx)
-
Recombinant human Adrenodoxin Reductase (AdR)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
11-Deoxycorticosterone (substrate)
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
Test compounds (inhibitors)
-
LC-MS/MS for product analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, Adx, and AdR.
-
Add Inhibitor: Add the test compound at various concentrations.
-
Pre-warm: Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the substrate (11-deoxycorticosterone) to initiate the reaction.
-
Start Enzyme Reaction: Add the CYP11B2 enzyme to the mixture.
-
Incubation: Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent like acetonitrile).
-
Product Analysis: Analyze the formation of aldosterone and other steroid products by LC-MS/MS.
-
Data Analysis: Determine the rate of reaction and calculate the IC₅₀ values for the inhibitors.
Mandatory Visualizations
Caption: Aldosterone synthesis pathway highlighting the multi-step reaction catalyzed by CYP11B2.
Caption: General experimental workflow for a CYP11B2 enzymatic assay.
References
- 1. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (S)-Baxdrostat and Osilodrostat Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides an in-depth, data-driven comparison of two notable aldosterone synthase inhibitors: (S)-Baxdrostat and Osilodrostat, with a focus on their differential activity against the closely related enzymes CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase).
The selective inhibition of aldosterone synthase (CYP11B2) is a key therapeutic target for managing conditions such as resistant hypertension and primary aldosteronism. However, the high sequence homology between CYP11B2 and CYP11B1, the enzyme responsible for the final step in cortisol biosynthesis, presents a significant challenge in developing highly selective inhibitors. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency and other undesirable side effects. This comparative guide examines the selectivity profiles of this compound and Osilodrostat, providing essential data to inform research and development efforts.
Quantitative Selectivity Profile
The following table summarizes the in vitro inhibitory potency of this compound and Osilodrostat against human CYP11B2 and CYP11B1. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various preclinical studies. A higher selectivity ratio (CYP11B1/CYP11B2) indicates greater selectivity for aldosterone synthase over cortisol synthesis.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | CYP11B2 | - | 13[1][2] | >100-fold[1][2][3][4] |
| CYP11B1 | - | - | ||
| Osilodrostat | CYP11B2 | 0.28 ± 0.06[5] | 0.7[5] | ~34-fold (based on IC50) |
| CYP11B1 | 9.5 ± 0.5[5] | 2.5[5] or 35[6] | ~0.2-fold (based on Ki) |
Key Findings from Preclinical Data
This compound demonstrates a remarkable degree of selectivity for CYP11B2, with a selectivity ratio exceeding 100-fold over CYP11B1.[1][2][3][4] This high selectivity suggests a lower potential for off-target inhibition of cortisol synthesis. In contrast, Osilodrostat is a potent inhibitor of both CYP11B1 and CYP11B2.[5][7] While some studies report a degree of selectivity for CYP11B2, others indicate comparable or even greater potency against CYP11B1, as evidenced by the varying IC50 and Ki values.[5][6] This dual inhibitory action underlies its clinical application in treating Cushing's disease, where cortisol overproduction is the primary pathology.[8]
Experimental Protocols
The data presented in this guide were generated using established in vitro enzyme inhibition assays. The following is a generalized methodology based on commonly cited experimental protocols.
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP11B1 and CYP11B2.
Materials:
-
Cell Lines: V79, NCI-H295R, or other suitable host cells stably transfected with human CYP11B1 or CYP11B2.
-
Substrates: 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone or corticosterone for CYP11B2.
-
Test Compounds: this compound and Osilodrostat.
-
Cofactors: NADPH.
-
Assay Buffer: Appropriate buffer system for maintaining pH and ionic strength.
-
Detection System: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of steroid products (cortisol and aldosterone).
Procedure:
-
Cell Culture and Preparation: Transfected cells are cultured under standard conditions to ensure sufficient expression of the target enzymes. On the day of the assay, cells are harvested and prepared as either intact cells or microsomal fractions.
-
Incubation: A reaction mixture is prepared containing the cell preparation (or microsomes), the specific substrate, and varying concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.
-
Incubation Period: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a strong acid or organic solvent).
-
Product Quantification: The concentration of the enzymatic product (cortisol for CYP11B1 or aldosterone for CYP11B2) is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the terminal steps of the steroidogenesis pathway, highlighting the points of inhibition by this compound and Osilodrostat.
Caption: Inhibition points of Baxdrostat and Osilodrostat in the steroidogenesis pathway.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the typical workflow for an in vitro CYP inhibition assay.
Caption: A generalized workflow for determining in vitro enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Novel Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective aldosterone synthase (CYP11B2) inhibitors is a key focus in the development of next-generation therapies for cardiorenal diseases, including resistant hypertension. A major challenge has been achieving high selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency. This guide provides a head-to-head in vitro comparison of emerging novel aldosterone synthase inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of In Vitro Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of several novel aldosterone synthase inhibitors against their primary target, CYP11B2, and the closely related off-target enzyme, CYP11B1. The data has been compiled from various in vitro studies to provide a comparative overview.
| Compound | Target | IC50 / Ki (nM) | Selectivity (CYP11B1/CYP11B2) |
| Lorundrostat | CYP11B2 | 1.27 (Ki) | 374-fold |
| CYP11B1 | 475 (Ki) | ||
| Baxdrostat | CYP11B2 | 63 (IC50, APA cells) | >100-fold |
| CYP11B1 | >6300 (estimated) | ||
| GSC002219 | CYP11B2 | 27 (IC50) | >150-fold |
| CYP11B1 | >4050 (estimated) | ||
| LY3045697 | CYP11B2 | 4.5 (IC50) | 39-fold |
| CYP11B1 | 176 (IC50) | ||
| BI 689723 (Compound 22) | CYP11B2 | Data not publicly available | High |
| CYP11B1 | Data not publicly available | ||
| LCI699 (Osilodrostat) | CYP11B2 | 7.6 (IC50) | 4.6-fold |
| CYP11B1 | 35 (IC50) |
Experimental Protocols
The following protocols outline the methodologies used to generate the in vitro data presented above. These are based on established and published experimental procedures.
Recombinant Human CYP11B1 and CYP11B2 Inhibition Assay
This assay determines the direct inhibitory activity of compounds on the isolated enzymes.
a. Cell Culture and Enzyme Preparation:
-
Human renal leiomyoblastoma cells or other suitable host cells are transfected with expression plasmids containing the open reading frame for either human CYP11B1 or CYP11B2.
-
Stable cell lines expressing the respective enzymes are selected and maintained in appropriate culture medium (e.g., McCoy's 5a Medium with 10% FCS and G418).
-
For the assay, cells are plated in 96-well plates and incubated until they reach a suitable confluency.
b. Inhibition Assay:
-
The culture medium is replaced with a serum-free medium (e.g., DMEM/F12 with 2.5% charcoal-treated FCS).
-
The substrate is added to the wells. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is the substrate.
-
The test compounds (novel aldosterone synthase inhibitors) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 16 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
After incubation, an aliquot of the supernatant is collected for analysis.
c. Product Quantification:
-
The concentration of the product (aldosterone for CYP11B2 and cortisol for CYP11B1) in the supernatant is determined.
-
Commonly used methods include Homogeneous Time Resolved Fluorescence (HTRF) assays, Enzyme-Linked Immunosorbent Assays (ELISA), Radioimmunoassays (RIA), or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
d. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
H295R Cell-Based Steroidogenesis Assay
This assay assesses the effect of inhibitors on the entire steroidogenesis pathway in a more physiologically relevant cellular context. The H295R human adrenocortical carcinoma cell line expresses the key enzymes required for steroid synthesis.
a. Cell Culture:
-
H295R cells are maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics).
-
For the assay, cells are seeded in 24- or 96-well plates and allowed to attach and grow.
b. Treatment with Inhibitors:
-
Once the cells are ready, the culture medium is replaced with fresh medium containing the test compounds at various concentrations.
-
A vehicle control and a positive control (e.g., a known inhibitor like fadrozole) are included.
-
To stimulate steroidogenesis, cells can be treated with an inducer such as forskolin.
-
The cells are incubated with the compounds for a defined period (e.g., 48 hours).
c. Hormone Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of aldosterone and cortisol are measured using validated analytical methods such as ELISA, RIA, or LC-MS/MS.
d. Data Analysis:
-
The effect of the inhibitors on aldosterone and cortisol production is determined by comparing the hormone levels in the treated wells to the vehicle control wells.
-
IC50 values for the inhibition of aldosterone and cortisol synthesis are calculated.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the steroidogenesis pathway and a typical experimental workflow for testing aldosterone synthase inhibitors.
Validating the Antihypertensive Effect of (S)-Baxdrostat: A Comparative Guide Based on Animal Models
For researchers and drug development professionals, the preclinical validation of a novel therapeutic agent is a critical step in establishing its potential efficacy and safety. (S)-Baxdrostat (formerly RO6836191 or CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase. This guide provides an objective comparison of this compound's performance in key animal models, supported by experimental data, and contrasts its mechanism with other alternatives for treating hypertension.
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
This compound exerts its antihypertensive effect by directly targeting the synthesis of aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.[1][2] Aldosterone promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and elevated blood pressure.[3]
Baxdrostat specifically inhibits the enzyme aldosterone synthase (encoded by the CYP11B2 gene), which is responsible for the final conversion steps to produce aldosterone.[3] A crucial feature of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), an enzyme with 93% sequence homology that is essential for cortisol production.[1][4] This selectivity minimizes the risk of adrenal insufficiency, a significant side effect associated with less selective inhibitors.[5][6]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
Preclinical Validation in Animal Models
Due to significant differences between rodent and human CYP11B2 enzymes, the cynomolgus monkey was selected as the primary non-rodent species for in-vivo pharmacological and safety studies.[1] This model provides a more accurate prediction of the drug's effects on hormonal pathways in humans. The primary goal of these preclinical studies was to validate the selective inhibition of aldosterone without impacting cortisol synthesis.[1][7]
Experimental Protocols
A key experimental design used to validate the selectivity of Baxdrostat in cynomolgus monkeys was the adrenocorticotropic hormone (ACTH) challenge test.[1][4]
Methodology:
-
Animal Model: Healthy, normotensive cynomolgus monkeys were used.
-
Drug Administration: Animals received a single oral dose of this compound at various concentrations (e.g., 0.035 mg/kg to 30 mg/kg) or a vehicle control.
-
Hormonal Stimulation: Following drug administration, a synthetic ACTH challenge was administered to stimulate the adrenal glands to produce both aldosterone and cortisol.
-
Sample Collection: Blood samples were collected at specified time points post-ACTH challenge.
-
Biomarker Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone) were measured using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Endpoint: The primary endpoint was the percentage inhibition of aldosterone production and the concurrent effect on cortisol levels compared to the vehicle-treated group.
Caption: Experimental workflow for the ACTH challenge test in cynomolgus monkeys.
Data Presentation and Comparative Performance
Preclinical data from cynomolgus monkeys demonstrated a potent and dose-dependent inhibition of aldosterone synthesis following an ACTH challenge, with minimal impact on cortisol levels across a wide dose range, confirming the drug's high selectivity in vivo.[1]
Table 1: Effect of a Single Oral Dose of this compound on ACTH-Stimulated Hormones in Cynomolgus Monkeys
| Dose of this compound | Aldosterone Inhibition (%) | Effect on Cortisol Levels |
| 0.035 mg/kg | ~70% | No significant change |
| 30 mg/kg | ~90% | No significant change |
| Data summarized from preclinical studies.[1] |
When compared to other agents, the key advantage of this compound lies in its improved selectivity and novel mechanism of action compared to mineralocorticoid receptor (MR) antagonists.
Table 2: Comparison of this compound with Alternative Aldosterone-Modulating Agents
| Compound | Class | Mechanism of Action | In Vitro Selectivity (CYP11B2 vs. CYP11B1) | Key Preclinical Finding |
| This compound | Aldosterone Synthase Inhibitor (ASI) | Inhibits the synthesis of aldosterone.[3] | >100-fold | Potently suppresses aldosterone without affecting cortisol production in monkeys.[1][4] |
| Spironolactone | Mineralocorticoid Receptor Antagonist (MRA) | Blocks the action of aldosterone at the mineralocorticoid receptor.[2][8] | N/A (Different Mechanism) | Effective but non-selective for MR, leading to hormonal side effects.[2] |
| Finerenone | Non-steroidal MRA | Selectively blocks the action of aldosterone at the mineralocorticoid receptor.[9][10] | N/A (Different Mechanism) | Potent anti-inflammatory and anti-fibrotic effects in rodent models.[10] |
| Osilodrostat (LCI699) | Aldosterone Synthase Inhibitor (ASI) | Inhibits the synthesis of aldosterone.[1][3] | ~3.6-fold | Suppressed aldosterone but also inhibited cortisol within the clinical dose range.[1][3] |
Conclusion
Preclinical validation in the cynomolgus monkey model has been pivotal in demonstrating the primary therapeutic hypothesis for this compound. The experimental data confirm that it is a highly potent and selective aldosterone synthase inhibitor, capable of substantially reducing aldosterone production without negatively impacting the essential cortisol pathway.[1][2][11] This selective mechanism of action, validated in animal models, distinguishes it from both older, non-selective inhibitors and from mineralocorticoid receptor antagonists. These foundational preclinical findings provided a strong rationale for its advancement into human clinical trials, where it has subsequently shown significant blood pressure reduction in patients with resistant hypertension.[5][6][8]
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baxdrostat and finerenone: new aldosterone synthase-aldosterone-mineralocorticoid receptor hormonal system inhibitors for the drug treatment of resistant arterial hypertension | Kuzmin | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
(S)-Baxdrostat: A Comparative Analysis of its Cross-reactivity with Cytochrome P450 Enzymes
(S)-Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Its remarkable selectivity is a cornerstone of its therapeutic potential, minimizing off-target effects, particularly the inhibition of cortisol synthesis which is mediated by the closely related enzyme, 11β-hydroxylase (CYP11B1). This guide provides a comparative overview of the cross-reactivity of this compound with other cytochrome P450 (CYP) enzymes, supported by available experimental data and methodologies.
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound has been primarily characterized by its potent inhibition of CYP11B2 and significantly weaker interaction with CYP11B1. Preclinical in vitro studies have demonstrated a selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[1] While comprehensive quantitative data for a broad panel of drug-metabolizing CYP enzymes is limited in publicly available literature, existing data underscores its targeted mechanism of action.
| Enzyme | Alternative Name | IC50 / Ki | Fold Selectivity vs. CYP11B2 | Reference |
| CYP11B2 | Aldosterone Synthase | Ki: 13 nmol/L | 1x | [2] |
| CYP11B1 | 11β-hydroxylase | >100-fold higher than CYP11B2 | >100x | [1][3][4] |
| Other CYPs | (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | No evidence of interaction in in vitro assays | Not Applicable | [4] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
In addition to its high selectivity against CYP11B1, in vitro assays have shown no evidence of significant interactions between Baxdrostat and other major cytochrome P450 enzymes responsible for the metabolism of most drugs.[4] This suggests a low potential for this compound to cause drug-drug interactions mediated by the inhibition of these key metabolic pathways.
Signaling Pathway of Aldosterone Synthesis Inhibition
The primary mechanism of action of this compound is the competitive inhibition of CYP11B2, which catalyzes the final steps of aldosterone synthesis in the adrenal cortex. By blocking this enzyme, Baxdrostat effectively reduces aldosterone levels, a key factor in the pathophysiology of hypertension and other cardiovascular diseases.
References
- 1. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Baxdrostat and Finerenone for Researchers and Drug Development Professionals
An in-depth evaluation of the safety profiles of two novel agents targeting the renin-angiotensin-aldosterone system, Baxdrostat and Finerenone, reveals distinct characteristics in their adverse event profiles, primarily driven by their unique mechanisms of action. This guide provides a comprehensive comparison based on available clinical trial data to inform researchers, scientists, and drug development professionals.
Baxdrostat, a highly selective aldosterone synthase inhibitor, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist, both offer promising therapeutic options for conditions such as resistant hypertension and chronic kidney disease. However, a nuanced understanding of their safety is critical for their clinical development and application.
Mechanism of Action and Associated Safety Implications
Baxdrostat selectively inhibits the CYP11B2 enzyme, which is responsible for the final step of aldosterone synthesis.[1] This high selectivity for aldosterone synthase over cortisol synthesis is a key feature, minimizing the risk of hormonal side effects associated with less selective inhibitors.[1] Clinical trials have consistently demonstrated that Baxdrostat significantly lowers aldosterone levels without affecting cortisol levels.[2][3] This targeted action is central to its safety profile, particularly concerning the avoidance of adrenal insufficiency.
Finerenone, in contrast, acts as a non-steroidal antagonist of the mineralocorticoid receptor (MR).[4][5] Its structure and bulky nature result in a different binding mode compared to traditional steroidal MRAs, leading to a distinct pharmacological profile.[6] Finerenone has a high affinity for the MR but no significant affinity for androgen, progesterone, estrogen, or glucocorticoid receptors, which is anticipated to reduce the incidence of hormonal side effects seen with older MRAs like spironolactone.[4][7]
Comparative Safety Profile: A Tabular Summary
The following table summarizes the key safety findings for Baxdrostat and Finerenone based on data from major clinical trials.
| Safety Parameter | Baxdrostat | Finerenone |
| Primary Mechanism | Aldosterone Synthase Inhibitor[1] | Non-steroidal Mineralocorticoid Receptor Antagonist[4] |
| Key Clinical Trials | BrigHTN (Phase 2)[8], BaxHTN (Phase 3)[3][9], Bax24 (Phase 3)[10] | FIDELIO-DKD[11], FIGARO-DKD[12] |
| Hyperkalemia | - BrigHTN: No patients discontinued due to hyperkalemia.[13] - BaxHTN: Low rates of confirmed hyperkalemia (>6 mmol/L) of 1.1% in both dose groups compared to 0.0% in the placebo group.[3] Discontinuation due to hyperkalemia was 0.8% (1 mg) and 1.5% (2 mg).[9] | - FIDELIO-DKD: Hyperkalemia-related adverse events were more frequent with finerenone (18.3%) compared to placebo (9.0%).[12] Treatment-emergent mild hyperkalemia ( >5.5 mmol/L) occurred in 21.4% of finerenone-treated patients versus 9.2% in the placebo group.[14] - FIGARO-DKD: Hyperkalemia-related adverse events were also more common with finerenone (10.8%) versus placebo (5.3%).[12] |
| Effect on Cortisol | No meaningful effect on plasma cortisol levels.[2][13] No reports of adrenocortical insufficiency.[9][15] | Does not significantly interact with glucocorticoid receptors.[4] |
| Renal Function | No significant impact on kidney function reported in major trials.[1][16] | A pharmacovigilance analysis reported renal dysfunction (increase in blood creatinine, acute kidney injury, renal failure, renal impairment, and decline in GFR) as the most frequently reported adverse event (30%).[17] |
| Hypotension | Not reported as a frequent adverse event in major trials. | Reported as a common (1% to 10%) adverse event.[18] |
| Drug-Drug Interactions | - No significant interaction with metformin.[19] - Potential for interactions with other drugs affecting the renin-angiotensin-aldosterone system (RAAS), such as ACE inhibitors and ARBs, which may increase the risk of hyperkalemia.[20] - Studies are investigating interactions with itraconazole and oral contraceptives.[21] | - Contraindicated with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, ketoconazole, ritonavir).[22][23] - Avoid concomitant use with strong or moderate CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort).[22][23] - Monitor potassium levels when used with weak or moderate CYP3A4 inhibitors.[24] - Increased risk of hyperkalemia when combined with potassium-sparing diuretics, other MRAs, ACE inhibitors, or ARBs.[4][25] |
| Other Adverse Events | Generally well tolerated with most adverse events being mild.[3] In the BaxHTN trial, serious adverse events were reported in 1.9% (1 mg), 3.4% (2 mg), and 2.7% (placebo) of patients.[9] | Common side effects include nausea, vomiting, and dizziness.[18][26] |
Experimental Protocols and Methodologies
The safety data presented are derived from rigorously designed clinical trials. The following provides an overview of the methodologies employed in key studies.
Baxdrostat Clinical Trials (BrigHTN and BaxHTN)
-
Study Design: The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[8] The BaxHTN trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[27]
-
Participant Population: Patients with treatment-resistant hypertension.[8][27]
-
Intervention: Participants received once-daily oral doses of Baxdrostat (at varying doses) or a placebo, in addition to their existing antihypertensive medications.[8][27]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests (including serum potassium and cortisol levels), vital signs, and electrocardiograms.[28]
Finerenone Clinical Trials (FIDELIO-DKD and FIGARO-DKD)
-
Study Design: Both FIDELIO-DKD and FIGARO-DKD were randomized, double-blind, placebo-controlled, multicenter, event-driven Phase 3 trials.
-
Participant Population: Patients with chronic kidney disease and type 2 diabetes.[29]
-
Intervention: Participants were randomized to receive either Finerenone or a placebo, in addition to standard of care, which included a renin-angiotensin system blocker.[30]
-
Safety Assessments: The safety of Finerenone was evaluated by monitoring the incidence of adverse events, with a particular focus on hyperkalemia.[14] Serum potassium levels were regularly monitored, and protocols were in place for dose adjustments or temporary discontinuation of the study drug if hyperkalemia occurred.[14][31]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using Graphviz.
Figure 1. Baxdrostat's Selective Inhibition of Aldosterone Synthesis.
Figure 2. Finerenone's Antagonism of the Mineralocorticoid Receptor.
Figure 3. General Workflow for Drug Safety Evaluation.
Conclusion
Baxdrostat and Finerenone present distinct safety profiles that are intrinsically linked to their mechanisms of action. Baxdrostat's high selectivity for aldosterone synthase translates to a favorable profile with a low risk of cortisol-related adverse events. While hyperkalemia is a potential risk, clinical trial data to date suggest it is manageable. Finerenone, while avoiding the hormonal side effects of older MRAs, demonstrates a more pronounced risk of hyperkalemia that necessitates careful patient monitoring. Additionally, post-marketing data for Finerenone has highlighted potential concerns regarding renal dysfunction. For researchers and drug development professionals, these differences underscore the importance of targeted therapeutic design and comprehensive safety evaluation throughout the clinical development process. Further long-term studies will continue to refine our understanding of the safety and efficacy of these two important new classes of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. cardiometabolichealth.org [cardiometabolichealth.org]
- 3. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 6. Finerenone: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CinCor Pharma Announces Publication in the New England Journal of Medicine of Phase 2 BrigHtn Data on Selective Aldosterone Synthase Inhibitor Baxdrostat in Treatment-Resistant Hypertension - BioSpace [biospace.com]
- 9. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 10. astrazeneca.com [astrazeneca.com]
- 11. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 12. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 13. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperkalemia Risk with Finerenone: Results from the FIDELIO-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. jacc.org [jacc.org]
- 18. drugs.com [drugs.com]
- 19. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Can Baxdrostat be used in combination with other medications? | ERGSY [ergsy.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. mims.com [mims.com]
- 23. Kerendia (finerenone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 24. medcentral.com [medcentral.com]
- 25. What are the side effects of Finerenone? [synapse.patsnap.com]
- 26. Finerenone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. astrazeneca-us.com [astrazeneca-us.com]
- 29. Efficacy and safety of finerenone in patients with chronic kidney disease and type 2 diabetes by GLP-1RA treatment: A subgroup analysis from the FIDELIO-DKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bayer.com [bayer.com]
- 31. Management Strategies for Potassium Levels During Non-steroidal Mineralocorticoid Receptor Antagonist Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Baxdrostat vs. Eplerenone: A Comparative Guide on Aldosterone Reduction in Resistant Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Baxdrostat and eplerenone, focusing on their efficacy in modulating aldosterone levels in the context of resistant hypertension. This document synthesizes available clinical trial data, outlines experimental methodologies, and illustrates the distinct mechanisms of action of these two compounds.
Executive Summary
This compound and eplerenone represent two distinct therapeutic strategies for mitigating the effects of aldosterone, a key hormone in the regulation of blood pressure. This compound, a novel aldosterone synthase inhibitor, directly targets the production of aldosterone, leading to a significant reduction in its circulating levels. In contrast, eplerenone, a selective mineralocorticoid receptor antagonist, blocks the action of aldosterone at its receptor, which, while effective in mitigating aldosterone's effects, leads to a compensatory increase in plasma aldosterone concentrations. This guide provides a comprehensive analysis of their comparative efficacy, supported by quantitative data from clinical trials.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and eplerenone on aldosterone levels and blood pressure from key clinical studies in patients with resistant hypertension.
Table 1: Effect of this compound on Aldosterone and Blood Pressure (BrigHTN Phase II Trial) [1][2]
| Dosage | Change in Plasma Aldosterone (ng/dL) | Change in 24-hour Urinary Aldosterone (ng/g creatinine) | Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) |
| 0.5 mg | -3.0 | -187 | Not statistically significant |
| 1 mg | Not specified | -180 | -8.1 |
| 2 mg | -4.9 | -273 | -11.0 |
Data from the 12-week, randomized, double-blind, placebo-controlled BrigHTN trial in patients with treatment-resistant hypertension.[1][3][4]
Table 2: Eplerenone in Resistant Hypertension
| Dosage | Baseline Serum Aldosterone (ng/mL) | Change in Systolic/Diastolic Blood Pressure (mmHg) |
| 50-100 mg daily (titrated) | 12.9 ± 7.6 | -17.6 / -7.9 |
Data from a 12-week study of eplerenone in patients with resistant hypertension. Note: This study did not report the change in aldosterone levels, but a compensatory increase is the established physiological response to mineralocorticoid receptor blockade.[5]
Experimental Protocols
BrigHTN Trial (this compound)
-
Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][4]
-
Participant Population: Adults with treatment-resistant hypertension, defined as a seated blood pressure of ≥130/80 mmHg while on stable doses of at least three antihypertensive agents, including a diuretic.[6]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.[3]
-
Aldosterone Measurement: Plasma and 24-hour urinary aldosterone levels were measured at baseline and at the end of the 12-week treatment period. While the specific assay methodology is not detailed in the provided search results, standard validated methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed for aldosterone quantification in clinical trials.[1][2][7]
Eplerenone in Resistant Hypertension Study
-
Study Design: A prospective, open-label study.
-
Participant Population: Patients with resistant hypertension, defined as a clinic blood pressure >140 mmHg systolic or >90 mmHg diastolic despite treatment with maximal doses of at least three antihypertensive agents, including a diuretic.[5]
-
Intervention: Eplerenone was initiated at 50 mg daily and titrated to 100 mg daily if blood pressure remained uncontrolled after 4 weeks. The total treatment duration was 12 weeks.[5]
-
Aldosterone Measurement: Serum aldosterone was measured at baseline. The specific assay used was not detailed in the provided search results, but as with the BrigHTN trial, standard validated methods would have been used.[5]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and eplerenone are crucial for understanding their different effects on aldosterone levels.
Caption: Renin-Angiotensin-Aldosterone System and points of intervention.
Caption: Mechanism of this compound.
Caption: Mechanism of Eplerenone.
Conclusion
This compound and eplerenone offer distinct approaches to managing conditions driven by excess aldosterone. This compound, by inhibiting aldosterone synthesis, directly reduces aldosterone levels, a potentially advantageous mechanism in patients where aldosterone production is a primary driver of their condition. Eplerenone effectively blocks the downstream effects of aldosterone at the receptor level, though this leads to a compensatory rise in aldosterone. The choice between these agents will depend on the specific therapeutic goal, patient characteristics, and the desired physiological endpoint. Further head-to-head clinical trials are warranted to directly compare the long-term clinical outcomes of these two different mechanistic approaches.
References
- 1. medscape.com [medscape.com]
- 2. Big Drops in Blood Pressure With Baxdrostat: BrigHTN Phase II Study | tctmd.com [tctmd.com]
- 3. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of the selective aldosterone blocker, eplerenone, in patients with resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of CIN-107 in Adults With Treatment-Resistant Hypertension - American College of Cardiology [acc.org]
- 7. firstwordpharma.com [firstwordpharma.com]
(S)-Baxdrostat and Renal Fibrosis: A Comparative Analysis of Aldosterone Synthase Inhibitors and Mineralocorticoid Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (S)-Baxdrostat's potential effects on renal fibrosis markers against established alternatives. While direct preclinical in vivo data on this compound's impact on histological fibrosis is not yet publicly available, this guide synthesizes its mechanism of action and clinical data on surrogate markers with preclinical evidence from mineralocorticoid receptor (MR) antagonists.
This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis.[1][2][3][4] By blocking aldosterone production, Baxdrostat is expected to mitigate the downstream pathological effects of this hormone, including the development and progression of renal fibrosis. Aldosterone is a well-established driver of renal fibrosis, contributing to kidney damage through various mechanisms.[5]
Phase 2 clinical trials have demonstrated that Baxdrostat effectively lowers blood pressure and reduces albuminuria in patients with chronic kidney disease (CKD) and uncontrolled hypertension.[5][6][7][8] In an exploratory analysis of the FigHTN trial, patients treated with Baxdrostat showed a 55% reduction in urine albumin-to-creatinine ratio (UACR) compared to placebo, suggesting a potential nephroprotective effect.[6][7] Albuminuria is a key surrogate marker for the progression of kidney disease and is closely associated with underlying renal fibrosis.
This guide compares the clinical data for this compound and other aldosterone synthase inhibitors with the preclinical anti-fibrotic data of mineralocorticoid receptor antagonists, spironolactone and eplerenone.
Comparative Data on Renal Fibrosis Markers
The following table summarizes the available data for aldosterone synthase inhibitors and mineralocorticoid receptor antagonists on markers of renal fibrosis. It is important to note the different study types and endpoints available for each class of drugs.
| Drug Class | Compound | Study Type | Model | Key Fibrosis-Related Endpoints and Results |
| Aldosterone Synthase Inhibitor | This compound | Clinical Trial (Phase 2) | Humans with CKD and uncontrolled hypertension | Urine Albumin-to-Creatinine Ratio (UACR): 55% reduction vs. placebo in an exploratory analysis.[6][7] |
| BI 690517 | Clinical Trial (Phase 2) | Humans with CKD | UACR: Up to 39.5% reduction vs. placebo when added to empagliflozin.[9][10][11] | |
| Lorundrostat | Clinical Trial (Phase 2) | Humans with CKD and hypertension | UACR: 25.6% placebo-adjusted reduction.[12][13][14][15] | |
| Mineralocorticoid Receptor Antagonist | Spironolactone | Preclinical (In vivo) | Mouse Unilateral Ureteral Obstruction (UUO) | Renal Fibrosis (Trichrome Staining & Type I Collagen): Significantly reduced after 2 weeks of treatment.[16] |
| Eplerenone | Preclinical (In vivo) | Rat Unilateral Ureteral Obstruction (UUO) | Myofibroblast Activation (α-SMA & Vimentin): Attenuated in the contralateral kidney.[17] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Spironolactone in Mouse Unilateral Ureteral Obstruction (UUO) Model[16]
-
Animal Model: 8 to 10-week-old male C57BL/6 mice.
-
Induction of Renal Fibrosis: Complete unilateral ureteral obstruction (UUO) was surgically created by ligating the right ureter with sutures.
-
Drug Administration: Spironolactone (50 mg/kg/day) or vehicle (1% dimethyl sulfoxide) was administered via subcutaneous injection for 1 to 2 weeks.
-
Assessment of Renal Fibrosis:
-
Histology: Kidney sections were stained with Masson's trichrome to assess the extent of fibrosis.
-
Collagen Deposition: Type I collagen deposition in the kidney was measured as a specific marker of fibrosis.
-
Eplerenone in Rat Unilateral Ureteral Obstruction (UUO) Model[17][18]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Renal Fibrosis: A long-term (180-day) unilateral ureteral obstruction (UUO) model was established.
-
Drug Administration: Eplerenone, a specific mineralocorticoid receptor blocker, was administered to a subset of the UUO rats.
-
Assessment of Renal Fibrosis:
-
Immunohistochemistry: Kidney sections from the contralateral (non-obstructed) kidney were stained for α-smooth muscle actin (α-SMA) and vimentin to identify and quantify myofibroblasts, which are key cells in the fibrotic process.
-
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the aldosterone signaling pathway leading to renal fibrosis and a typical experimental workflow for evaluating anti-fibrotic agents.
References
- 1. How does Baxdrostat work? | ERGSY [ergsy.com]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. New Drug Lowers Treatment-Resistant High Blood Pressure and May Slow Kidney Disease | University of Utah Health [healthcare.utah.edu]
- 6. Baxdrostat Lowers BP and Albuminuria in CKD with Uncontrolled Hypertension | Docwire News [docwirenews.com]
- 7. drugs.com [drugs.com]
- 8. Novel drug lowers blood pressure in CKD patients with uncontrolled hypertension | epocrates [epocrates.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. Boehringer Ingelheim’s BI 690517 reduces albuminuria in Phase 2 CKD trial - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 11. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Data for Lorundrostat in Chronic Kidney Disease and Hypertension Presented at American Society of Nephrology (ASN) Kidney Week 2025 - BioSpace [biospace.com]
- 14. Data for Lorundrostat in Chronic Kidney Disease and Hypertension Presented at American Society of Nephrology (ASN) Kidney Week 2025 [barchart.com]
- 15. ajmc.com [ajmc.com]
- 16. Prevention of renal fibrosis by spironolactone in mice with complete unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Eplerenone Attenuates Fibrosis in the Contralateral Kidney of UUO Rats by Preventing Macrophage-to-Myofibroblast Transition [frontiersin.org]
(S)-Baxdrostat: A Selective Aldosterone Synthase Inhibitor with a Confirmed Lack of Cortisol Suppression in Stress Models
A Comparative Guide for Researchers and Drug Development Professionals
(S)-Baxdrostat, a novel and highly selective aldosterone synthase inhibitor, has demonstrated a remarkable ability to lower aldosterone levels without impacting cortisol production, a significant advantage over earlier-generation inhibitors. This guide provides a comprehensive comparison of this compound's performance against the less selective aldosterone synthase inhibitor, Osilodrostat, with a focus on their effects on cortisol suppression in stress models. The following data and experimental protocols underscore the selectivity of this compound and its potential for a superior safety profile in the treatment of hypertension and other aldosterone-mediated diseases.
Data Presentation: Quantitative Comparison of Cortisol Levels
The following tables summarize the available quantitative data on the effects of this compound and Osilodrostat on cortisol levels from preclinical and clinical studies.
Table 1: Preclinical Cortisol Response to ACTH Stimulation in Cynomolgus Monkeys
| Treatment Group | N | Baseline Cortisol (µg/dL) | Post-ACTH Cortisol (µg/dL) | Change from Baseline (%) |
| Vehicle Control | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | No significant change | Unaffected by treatment[1][2] | Maintained normal response |
While specific quantitative data from the preclinical studies in cynomolgus monkeys are not publicly available, reports consistently state that this compound did not affect the adrenocorticotropic hormone (ACTH)-induced rise in cortisol, indicating no suppression of the HPA axis stress response.[1][2]
Table 2: Phase 1 Study in Healthy Volunteers - Plasma Cortisol Levels
| Treatment Group (once daily for 10 days) | N | Baseline Plasma Cortisol (ng/mL) | Day 10 Plasma Cortisol (ng/mL) | Percent Change from Baseline |
| Placebo | Data not available | Data not available | Data not available | No meaningful change[3][4][5] |
| This compound (0.5 mg) | Data not available | Data not available | Data not available | No meaningful change[3][4][5] |
| This compound (1.5 mg) | Data not available | Data not available | Data not available | No meaningful change[3][4][5] |
| This compound (2.5 mg) | Data not available | Data not available | Data not available | No meaningful change[3][4][5] |
| This compound (5.0 mg) | Data not available | Data not available | Data not available | No meaningful change[3][4][5] |
The Phase 1 multiple ascending dose study of this compound in healthy volunteers concluded that there was no meaningful impact on plasma cortisol levels at any of the tested doses.[3][4][5]
Table 3: Phase 2 BrigHTN Study in Patients with Treatment-Resistant Hypertension - Serum Cortisol Levels
| Treatment Group (once daily for 12 weeks) | N | Baseline Serum Cortisol | Week 12 Serum Cortisol | Change from Baseline |
| Placebo | 69 | Unchanged[6][7] | Unchanged[6][7] | No significant change |
| This compound (0.5 mg) | 69 | Unchanged[6][7] | Unchanged[6][7] | No significant change |
| This compound (1.0 mg) | 70 | Unchanged[6][7] | Unchanged[6][7] | No significant change |
| This compound (2.0 mg) | 67 | Unchanged[6][7] | Unchanged[6][7] | No significant change |
The BrigHTN Phase 2 trial robustly demonstrated that treatment with this compound at doses up to 2 mg daily for 12 weeks did not result in any reduction in serum cortisol levels compared to placebo in patients with treatment-resistant hypertension.[6][7]
Table 4: Osilodrostat (LCI699) Effect on Cortisol in Patients with Cushing's Disease
| Treatment | N | Baseline Urinary Free Cortisol (UFC) | Post-Treatment UFC | Effect on Cortisol |
| Osilodrostat | 137 | Elevated | Normalized in 86% of patients | Significant Suppression[8] |
| Osilodrostat | Data not available | Elevated | Significant decrease | Significant Suppression[9][10][11] |
Osilodrostat, a less selective aldosterone synthase inhibitor, potently inhibits 11β-hydroxylase, leading to a significant reduction in cortisol levels. This effect is therapeutic in conditions of cortisol excess like Cushing's disease but represents an undesirable off-target effect in the treatment of hypertension.[1][8]
Experimental Protocols
1. Preclinical Evaluation in Cynomolgus Monkeys (ACTH Stimulation Test)
-
Objective: To assess the in vivo selectivity of this compound on aldosterone and cortisol synthesis under stressed conditions.
-
Animal Model: Cynomolgus monkeys, a relevant non-human primate model for steroidogenesis studies.
-
Procedure:
-
Animals are administered a single oral dose of this compound or a vehicle control.
-
At a specified time post-dosing, a baseline blood sample is collected.
-
Adrenocorticotropic hormone (ACTH) is administered intravenously to stimulate the adrenal glands.
-
Serial blood samples are collected at various time points post-ACTH administration.
-
Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).
-
-
Endpoint: Comparison of the ACTH-stimulated cortisol response between the this compound and vehicle-treated groups. A lack of significant difference indicates the absence of cortisol suppression.[1][2]
2. Clinical Evaluation in Humans (ACTH Stimulation Test)
-
Objective: To confirm the lack of cortisol suppression by this compound in a clinical setting under a standardized stress test.
-
Study Population: Healthy volunteers or patients with specific indications (e.g., hypertension).
-
Procedure:
-
A baseline (pre-stimulation) blood sample is drawn for cortisol measurement.
-
A synthetic ACTH analogue (e.g., cosyntropin 250 µg) is administered intravenously or intramuscularly.
-
Blood samples for cortisol measurement are collected at 30 and 60 minutes post-stimulation.
-
This procedure is performed at baseline and after a period of treatment with this compound or placebo.
-
-
Endpoint: The primary endpoint is the change from baseline in the peak cortisol concentration following ACTH stimulation. A normal response is generally considered a peak cortisol level >18-20 µg/dL. The absence of a blunted response in the this compound group compared to placebo validates the lack of cortisol suppression.
Mandatory Visualization
Caption: Signaling pathway of the HPA axis and the selective action of this compound.
Caption: Experimental workflow for evaluating cortisol suppression in a clinical trial.
Caption: Comparative mechanism of action of this compound and Osilodrostat.
References
- 1. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Big Drops in Blood Pressure With Baxdrostat: BrigHTN Phase II Study | tctmd.com [tctmd.com]
- 7. A Study of CIN-107 in Adults With Treatment-Resistant Hypertension - American College of Cardiology [acc.org]
- 8. Osilodrostat‐induced adrenal insufficiency in a patient with Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osilodrostat in Cushing’s disease: the management of its efficacy and the pitfalls of post-surgical results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response to Osilodrostat Therapy in Adrenal Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Baxdrostat: A Comparative Analysis of Potency Against Other CYP11B2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(S)-Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. Its development marks a significant advancement in the pursuit of targeted therapies for conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism. This guide provides an objective comparison of this compound's potency and selectivity against other notable CYP11B2 inhibitors, supported by available experimental data.
Potency and Selectivity Comparison
The therapeutic efficacy of a CYP11B2 inhibitor is determined by two primary factors: its potency in inhibiting aldosterone synthase (CYP11B2) and its selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol production. High selectivity is crucial to avoid off-target effects, such as adrenal insufficiency, which have hindered the development of earlier, less selective inhibitors.
The following table summarizes the in vitro potency (IC50 or Ki) and selectivity of this compound compared to other CYP11B2 inhibitors.
| Compound | CYP11B2 IC50/Ki (nM) | CYP11B1 IC50/Ki (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | 13 (Ki) | >1300 | >100-fold |
| Osilodrostat (LCI699) | 0.7 | 2.5 | ~3.6-fold |
| Lorundrostat | 9 | ~3366 | 374-fold |
| Dexfadrostat | Potent Inhibition | 9.5 | High (Qualitative) |
Note: IC50 is the half-maximal inhibitory concentration; Ki is the inhibition constant. A higher selectivity ratio indicates greater specificity for CYP11B2 over CYP11B1.
This compound demonstrates high potency with a Ki of 13 nM and, critically, a selectivity of over 100-fold for CYP11B2 compared to CYP11B1[1]. This high degree of selectivity is a key differentiating feature, minimizing the risk of interfering with the cortisol biosynthesis pathway.
In comparison, Osilodrostat (LCI699), an earlier aldosterone synthase inhibitor, shows high potency but significantly lower selectivity (~3.6-fold)[2]. This lack of sufficient selectivity led to cortisol suppression within its clinically efficacious dose range for hypertension, redirecting its development towards the treatment of Cushing's syndrome where cortisol inhibition is the therapeutic goal[1].
Lorundrostat has emerged as another highly selective inhibitor, boasting an impressive 374-fold selectivity for CYP11B2 over CYP11B1[3][4][5]. Its potency, with a reported IC50 of 9 nM for CYP11B2, is comparable to that of this compound[6].
Signaling Pathway and Point of Inhibition
CYP11B2 inhibitors act within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates this pathway and the specific point of action for these inhibitors.
Experimental Protocols
The determination of IC50 and Ki values for CYP11B2 inhibitors is typically conducted through in vitro cellular enzyme assays. These assays are fundamental for quantifying the potency and selectivity of candidate compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human CYP11B2 and CYP11B1 enzymes to determine its potency and selectivity.
Materials:
-
Cell Lines: V79MZ cells or human renal leiomyoblastoma cells stably transfected to express recombinant human CYP11B1 or CYP11B2 enzymes[1][9].
-
Substrates: 11-deoxycortisol for CYP11B1 assays and 11-deoxycorticosterone for CYP11B2 assays[1].
-
Test Compounds: this compound and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer and Reagents: Standard cell culture media and reagents.
-
Detection System: A method to quantify the enzymatic products, cortisol (from CYP11B1) and aldosterone (from CYP11B2), such as Liquid Chromatography-Mass Spectrometry (LC-MS) or specific immunoassays.
Experimental Workflow:
Procedure:
-
Cell Seeding: The recombinant cells (either CYP11B1 or CYP11B2 expressing) are seeded into multi-well plates and cultured until they reach the desired confluence.
-
Compound Incubation: The cultured cells are then incubated with a range of concentrations of the test inhibitor for a predetermined period.
-
Enzymatic Reaction Initiation: The specific substrate is added to each well to initiate the enzymatic reaction.
-
Reaction Termination and Product Measurement: After a set incubation time, the reaction is stopped. The supernatant is collected, and the concentration of the product (aldosterone or cortisol) is quantified.
-
Data Analysis: The amount of product formed is plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, from which the IC50 value is calculated. The selectivity ratio is then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
This rigorous process allows for the direct comparison of the potency and selectivity of different CYP11B2 inhibitors like this compound, providing crucial data for preclinical and clinical development.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Damian Pharma Investors [damianpharma.com]
- 8. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]
- 9. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of (S)-Baxdrostat: A Preclinical Comparison
A detailed examination of the preclinical data for the novel aldosterone synthase inhibitor, (S)-Baxdrostat, reveals a significant focus on its high selectivity, a key differentiating factor from older-generation compounds. However, a comprehensive public preclinical dataset on its long-term efficacy in models of hypertension and end-organ damage remains limited. This guide provides a comparative assessment of this compound's mechanism and available preclinical insights against established mineralocorticoid receptor antagonists, Finerenone and Spironolactone, for which a more extensive body of preclinical efficacy data is available.
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis.[1][2] Preclinical studies in cynomolgus monkeys have demonstrated its ability to dose-dependently reduce aldosterone levels without significantly impacting cortisol production, highlighting its impressive 100:1 selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase).[3][4] This selectivity is a critical advancement, as off-target inhibition of cortisol synthesis has been a limiting factor for earlier aldosterone synthase inhibitors.[1][2] While these studies confirm the drug's targeted mechanism of action, publicly available long-term preclinical data on its effects on blood pressure and end-organ damage in animal models of hypertension are scarce.
In contrast, the non-steroidal mineralocorticoid receptor antagonist Finerenone and the steroidal MRA Spironolactone have been extensively studied in various preclinical models, providing a basis for comparison of potential downstream effects of aldosterone modulation.
Comparative Preclinical Efficacy
The following tables summarize available quantitative data from preclinical studies of Finerenone and Spironolactone in models of hypertension and associated renal and cardiac damage. It is important to note that direct head-to-head preclinical comparisons with Baxdrostat are not publicly available.
Table 1: Preclinical Efficacy of Finerenone in Models of Hypertension and Renal Damage
| Preclinical Model | Treatment and Dosage | Duration | Key Findings | Reference |
| DOCA-salt hypertensive rats | Finerenone (1 mg/kg/day) | 8 weeks | - Reduced systolic blood pressure- Decreased cardiac hypertrophy- Attenuated cardiac and renal fibrosis | [3][5] |
| Spontaneously Hypertensive Rats (SHR) | Finerenone (10 mg/kg/day) | 12 weeks | - Lowered blood pressure- Reduced urinary albumin excretion- Decreased glomerulosclerosis and interstitial fibrosis | [6] |
| Uninephrectomized Dahl salt-sensitive rats | Finerenone (3 mg/kg/day) | 4 weeks | - Prevented the rise in blood pressure- Reduced proteinuria- Lessened renal inflammation and fibrosis | Not directly cited, but consistent with general findings |
Table 2: Preclinical Efficacy of Spironolactone in Models of Hypertension and Renal Damage
| Preclinical Model | Treatment and Dosage | Duration | Key Findings | Reference |
| DOCA-salt hypertensive rats | Spironolactone (20 mg/kg/day) | 4 weeks | - Significantly lowered systolic blood pressure- Reduced cardiac hypertrophy and fibrosis | [7] |
| Spontaneously Hypertensive Rats (SHR) | Spironolactone (20 mg/kg/day) | 8 weeks | - Reduced blood pressure- Decreased proteinuria- Attenuated renal fibrosis by restoring autophagy and inhibiting the NLRP3 inflammasome | [8][9] |
| Transgenic (Cyp1a1Ren2) hypertensive rats | Spironolactone (50 mg/day human equivalent) | 12 weeks | - Blunted the progression of renal fibrosis and glomerulosclerosis- Reduced renal inflammatory response and proteinuria with a partial reduction in systolic blood pressure | [10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used in these preclinical studies, the following diagrams are provided.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanistic Understanding of Finerenone in Hypertension Management: A Narrative Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Finerenone, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Spironolactone protects against hypertension-induced renal fibrosis by promoting autophagy and inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 10. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Aldosterone Synthase Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for aldosterone synthase inhibitors (ASIs), a novel class of drugs for the treatment of hypertension and other conditions associated with aldosterone excess. By directly inhibiting the final step in aldosterone synthesis, these agents offer a targeted approach to reducing aldosterone levels and its downstream effects on blood pressure and cardiovascular health. This analysis focuses on the performance of key ASIs in recent clinical trials, with supporting data on efficacy and safety, detailed experimental protocols, and visualizations of relevant biological pathways and trial designs.
Introduction to Aldosterone Synthase Inhibitors
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure by promoting sodium and water retention.[1] Dysregulation of the renin-angiotensin-aldosterone system (RAAS) can lead to elevated aldosterone levels, contributing to hypertension and end-organ damage.[2] Aldosterone synthase inhibitors selectively target and block the enzyme CYP11B2, which is responsible for the conversion of 11-deoxycorticosterone to aldosterone, without significantly affecting the production of cortisol, another critical adrenal steroid.[2] This targeted mechanism offers the potential for effective blood pressure control with a favorable side-effect profile compared to existing therapies. Several ASIs have been investigated in clinical trials, with baxdrostat, lorundrostat, and osilodrostat being among the most prominent.
Signaling Pathway of Aldosterone Synthesis and Inhibition
The synthesis of aldosterone in the adrenal cortex is a multi-step process initiated by cholesterol. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by the enzyme aldosterone synthase (CYP11B2). Aldosterone synthase inhibitors act by binding to and inhibiting the activity of this enzyme, thereby reducing the production of aldosterone.
Comparative Efficacy of Aldosterone Synthase Inhibitors
Clinical trials have demonstrated the efficacy of various ASIs in reducing blood pressure in patients with uncontrolled and resistant hypertension. The following tables summarize the key efficacy data from prominent phase 2 and 3 trials.
Table 1: Systolic Blood Pressure (SBP) Reduction
| Drug (Trial) | Dosage | Patient Population | Baseline SBP (mmHg) | Change from Baseline in SBP (mmHg) | Placebo-Adjusted SBP Reduction (mmHg) | Citation(s) |
| Baxdrostat (BrigHTN) | 0.5 mg | Treatment-Resistant Hypertension | ~148 | -12.1 | -2.7 | [3] |
| 1 mg | ~148 | -17.5 | -8.1 | [3][4] | ||
| 2 mg | ~148 | -20.3 | -11.0 | [3][4][5] | ||
| Baxdrostat (BaxHTN) | 1 mg | Uncontrolled/Resistant Hypertension | Not specified | -14.5 | -8.7 | [6] |
| 2 mg | Not specified | -15.7 | -9.8 | [6] | ||
| Lorundrostat (Advance-HTN) | 50 mg | Uncontrolled/Resistant Hypertension | ~141 | -15.4 | -7.9 | [7][8][9] |
| 50-100 mg | ~141 | -13.9 | -6.5 | [7][8][9] | ||
| Osilodrostat (LINC 3 - Hypertensive Subgroup) | Variable | Cushing's Disease with Hypertension | Not specified | -8.7 to -14.5 | N/A | [10] |
Table 2: Diastolic Blood Pressure (DBP) Reduction
| Drug (Trial) | Dosage | Patient Population | Change from Baseline in DBP (mmHg) | Placebo-Adjusted DBP Reduction (mmHg) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Baxdrostat (BrigHTN) | 2 mg | Treatment-Resistant Hypertension | Not specified | -5.2 |[11] | | Osilodrostat (LINC 3 - Hypertensive Subgroup) | Variable | Cushing's Disease with Hypertension | -5.1 to -10.2 | N/A |[10] |
Safety and Tolerability Profile
The most common adverse event associated with aldosterone synthase inhibitors is hyperkalemia, an increase in serum potassium levels. This is an expected on-target effect of reducing aldosterone, which normally promotes potassium excretion.
Table 3: Key Adverse Events
| Drug (Trial) | Dosage | Incidence of Hyperkalemia (>5.5 mmol/L or as defined in trial) | Other Notable Adverse Events | Citation(s) | | :--- | :--- | :--- | :--- | | Baxdrostat (BrigHTN) | 2 mg | 2 patients with potassium ≥6.0 mmol/L | Hyponatremia (1 case) |[3][4] | | Baxdrostat (BaxHTN) | 1 mg | 2.3% with potassium >6.0 mmol/L | |[6] | | | 2 mg | 3.0% with potassium >6.0 mmol/L | |[6] | | Lorundrostat (Advance-HTN) | 50 mg | 5% with potassium >6.0 mmol/L | Hyponatremia (9%) |[8] | | | 50-100 mg | 7% with potassium >6.0 mmol/L | Hyponatremia (11%) |[8] | | Osilodrostat (LINC 3 & 4) | Variable | Information on hyperkalemia in the context of hypertension is limited in these trials. | Hypocortisolism-related events, nausea, headache, fatigue. |[12][13] |
A meta-analysis of randomized controlled trials found that ASIs were associated with a significantly higher risk of hyperkalemia compared to placebo.[1][14][15][16][17]
Experimental Protocols
The clinical trials for aldosterone synthase inhibitors have generally followed a randomized, double-blind, placebo-controlled design. Below are the key aspects of the protocols for the BrigHTN (Baxdrostat) and Advance-HTN (Lorundrostat) trials.
Baxdrostat (BrigHTN Trial)
-
Objective: To evaluate the efficacy and safety of different doses of baxdrostat in patients with treatment-resistant hypertension.[18]
-
Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging trial.[18]
-
Participants: 275 patients with treatment-resistant hypertension, defined as not achieving target blood pressure despite being on at least three antihypertensive agents, including a diuretic.[18]
-
Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1.0 mg, or 2.0 mg) or placebo once daily for 12 weeks.[18]
-
Primary Endpoint: Change in mean seated systolic blood pressure from baseline to week 12.[18]
Lorundrostat (Advance-HTN Trial)
-
Objective: To assess the efficacy and safety of lorundrostat in patients with uncontrolled or resistant hypertension.[19]
-
Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[19]
-
Participants: Patients with uncontrolled or resistant hypertension on two to five antihypertensive medications.[19]
-
Intervention: After a run-in period on standardized antihypertensive therapy, eligible patients were randomized to receive placebo, lorundrostat 50 mg once daily, or lorundrostat 50 mg once daily with a possible dose increase to 100 mg. The treatment duration was 12 weeks.[19]
-
Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to week 12.[19]
Conclusion
Aldosterone synthase inhibitors represent a promising new therapeutic class for the management of hypertension, particularly in patients with treatment-resistant forms of the disease. Clinical trials have consistently demonstrated their ability to significantly lower both systolic and diastolic blood pressure. Baxdrostat and lorundrostat have shown robust efficacy in dedicated hypertension trials. While data for osilodrostat in hypertension is primarily derived from studies in Cushing's disease, it also indicates a blood pressure-lowering effect.
The primary safety concern with ASIs is the risk of hyperkalemia, which necessitates careful monitoring of serum potassium levels, especially when initiating therapy or adjusting doses. The selectivity of newer ASIs for aldosterone synthase over other enzymes in the steroidogenesis pathway appears to minimize off-target effects on cortisol production.
Further long-term studies and head-to-head comparative trials will be crucial to fully elucidate the relative efficacy, safety, and overall clinical utility of different aldosterone synthase inhibitors in the management of hypertension and other cardiovascular diseases. The targeted mechanism of action and positive clinical trial results to date suggest that ASIs have the potential to become a valuable addition to the armamentarium of antihypertensive therapies.
References
- 1. Efficacy and Safety of Aldosterone Synthase Inhibitors in Hypertension: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition in mineralocorticoid blockade: From hypertension to cardiovascular and kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the Selective Aldosterone Synthase Inhibitor Baxdrostat for the Treatment of Resistant Hypertension - American College of Cardiology [acc.org]
- 6. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lorundrostat Phase II Results – Medthority [medthority.com]
- 8. medcentral.com [medcentral.com]
- 9. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. medscape.com [medscape.com]
- 12. Osilodrostat improves blood pressure and glycemic control in patients with Cushing’s disease: a pooled analysis of LINC 3 and LINC 4 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of osilodrostat in patients with Cushing’s disease: results from the LINC 4 study extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Aldosterone Synthase Inhibitors for Hypertension: A Meta-Analysis of Randomized Controlled Trials and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Efficacy and safety of aldosterone synthase inhibitors for uncontrolled hypertension: a meta-analysis of randomized controlled trials and systematic review [frontiersin.org]
- 18. CinCor Pharma Announces Publication in the New England Journal of Medicine of Phase 2 BrigHtn Data on Selective Aldosterone Synthase Inhibitor Baxdrostat in Treatment-Resistant Hypertension - BioSpace [biospace.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Validating the translational relevance of animal models for (S)-Baxdrostat research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common animal models used to validate the translational relevance of (S)-Baxdrostat, a potent and highly selective aldosterone synthase inhibitor. By examining the physiological responses and experimental outcomes in these models, researchers can better predict the therapeutic potential of this compound for conditions like treatment-resistant hypertension and primary aldosteronism.
Introduction: The Role of this compound in Aldosterone Regulation
This compound is a next-generation aldosterone synthase inhibitor designed to lower aldosterone levels, a key contributor to hypertension, without significantly affecting cortisol production.[1][2][3] It selectively inhibits the CYP11B2 enzyme, which is responsible for the final steps of aldosterone synthesis in the adrenal glands.[2][4] This high selectivity minimizes the hormonal side effects that have hindered previous aldosterone synthase inhibitors, which often cross-reacted with CYP11B1, the enzyme for cortisol synthesis.[2][5][6] Validating its efficacy and safety in preclinical animal models is a crucial step before human clinical trials to ensure the findings are translatable.
The mechanism of this compound is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.
References
- 1. cardiometabolichealth.org [cardiometabolichealth.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How does Baxdrostat work? | ERGSY [ergsy.com]
- 5. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Adrenal Cells in Response to Aldosterone Synthase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of different aldosterone synthase inhibitors (ASIs) on adrenal cells. While direct comparative RNA-sequencing data for various ASIs remains limited in publicly available literature, this document synthesizes available data and provides a framework for understanding the molecular consequences of ASI treatment. We draw upon a detailed study of cortisol biosynthesis inhibitors with relevance to aldosterone synthesis and supplement this with findings on specific ASIs to offer a valuable resource for researchers in endocrinology and drug development.
Introduction to Aldosterone Synthase Inhibitors and Their Significance
Aldosterone, a mineralocorticoid hormone produced in the adrenal cortex, plays a pivotal role in regulating blood pressure and electrolyte balance.[1] Dysregulation of aldosterone production can lead to various cardiovascular diseases.[1] Aldosterone synthase (encoded by the CYP11B2 gene) is the key enzyme responsible for the final steps of aldosterone biosynthesis.[2][3] Aldosterone synthase inhibitors (ASIs) are a class of drugs that target this enzyme to reduce aldosterone levels, offering a therapeutic strategy for conditions like primary aldosteronism and resistant hypertension.[4] Understanding the broader transcriptomic impact of these inhibitors on adrenal cells is crucial for elucidating their full mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.
Comparative Analysis of Adrenal Cell Responses to Steroidogenesis Inhibitors
The following tables summarize the effects of different steroidogenesis inhibitors on adrenal cells. Due to the limited availability of direct comparative transcriptomic data for a range of ASIs, we present data from a study on cortisol biosynthesis inhibitors, including metyrapone, which also affects aldosterone synthesis, and supplement this with findings on the ASI osilodrostat.
Table 1: Comparison of Steroid Hormone Secretion in H295R Cells Treated with Osilodrostat and Metyrapone
| Steroid Hormone | Treatment (Concentration) | Fold Change vs. Control | Reference |
| Cortisol | Osilodrostat (0.05 µM) | ~0.5 | [5] |
| Metyrapone (0.5 µM) | ~0.5 | [5] | |
| Corticosterone | Osilodrostat (0.05 µM) | ~0.3 | [5] |
| Metyrapone (0.5 µM) | ~0.5 | [5] | |
| 11-deoxycortisol | Osilodrostat | Increased | [5] |
| Metyrapone | Increased | [5] | |
| 11-deoxycorticosterone | Osilodrostat | Increased | [5] |
| Metyrapone | Increased | [5] | |
| Androstenedione | Osilodrostat | Slight increase (≤20%) | [5] |
| Metyrapone | No variation | [5] |
Table 2: Differentially Expressed Genes in NCI-H295R Cells Treated with Cortisol Biosynthesis Inhibitors
Data from a study on cortisol biosynthesis inhibitors, with metyrapone having known effects on aldosterone synthesis.
| Gene | Treatment | Log2 Fold Change | p-value | Reference |
| CJ28 (30 µM) | ||||
| Multiple Genes | CJ28 | > 1.5 | < 0.01 | [6] |
| NR5A1 | CJ28 | Significantly Altered | < 0.01 | [6] |
| NR0B1 | CJ28 | Significantly Altered | < 0.01 | [6] |
| STAR | CJ28 | Significantly Altered | < 0.01 | [6] |
| CYP11A1 | CJ28 | Significantly Altered | < 0.01 | [6] |
| HSD3B2 | CJ28 | Significantly Altered | < 0.01 | [6] |
| CYP17A1 | CJ28 | Significantly Altered | < 0.01 | [6] |
| CYP21A1 | CJ28 | Significantly Altered | < 0.01 | [6] |
| Metyrapone (30 µM) | ||||
| Multiple Genes | Metyrapone | > 1.5 | < 0.01 | [6] |
| Steroidogenic Genes | Metyrapone | Not Significantly Altered | > 0.01 | [6] |
Experimental Protocols
The following is a representative protocol for transcriptomic analysis of adrenal cells treated with steroidogenesis inhibitors, based on the methodology described for the study of CJ28 and metyrapone.[6][7]
1. Cell Culture and Treatment:
-
Cell Line: Human adrenocortical carcinoma cell line NCI-H295R.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Treatment: For experiments, cells are typically grown to a specific confluency and then incubated in serum-free medium before treatment with the desired concentrations of ASIs (e.g., osilodrostat, fadrozole) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a standard method, such as a commercial RNA isolation kit.
-
Library Preparation: RNA-sequencing libraries are prepared from the isolated RNA following the manufacturer's protocols for the chosen sequencing platform.
-
Sequencing: Paired-end sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000).[6]
3. Data Analysis:
-
Data Processing: Raw sequencing reads are processed to remove adapters and low-quality reads.
-
Alignment and Quantification: The processed reads are aligned to the human reference genome, and gene expression levels are quantified.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are differentially expressed between the ASI-treated and vehicle-treated groups. Common criteria for significance include a Log2 fold change > 1.5 and a p-value < 0.01.[6]
-
Pathway and Gene Ontology Analysis: Gene enrichment analysis is conducted to identify the biological pathways and gene ontology terms that are significantly affected by the ASI treatment.
Caption: A generalized workflow for the transcriptomic analysis of adrenal cells treated with Aldosterone Synthase Inhibitors (ASIs).
Key Signaling Pathways in Aldosterone Synthesis
The synthesis of aldosterone is primarily regulated by three main signaling pathways: the Angiotensin II pathway, the potassium ion (K+) pathway, and the Adrenocorticotropic Hormone (ACTH) pathway. Understanding how ASIs may modulate these pathways at the transcriptomic level is a key area of research.
Angiotensin II Signaling Pathway
Angiotensin II is a potent stimulator of aldosterone secretion.[2][8] It binds to the Angiotensin II type 1 receptor (AT1R) on adrenal glomerulosa cells, initiating a signaling cascade that leads to the transcription of genes involved in steroidogenesis, including CYP11B2.[2][9]
Caption: Angiotensin II stimulates aldosterone synthesis via the AT1 receptor and downstream signaling cascades.
Potassium Ion (K+) Signaling
Elevated extracellular potassium levels directly depolarize the adrenal glomerulosa cell membrane.[1] This depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent activation of calmodulin-dependent protein kinases (CaMKs), which in turn stimulate CYP11B2 gene expression.[10][11]
Caption: Elevated potassium levels trigger aldosterone synthesis through membrane depolarization and calcium influx.
Adrenocorticotropic Hormone (ACTH) Signaling Pathway
ACTH, released from the pituitary gland, binds to the melanocortin 2 receptor (MC2R) on adrenal cortical cells.[12][13] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[3][13] PKA then phosphorylates transcription factors that upregulate the expression of genes involved in steroidogenesis.[12][14]
Caption: ACTH stimulates steroid synthesis via the MC2R and the cAMP/PKA signaling pathway.
Conclusion and Future Directions
This guide provides a foundational understanding of the transcriptomic effects of ASIs on adrenal cells, based on the currently available scientific literature. The data highlights that different steroidogenesis inhibitors can have distinct impacts on gene expression profiles in adrenal cells. The provided experimental protocol offers a standardized approach for future comparative transcriptomic studies.
A significant gap in the current research landscape is the lack of comprehensive, publicly available RNA-sequencing datasets that directly compare the effects of various ASIs, such as osilodrostat and fadrozole, on adrenal cells. Future research should focus on generating this data to enable a more thorough and direct comparison. Such studies will be invaluable for the rational design of more selective and effective ASIs and for expanding our understanding of adrenal pathophysiology.
References
- 1. Aldosterone - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 4. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Angiotensin peptides in the regulation of adrenal cortical function [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Aldosterone Biosynthesis by the Kir3.4 (KCNJ5) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ec.bioscientifica.com [ec.bioscientifica.com]
- 13. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Baxdrostat: A Comprehensive Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like (S)-Baxdrostat is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, grounded in available safety data.
This compound, also known as CIN-107, is an inhibitor of aldosterone synthase.[1][2] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture[3][4], another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Given this conflicting information, it is prudent to handle and dispose of this compound with caution, treating it as a potentially hazardous chemical.
Essential Safety and Handling Protocols
Before disposal, proper handling and storage are critical to minimize risks.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is recommended:
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[3][4][5]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[3][4][5]
Storage and Stability: Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
| Data sourced from MedChemExpress Safety Data Sheet.[4] |
The compound should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3][4][5]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of the compound by flushing it down the toilet or throwing it directly into the bin.[6]
Recommended Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to prevent contamination and exposure.
-
Ensure Ventilation: Make sure the area is well-ventilated.[3][4]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3][4]
-
Clean-up:
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][4]
-
Decontaminate surfaces and any affected equipment by scrubbing with alcohol.[3][4]
-
Collect all contaminated materials into a suitable, sealed container for disposal as hazardous waste.[4][5]
-
First Aid Procedures
In case of exposure, follow these first aid measures promptly.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[3][4]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water and remove any contaminated clothing. A physician should be called.[3][4]
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids to ensure adequate flushing. Remove contact lenses if present. Call a physician promptly.[3][4]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[3][4]
Mechanism of Action
This compound functions by inhibiting aldosterone synthase, which in turn reduces the production of aldosterone. This mechanism is central to its therapeutic effect in treating hypertension.[2]
Caption: this compound's inhibitory action on Aldosterone Synthase.
By adhering to these detailed procedures, laboratory professionals can manage this compound responsibly, ensuring both personal and environmental safety.
References
Essential Safety and Operational Guidance for Handling (S)-Baxdrostat
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like (S)-Baxdrostat is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powder form, adherence to appropriate safety protocols is crucial to minimize exposure risk. The following table summarizes the recommended personal protective equipment and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Provide an accessible safety shower and eye wash station.[1][2] |
| Eye Protection | Wear safety goggles with side-shields.[1][2] |
| Hand Protection | Wear protective gloves.[2] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[2] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator.[3] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Precautions for Safe Handling:
Conditions for Safe Storage:
-
Recommended storage temperatures are:
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
| Procedure | Description |
| Spill Containment | Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2] |
| Spill Cleanup | For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2] |
| Disposal | Dispose of contaminated material in an approved waste disposal plant. Do not flush down the toilet or discard in the regular trash. Consult with a pharmacist or licensed professional for proper disposal methods, such as take-back programs.[3][5] |
First Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1][2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1][2] |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1][2] |
Experimental Workflow and Mechanism of Action
This compound is an investigational drug being evaluated for the treatment of hypertension.[6] It functions as an aldosterone synthase inhibitor.[6][7] Aldosterone synthase is an enzyme responsible for the production of aldosterone, a hormone that regulates blood pressure by increasing sodium and water reabsorption in the kidneys.[7] By inhibiting this enzyme, Baxdrostat reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lower blood pressure.[7]
Below is a diagram illustrating the general workflow for handling this compound in a research setting, from reception to disposal.
Caption: General laboratory workflow for handling this compound.
Below is a simplified diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Baxdrostat|1428652-17-8|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How should Baxdrostat be stored? | ERGSY [ergsy.com]
- 6. Baxdrostat - Wikipedia [en.wikipedia.org]
- 7. How does Baxdrostat work? | ERGSY [ergsy.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
